Product packaging for Pemetrexed impurity B(Cat. No.:)

Pemetrexed impurity B

Cat. No.: B15127847
M. Wt: 868.8 g/mol
InChI Key: MYCCYMLLSPAQLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pemetrexed impurity B is a useful research compound. Its molecular formula is C40H40N10O13 and its molecular weight is 868.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H40N10O13 B15127847 Pemetrexed impurity B

Properties

IUPAC Name

2-[[4-[2-[2-amino-6-[2-amino-5-[2-[4-(1,3-dicarboxypropylcarbamoyl)phenyl]ethyl]-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl]ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40N10O13/c41-38-47-29-26(33(57)49-38)21(10-5-17-1-6-19(7-2-17)31(55)43-22(35(59)60)11-13-24(51)52)28(45-29)40(27-30(46-37(40)63)48-39(42)50-34(27)58)16-15-18-3-8-20(9-4-18)32(56)44-23(36(61)62)12-14-25(53)54/h1-4,6-9,22-23H,5,10-16H2,(H,43,55)(H,44,56)(H,51,52)(H,53,54)(H,59,60)(H,61,62)(H4,41,45,47,49,57)(H4,42,46,48,50,58,63)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCCYMLLSPAQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2=C(NC3=C2C(=O)NC(=N3)N)C4(C5=C(NC4=O)N=C(NC5=O)N)CCC6=CC=C(C=C6)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40N10O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

868.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isolation of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, isolation, and characterization of Pemetrexed impurity B, a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. Understanding the formation and control of this impurity is essential for ensuring the quality, safety, and efficacy of the final drug product.

Introduction to this compound

This compound is a dimeric impurity formed during the manufacturing process of Pemetrexed.[1] It is officially documented in the European Pharmacopoeia, alongside the related Impurity C, as a diastereoisomeric mixture.[1] The presence of such impurities, even in trace amounts, can have a significant impact on the safety and efficacy profile of the active pharmaceutical ingredient (API). Therefore, robust methods for its synthesis, isolation, and quantification are crucial for quality control in pharmaceutical development.

Chemical Profile of this compound:

ParameterValueReference
Chemical Name (2S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]-dipentanedioic acid[2][3]
Synonyms Pemetrexed (5R)-Dimer; Pemetrexed BP Impurity B[2][3][4]
CAS Number 1802552-04-0[2][4][5]
Molecular Formula C₄₀H₄₀N₁₀O₁₃[2][5][]
Molecular Weight 868.8 g/mol [2][5][]

Formation Pathway of this compound

This compound is primarily formed during the basic hydrolysis of the pemetrexed diethyl ester intermediate to the final Pemetrexed disodium salt.[1] The alkaline conditions and elevated temperatures employed in this step can promote a dimerization reaction.

pemetrexed_diester Pemetrexed Diethyl Ester hydrolysis Basic Hydrolysis (e.g., NaOH, heat) pemetrexed_diester->hydrolysis pemetrexed_disodium Pemetrexed Disodium (API) hydrolysis->pemetrexed_disodium Main Reaction impurity_b This compound (Dimer) hydrolysis->impurity_b Side Reaction (Dimerization)

Formation of this compound during synthesis.

Synthesis of this compound

The controlled synthesis of this compound is essential for its use as a reference standard in analytical methods. The following protocol is based on the method described in the European Pharmacopoeia and further elaborated in scientific literature.

Experimental Protocol: Synthesis of this compound

StepProcedure
1. Dissolution Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH).
2. Heating Heat the resulting solution at 70°C for 40 minutes. This promotes the degradation of Pemetrexed and the formation of the R-dimer and S-dimer.
3. Cooling After the heating period, cool the solution to room temperature.
4. Dilution Dilute the mother solution with water to obtain the "reference solution" containing the diastereoisomeric mixture of this compound and C.

Source:[1][7]

This procedure yields a mixture of diastereomers. For obtaining a purified standard of Impurity B, further isolation and purification steps are necessary.

Isolation and Purification

General Workflow for Isolation and Purification:

cluster_purification Purification Steps synthesis Synthesis of Impurity B (Crude Mixture) prep_hplc Preparative RP-HPLC synthesis->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection analysis Purity Analysis (Analytical HPLC) fraction_collection->analysis evaporation Solvent Evaporation analysis->evaporation pure_impurity Purified Pemetrexed Impurity B evaporation->pure_impurity

General workflow for the isolation of this compound.

Key Considerations for Purification:

  • Chromatographic Mode: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for analyzing Pemetrexed and its impurities.

  • Stationary Phase: C18 or C8 columns are frequently used.[4][8]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate, sodium dihydrogen phosphate, or trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile) is typically employed to achieve separation.[8][9][10]

  • Detection: UV detection at approximately 230-250 nm is suitable for monitoring the elution of Pemetrexed and its impurities.[7][8][9]

Analytical Methods for Characterization and Quantification

A range of analytical techniques are utilized for the identification, characterization, and quantification of this compound.

Analytical TechniquePurposeKey Parameters/Findings
High-Performance Liquid Chromatography (HPLC) Detection, quantification, and purity assessment.Column: Zorbax SB C8 (4.6 x 150mm, 3.5µm)[4], Hypersil BDS C18 (100 x 4.6mm, 3µm)[9]Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 0.17% glacial acetic acid at pH 5.3[4] or 0.02M sodium dihydrogen phosphate with 0.1% HCOOH at pH 3.8[9])Detection: UV at 230 nm[8] or 240 nm[9]
Mass Spectrometry (MS) Structure elucidation and confirmation of molecular weight.Used in conjunction with HPLC (LC-MS) for definitive identification.[11] The expected mass would correspond to the molecular formula C₄₀H₄₀N₁₀O₁₃.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation.1H-NMR and 13C-NMR are used to confirm the chemical structure.[5]
Infrared (IR) Spectroscopy Identification of functional groups.Provides information about the characteristic functional groups present in the molecule.[3]
Thermogravimetric Analysis (TGA) Assessment of thermal stability and presence of solvates.Can be used to determine the potency of the reference standard.[3]

Note: Detailed spectroscopic data (NMR, MS, IR) and quantitative analysis results (e.g., HPLC purity) are typically provided in the Certificate of Analysis (CoA) when purchasing a reference standard of this compound.[3][5][12]

Conclusion

The synthesis and isolation of this compound are critical aspects of quality control in the production of Pemetrexed. This guide has provided a detailed overview of the formation pathway, a practical synthesis protocol, a general strategy for isolation and purification, and a summary of the analytical methods used for its characterization. For researchers and professionals in drug development, a thorough understanding of these principles is paramount for ensuring the production of high-quality, safe, and effective pharmaceutical products.

References

Characterization of Pemetrexed Impurity B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Identification, Synthesis, and Analytical Characterization of Pemetrexed Impurity B as a Reference Standard

Introduction

Pemetrexed, a multi-targeted antifolate drug, is a cornerstone in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] The stringent quality control of Pemetrexed drug substance and product is critical to ensure its safety and efficacy. This involves the thorough identification and characterization of any impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). This compound, identified as a dimeric process-related impurity, is a specified impurity in the European Pharmacopoeia. This technical guide provides a comprehensive overview of the characterization of the this compound reference standard for researchers, scientists, and drug development professionals.

This document outlines the chemical properties, synthesis, and detailed analytical characterization of this compound, including data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, it provides detailed experimental protocols for these analytical techniques and visual representations of the experimental workflow and the signaling pathway of Pemetrexed.

Chemical and Physical Properties

This compound is a dimer of Pemetrexed, formed during the manufacturing process. A comprehensive understanding of its chemical and physical properties is fundamental for its use as a reference standard.

PropertyValueReference
Chemical Name (2S,2'S)-2,2'-[(45R)-42,52-Diamino-44,46,54-trioxo-41,44,46,47,54,57-hexahydro-45H,51H-4(5,5),5(6,5)-dipyrrolo[2,3-d]pyrimidina-1,8(1)-dibenzenaoctaphane-14,84-dicarboxamido]dipentanedioic acid[2]
Synonyms Pemetrexed EP Impurity B, Pemetrexed (5R)-Dimer
CAS Number 1802552-04-0[2]
Molecular Formula C40H40N10O13
Molecular Weight 868.8 g/mol
Appearance Off-white to pale yellow solid-
Solubility Sparingly soluble in water, soluble in alkaline solutions-

Synthesis of this compound

This compound can be formed during the synthesis of Pemetrexed, particularly under basic conditions. A representative synthesis involves the controlled degradation of Pemetrexed disodium in a basic solution.

Reaction Scheme:

Pemetrexed Disodium --(0.1 M NaOH, 70°C, 40 min)--> this compound (and other degradation products)

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH) solution.

  • Heating: Heat the solution at 70°C for 40 minutes.[1]

  • Neutralization: Cool the reaction mixture to room temperature and adjust the pH to approximately 3 with 1 M hydrochloric acid (HCl) to precipitate the product.

  • Isolation: Filter the precipitate, wash with deionized water, and dry under vacuum at 40°C.

  • Purification: The crude product can be further purified by preparative HPLC to obtain the reference standard of desired purity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and content of the this compound reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the reference standard and for quantifying it in drug substances and products.

Table 1: HPLC Purity Data for this compound Reference Standard

ParameterResult
Purity (by area %) ≥ 99.5%
Retention Time (RT) Approximately 15.2 min (under specified conditions)
Relative Retention Time (RRT) Approximately 1.8 (relative to Pemetrexed)

Experimental Protocol: HPLC Method for Purity Determination

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

    • Mobile Phase A: 0.05 M Phosphate buffer (pH 6.5)

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-5 min: 10% B

      • 5-20 min: 10-40% B

      • 20-25 min: 40% B

      • 25-26 min: 40-10% B

      • 26-30 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 227 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve an accurately weighed quantity of the this compound reference standard in a mixture of water and acetonitrile (90:10 v/v) to obtain a final concentration of approximately 0.1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elucidate the structure of the impurity.

Table 2: Mass Spectrometry Data for this compound

ParameterResult
Ionization Mode Electrospray Ionization (ESI), Positive
[M+H]+ (monoisotopic) 869.28 g/mol
Key Fragmentation Ions (m/z) 428.15, 229.08, 175.08

Experimental Protocol: Mass Spectrometry

  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)

  • Ion Source: Electrospray Ionization (ESI)

  • Mode: Positive Ion

  • Scan Range: 100 - 1000 m/z

  • Sample Infusion: The sample solution prepared for HPLC analysis can be directly infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within the molecule.

Table 3: ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.5-11.5br s2H-COOH
7.6-7.8m8HAromatic-H
6.5-6.7m2HPyrrolo-H
4.2-4.4m2Hα-CH (Glutamate)
2.8-3.0t4H-CH₂-Ar
2.5-2.7t4H-CH₂-CH₂-Ar
1.8-2.2m8Hβ,γ-CH₂ (Glutamate)

Experimental Protocol: NMR Spectroscopy

  • Instrument: 400 MHz or higher NMR Spectrometer

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: Approximately 10 mg/mL

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the characterization of the this compound reference standard.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_documentation Documentation synthesis Synthesis of Impurity B purification Preparative HPLC synthesis->purification hplc HPLC Purity purification->hplc ms Mass Spectrometry purification->ms nmr NMR Spectroscopy purification->nmr coa Certificate of Analysis hplc->coa ms->coa nmr->coa

Figure 1. Experimental workflow for the characterization of this compound.
Pemetrexed Signaling Pathway

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

pemetrexed_pathway cluster_folate Folate Metabolism cluster_synthesis Nucleotide Synthesis cluster_cellular Cellular Processes Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR TS Thymidylate Synthase (TS) Pemetrexed->TS GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Pyrimidine Pyrimidine Synthesis DHFR->Pyrimidine TS->Pyrimidine Purine Purine Synthesis GARFT->Purine DNA_RNA DNA & RNA Synthesis Purine->DNA_RNA Pyrimidine->DNA_RNA Apoptosis Apoptosis DNA_RNA->Apoptosis

Figure 2. Simplified signaling pathway of Pemetrexed's mechanism of action.

Conclusion

The comprehensive characterization of the this compound reference standard is paramount for ensuring the quality and safety of Pemetrexed-containing drug products. This technical guide provides a detailed framework for the synthesis, purification, and analytical characterization of this critical impurity. The presented data and experimental protocols serve as a valuable resource for drug development professionals involved in the quality control and regulatory submission of Pemetrexed. The use of a well-characterized reference standard for this compound will facilitate accurate impurity profiling and ensure compliance with global regulatory standards.

References

Formation Pathways of Pemetrexed Impurity B in Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation pathways of Pemetrexed Impurity B, a critical process-related impurity encountered during the synthesis of the anticancer drug Pemetrexed. Understanding the genesis of this impurity is paramount for developing robust control strategies to ensure the quality, safety, and efficacy of the final drug product. This document outlines the chemical identity of Impurity B, its primary formation mechanism, and detailed experimental protocols for its synthesis and the overall synthesis of Pemetrexed.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] Its mechanism of action involves the inhibition of key enzymes in the purine and pyrimidine biosynthesis pathways, thereby disrupting DNA and RNA synthesis in cancer cells. The synthesis of Pemetrexed is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the identification, characterization, and control of impurities in active pharmaceutical ingredients (APIs).

This compound is a process-related impurity that has been identified and characterized. It is crucial for drug manufacturers to understand its formation pathways to implement effective control measures and ensure the final product meets the required purity standards.

Chemical Identity of this compound

This compound is a dimeric structure formed from two Pemetrexed molecules. It is also referred to as Pemetrexed (5R)-Dimer.[2][3]

Table 1: Chemical Identification of this compound

ParameterValue
Systematic Name (2S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]-dipentanedioic acid
Common Name This compound, Pemetrexed (5R)-Dimer
CAS Number 1802552-04-0[2]
Molecular Formula C₄₀H₄₀N₁₀O₁₃[2]
Molecular Weight 868.8 g/mol [2]

Formation Pathway of this compound

The primary formation pathway for this compound occurs during the basic hydrolysis of the pemetrexed diethyl ester intermediate (a key precursor in the final stages of Pemetrexed synthesis).[1] This reaction is typically carried out to convert the ester groups to the corresponding carboxylic acids, which are then salified to produce the final drug substance. Under basic conditions, a side reaction can lead to the dimerization of the Pemetrexed molecule.

The proposed mechanism involves the reaction of the pyrrolo[2,3-d]pyrimidine core of one Pemetrexed molecule with another. The following diagram illustrates the key transformation step where this impurity is formed.

G Formation of this compound cluster_0 Pemetrexed Synthesis: Hydrolysis Step Pemetrexed_diethyl_ester Pemetrexed Diethyl Ester Pemetrexed Pemetrexed Pemetrexed_diethyl_ester->Pemetrexed NaOH (aq) Impurity_B This compound (Dimer) Pemetrexed_diethyl_ester->Impurity_B NaOH (aq) (Side Reaction)

Caption: Formation of Impurity B during hydrolysis.

While the exact mechanism of dimerization is not extensively detailed in the available literature, it is understood to be a consequence of the reactivity of the pyrrolo[2,3-d]pyrimidine ring system under basic conditions.

Quantitative Data on Impurity B Formation

A comprehensive search of the scientific literature did not yield studies that provide a quantitative analysis of this compound formation under a range of different conditions (e.g., varying pH, temperature, and reaction times). However, a specific preparative method outlined in the European Pharmacopoeia and detailed in a research paper provides a single data point for its formation.[1]

Table 2: Preparative Conditions for this compound

ParameterCondition
Starting Material Pemetrexed Disodium
Reagent 0.1 M Sodium Hydroxide (NaOH)
Temperature 70 °C
Time 40 minutes
Outcome Formation of a reference solution containing Impurity B

This information is valuable for the synthesis of a reference standard for analytical purposes. The lack of broader quantitative data highlights an area for further research to better understand and control the formation of this impurity.

Experimental Protocols

Synthesis of Pemetrexed Disodium Heptahydrate (A General Industrial Process)

The synthesis of Pemetrexed is a multi-step process. A common convergent synthesis approach is outlined below.[1][4][5]

G Pemetrexed Synthesis Workflow Start Starting Materials: - 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid - L-Glutamic acid diethyl ester hydrochloride Coupling Peptide Coupling (e.g., using CDMT, NMM in DMF) Start->Coupling Intermediate Pemetrexed Diethyl Ester p-toluenesulfonate Coupling->Intermediate Hydrolysis Basic Hydrolysis (NaOH) Intermediate->Hydrolysis Pemetrexed_Diacid Pemetrexed Diacid Hydrolysis->Pemetrexed_Diacid Salification Salification (NaOH) Pemetrexed_Diacid->Salification Final_Product Pemetrexed Disodium Heptahydrate Salification->Final_Product

References

Pemetrexed Impurity B: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Pemetrexed impurity B, a known related substance of the multi-targeted antifolate drug, Pemetrexed. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of Pemetrexed. This guide consolidates available information on the chemical identity, synthesis, and analytical characterization of this compound. While specific biological activity and toxicological data for this impurity are not extensively available in public literature, this guide outlines the known mechanism of action of the parent drug, Pemetrexed, to provide context for further research.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a potent antifolate agent that functions by inhibiting multiple enzymes crucial for purine and pyrimidine synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)[1]. By disrupting these folate-dependent metabolic pathways, Pemetrexed effectively halts DNA and RNA synthesis, leading to the inhibition of cell replication, particularly in rapidly dividing cancer cells. It is primarily used in the treatment of malignant pleural mesothelioma and non-small cell lung cancer[2][3].

As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Pemetrexed can lead to the formation of impurities. These impurities can arise from various sources, including starting materials, intermediates, and degradation of the final product. Regulatory bodies require the identification, characterization, and control of impurities to ensure the safety and efficacy of the drug product. This compound is a dimeric process-related impurity that has been identified and requires careful monitoring during the manufacturing and quality control of Pemetrexed.

Physicochemical Properties of this compound

A summary of the key identifiers for this compound is presented in the table below.

PropertyValueReference
CAS Number 1802552-04-0[4][5][6][7][8]
Molecular Formula C40H40N10O13[4][6][][10][11]
Molecular Weight 868.8 g/mol [5][6][10]
Synonyms Pemetrexed EP Impurity B, Pemetrexed R dimer, Pemetrexed (5R)-Dimer[5][6][7]

Synthesis and Characterization

Synthesis of this compound

This compound is a dimeric impurity that can be formed during the synthesis of Pemetrexed, particularly under basic conditions.[1] A general method for the preparation of dimeric Pemetrexed impurities has been described, which involves the degradation of Pemetrexed disodium in a basic solution.[1][12]

Experimental Protocol (General Method):

  • Dissolution: Dissolve Pemetrexed disodium in a 0.1 M aqueous solution of sodium hydroxide (NaOH).

  • Heating: Heat the solution at 70°C for a period of 40 minutes to induce degradation and formation of the dimeric impurity.[1][12]

  • Purification (General Approach): The resulting mixture containing this compound would require purification, likely through chromatographic techniques such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the impurity from the parent drug and other related substances.

Analytical Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC) To separate this compound from Pemetrexed and other related substances, and to determine its purity.
Mass Spectrometry (MS) To determine the molecular weight of the impurity and to aid in the elucidation of its chemical structure through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To provide detailed information about the chemical structure, connectivity of atoms, and stereochemistry of the impurity. Two-dimensional NMR experiments are particularly useful for complex structures like dimeric impurities.[1][13][14]

Mechanism of Action of Pemetrexed (Parent Drug)

While the specific biological activity of this compound is not well-documented, understanding the mechanism of action of the parent drug is crucial for assessing potential risks and for guiding further research. Pemetrexed exerts its cytotoxic effects by inhibiting key enzymes in the folate pathway.

Pemetrexed_Mechanism_of_Action cluster_cell Cancer Cell Pemetrexed Pemetrexed Polyglutamated_Pemetrexed Polyglutamated Pemetrexed Pemetrexed->Polyglutamated_Pemetrexed Folylpolyglutamate Synthetase DHFR Dihydrofolate Reductase (DHFR) Polyglutamated_Pemetrexed->DHFR Inhibits TS Thymidylate Synthase (TS) Polyglutamated_Pemetrexed->TS Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Polyglutamated_Pemetrexed->GARFT Inhibits DNA_RNA_Synthesis DNA and RNA Synthesis DHFR->DNA_RNA_Synthesis Required for TS->DNA_RNA_Synthesis Required for GARFT->DNA_RNA_Synthesis Required for Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of Pemetrexed in cancer cells.

Workflow for Impurity Identification and Characterization

The general workflow for identifying and characterizing a process-related impurity like this compound is a systematic process involving several analytical stages.

Impurity_Workflow cluster_workflow Impurity Identification and Characterization Workflow start API Synthesis (Pemetrexed) hplc HPLC Analysis of Crude Product start->hplc unknown_peak Detection of Unknown Peak (Impurity B) hplc->unknown_peak isolation Isolation and Purification (Preparative HPLC) unknown_peak->isolation structure Structural Elucidation (NMR, MS) isolation->structure standard Reference Standard Preparation structure->standard validation Analytical Method Validation standard->validation routine Routine Quality Control validation->routine

Caption: General workflow for impurity identification.

Conclusion

This compound is a critical process-related impurity in the synthesis of Pemetrexed that requires stringent control. This guide has summarized the available information regarding its chemical identity, synthesis, and characterization. While a detailed experimental protocol for its synthesis and specific biological activity data are currently limited in the public domain, the provided information serves as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate the biological and toxicological profile of this compound to ensure the continued safety and efficacy of Pemetrexed-based therapies.

References

Spectroscopic and Analytical Characterization of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Pemetrexed Impurity B, a known process-related impurity in the synthesis of the anticancer drug Pemetrexed. This document is intended for researchers, scientists, and drug development professionals involved in the quality control, and regulatory submission of Pemetrexed.

Introduction to this compound

This compound is a dimeric impurity that can form during the synthesis of Pemetrexed, particularly under basic conditions. Its identification and characterization are crucial for ensuring the purity, safety, and efficacy of the final drug product. The chemical structure of this compound is provided below.

Chemical Structure:

G

Caption: Chemical Structure of this compound.

Compound Details:

ParameterValue
Systematic Name (2S)-2-[[4-[2-[(5R)-2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-[2-amino-5-[4-[[(2S)-1,3-dicarboxypropyl]carbamoyl]phenethyl]-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid
Synonyms Pemetrexed (5R)-Dimer
CAS Number 1802552-04-0
Molecular Formula C₄₀H₄₀N₁₀O₁₃
Molecular Weight 868.82 g/mol

Spectroscopic Data

The following sections present the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in DMSO-d₆. The data reveals two sets of signals, corresponding to the two non-equivalent "Pemetrexed" moieties within the dimeric structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppm
10.60, 10.09
(additional proton signals)

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

Chemical Shift (δ) ppm
179.6
164.0, 159.1, 157.8, 157.6, 152.1, 150.3
123.0, 114.2
99.5, 92.7
51.7
(additional carbon signals)

Note: The complete signal assignments are detailed in the referenced literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) was used to determine the accurate mass of this compound.

Table 3: Mass Spectrometry Data for this compound

ParameterValue
Ionization Mode ESI
Measured m/z 867.2709 [M-H]⁻
Calculated m/z for C₄₀H₃₉N₁₀O₁₃⁻ 867.2703
Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.

Table 4: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3226–3127N-H, O-H stretching
2926C-H stretching
1682–1640C=O, C=N stretching
1612, 1504C=C stretching
1543N-H bending, C=N stretching
1450–1402C-H bending, C-N stretching
1236C-O stretching
697C-H bending (aromatic)

Experimental Protocols

The following protocols are based on the methods described in the scientific literature for the characterization of Pemetrexed impurities.[1]

NMR Spectroscopy
  • Instrument: A Varian VNMRS-600 spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Temperature: 298 K.

  • Spectra Recorded: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.

  • Referencing: Chemical shifts were referenced to the residual solvent signal.

Mass Spectrometry
  • Instrument: A MaldiSYNAPT G2-S HDMS (Waters Co.) Spectrometer.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Data Acquisition: High-resolution mass spectra were acquired to determine the exact mass.

Infrared Spectroscopy
  • Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

  • Sample Preparation: The sample was prepared as a KBr pellet.

  • Data Acquisition: The spectrum was recorded over the standard mid-IR range.

Visualization of Analytical Workflow and Logical Relationships

The following diagrams illustrate the analytical workflow for the characterization of this compound and its relationship to the parent drug, Pemetrexed.

analytical_workflow cluster_synthesis Synthesis and Isolation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Pemetrexed Synthesis (under basic conditions) isolation Isolation of Impurity B synthesis->isolation nmr NMR Spectroscopy (1H, 13C, 2D) isolation->nmr ms Mass Spectrometry (ESI-HRMS) isolation->ms ir Infrared Spectroscopy (FT-IR) isolation->ir structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation data_tables Tabulation of Spectroscopic Data structure_elucidation->data_tables

Caption: Analytical workflow for the characterization of this compound.

logical_relationship pemetrexed Pemetrexed (API) synthesis Synthetic Process pemetrexed->synthesis impurity_b This compound (Dimer) synthesis->impurity_b Formation under basic conditions

Caption: Logical relationship of this compound to the Active Pharmaceutical Ingredient (API).

References

An In-depth Technical Guide to the Physicochemical Properties of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Pemetrexed Impurity B, a known process-related impurity in the synthesis of the anticancer drug Pemetrexed. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Pemetrexed.

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. This compound, also referred to as Dimer Impurity 10, is a process-related impurity that can form during the synthesis of Pemetrexed.[1] This guide details its chemical identity, physicochemical properties, and the analytical methodologies for its characterization.

Chemical and Physical Properties

This compound is a dimeric structure formed during the synthesis of Pemetrexed. It is important to note that this compound and Impurity C are diastereomers of this dimeric structure.[1]

Chemical Identity
PropertyValueSource
Systematic Name (2S,2'S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethylenebenzene-4,1-diylcarbonylimino)]dipentanedioic AcidSimson Pharma Limited
Synonyms Pemetrexed (5R)-Dimer, Dimer Impurity 10Simson Pharma Limited,[1]
CAS Number 1802552-04-0Simson Pharma Limited
Molecular Formula C₄₀H₄₀N₁₀O₁₃Simson Pharma Limited
Molecular Weight 868.82 g/mol Simson Pharma Limited
Physicochemical Data
PropertyValueRemarks
Melting Point Not availableData not found in published literature.
Boiling Point Not availableData not found in published literature.
Solubility Not availableSpecific solubility data in various solvents is not available. As a complex organic molecule, its solubility is likely to be limited in aqueous solutions and higher in polar organic solvents.
pKa Not availablepKa values have not been experimentally determined or reported in the literature. The molecule contains multiple acidic and basic functional groups, leading to several pKa values.

Experimental Protocols

Synthesis of this compound (Dimer Impurity 10)

This compound can be formed during the basic hydrolysis of the pemetrexed diethyl ester intermediate. A method for its preparation has been described, which involves the treatment of Pemetrexed disodium with a sodium hydroxide solution.[1]

Protocol for the Preparation of a Reference Solution Containing Dimer Impurity 10:

  • Dissolve Pemetrexed disodium in 0.1 M aqueous NaOH.

  • Heat the solution at 70°C for 40 minutes.

  • After cooling to room temperature, the solution can be used as a reference solution for the identification of the impurity.[1]

A more rigorous laboratory synthesis for isolation and characterization involves:

  • Dissolving Pemetrexed disodium in 0.1 M aqueous NaOH.

  • Heating the mixture under reflux for an extended period (e.g., 3 days, monitored by TLC).

  • Cooling the reaction mixture and adjusting the pH to approximately 3 with 10% aqueous HCl to precipitate the impurity.

  • The resulting precipitate, a mixture of diastereomers (Impurity B and C), can be collected by filtration and purified by chromatography.[1]

G cluster_synthesis Synthesis of this compound Pemetrexed_disodium Pemetrexed Disodium NaOH_solution 0.1 M NaOH (aq) Pemetrexed_disodium->NaOH_solution Dissolve in Heating Heat at 70°C for 40 min (for reference solution) or Reflux for 3 days (for isolation) NaOH_solution->Heating Cooling Cool to Room Temperature Heating->Cooling Acidification Adjust pH to ~3 with 10% HCl Cooling->Acidification Precipitation Precipitation of Impurity B/C Mixture Acidification->Precipitation Filtration Filtration Precipitation->Filtration Purification Chromatographic Purification Filtration->Purification Impurity_B This compound (and C) Purification->Impurity_B

Fig. 1: Synthesis workflow for this compound.
Analytical Characterization

The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.

A reversed-phase HPLC method is commonly employed for the analysis of Pemetrexed and its impurities.

Example HPLC Method:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A time-programmed gradient from a lower to a higher concentration of Mobile Phase B.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a specific wavelength (e.g., 227 nm).

  • Column Temperature: Controlled, for example, at 30°C.

This method allows for the separation of Pemetrexed from its various impurities, including Impurity B. The retention time and peak area are used for identification and quantification, respectively.

G cluster_hplc HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolve in suitable diluent) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Inject Sample HPLC_System->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Identify and Quantify Impurity B) Detection->Data_Analysis

Fig. 2: General workflow for HPLC analysis of this compound.

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The complex dimeric structure results in a correspondingly complex spectrum. Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, are necessary to assign the proton and carbon signals and confirm the connectivity of the molecule.[1]

Mass spectrometry is used to determine the molecular weight of the impurity and to gain further structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition of the molecule.[1]

Signaling Pathways and Biological Interactions

The primary mechanism of action of Pemetrexed is the inhibition of several key enzymes involved in folate metabolism, which is essential for the synthesis of purine and pyrimidine nucleotides required for DNA and RNA replication.[1] The biological activity of this compound has not been extensively studied. However, as a structurally related impurity, it is crucial to understand its potential to interact with the same biological targets as the parent drug, which could potentially lead to altered efficacy or toxicity.

G cluster_pathway Pemetrexed's Known Signaling Pathway Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS inhibits DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT inhibits Nucleotide_Synthesis Purine & Pyrimidine Nucleotide Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis required for Cell_Replication Inhibition of Cell Replication DNA_RNA_Synthesis->Cell_Replication required for

Fig. 3: Simplified diagram of Pemetrexed's mechanism of action.

Conclusion

This compound is a critical process-related impurity that requires careful monitoring and control during the manufacturing of Pemetrexed. This guide has summarized the available information on its physicochemical properties, synthesis, and analytical characterization. While specific quantitative data for some properties remain elusive in the public literature, the provided experimental protocols and analytical workflows offer a solid foundation for researchers and drug development professionals. Further studies are warranted to fully characterize the physicochemical properties and biological activity of this impurity to ensure the highest quality and safety of Pemetrexed drug products.

References

Unraveling the Enigma: A Technical Guide to the Potential Biological Activity of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive for Researchers, Scientists, and Drug Development Professionals on the Uncharacterized Biological Significance of a Key Pemetrexed-Related Compound.

This in-depth technical guide addresses the current knowledge gap concerning the biological activity of Pemetrexed impurity B, a notable process-related impurity in the synthesis of the widely-used chemotherapeutic agent, Pemetrexed. While direct studies on the biological effects of this compound are not publicly available, this whitepaper provides a comprehensive framework for its investigation. By leveraging the extensive data on Pemetrexed, we outline the probable mechanisms of action, propose detailed experimental protocols, and present a clear roadmap for researchers to elucidate the potential pharmacological and toxicological profile of this impurity.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a potent multi-target antifolate antineoplastic agent. It is a mainstay in the treatment of non-small cell lung cancer and malignant pleural mesothelioma.[1][2] Pemetrexed and its active polyglutamated forms exert their cytotoxic effects by inhibiting several key enzymes involved in nucleotide synthesis:

  • Thymidylate Synthase (TS): Crucial for the synthesis of thymidine monophosphate, a necessary precursor for DNA synthesis.[3][4]

  • Dihydrofolate Reductase (DHFR): Essential for regenerating the tetrahydrofolate cofactors required for purine and thymidylate synthesis.[5][6]

  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Involved in the de novo biosynthesis of purines.[5][7]

The inhibition of these enzymes leads to a depletion of the nucleotide pools necessary for DNA and RNA synthesis, ultimately resulting in cell cycle arrest and apoptosis.[4][8]

During the synthesis of Pemetrexed, several process-related impurities can be formed. This compound is one such compound that requires careful monitoring and control in the final drug product. Understanding the potential biological activity of this impurity is critical for ensuring the safety and efficacy of Pemetrexed-based therapies.

Hypothesized Biological Activity of this compound

Given the structural similarity to the parent compound, it is plausible that this compound may exhibit some level of biological activity. The primary hypothesis is that Impurity B could act as a competitive inhibitor of the same enzymes targeted by Pemetrexed, albeit with potentially different potencies. Alternatively, its structural differences might lead to altered cell permeability, a different affinity for the target enzymes, or even off-target effects.

Possible Scenarios:

  • Reduced Activity: Impurity B may have a significantly lower affinity for TS, DHFR, and GARFT, rendering it biologically inert or significantly less potent than Pemetrexed.

  • Similar Activity: It might exhibit a pharmacological profile comparable to Pemetrexed, contributing to the overall efficacy or toxicity of the drug product.

  • Altered Specificity: The impurity could show a different inhibitory profile, for instance, a higher potency against one enzyme and lower against others, leading to a distinct cellular response.

  • Novel Off-Target Effects: The structural modifications in Impurity B could result in interactions with other cellular targets, potentially leading to unforeseen biological consequences.

Quantitative Data on Pemetrexed Cytotoxicity

While no quantitative data exists for this compound, the following table summarizes the reported 50% inhibitory concentrations (IC50) of Pemetrexed in various cancer cell lines, which can serve as a benchmark for future studies on Impurity B.

Cell LineCancer TypeIC50 (nM)Reference
A549Non-Small Cell Lung Cancer629.89 ± 68.77[1]
CAL-27Head and Neck Cancer118.77 ± 17.28[1]
Gastric Cancer Cell LinesGastric Cancer17 - 310[9]

Proposed Experimental Investigation of this compound

To ascertain the biological activity of this compound, a systematic experimental approach is necessary. The following protocols outline the key experiments that should be performed.

In Vitro Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of Impurity B against a panel of relevant cancer cell lines.

4.1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 100 µM). Pemetrexed should be used as a positive control. Add the compounds to the respective wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Enzyme Inhibition Assays

To investigate the mechanism of action, direct enzyme inhibition assays should be conducted.

Experimental Protocol:

  • Enzyme Source: Use recombinant human TS, DHFR, and GARFT enzymes.

  • Assay Principle:

    • TS Assay: Measure the conversion of dUMP to dTMP.

    • DHFR Assay: Monitor the oxidation of NADPH to NADP+ spectrophotometrically.

    • GARFT Assay: Measure the formylation of glycinamide ribonucleotide.

  • Procedure: Perform the assays in the presence of varying concentrations of this compound and the parent compound.

  • Data Analysis: Determine the IC50 values for the inhibition of each enzyme.

Cell Cycle Analysis

To determine the effect of Impurity B on cell cycle progression, flow cytometry analysis should be performed.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][10]

Visualizing the Pathways and Processes

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

cluster_0 Folate Metabolism & Nucleotide Synthesis cluster_1 Pemetrexed Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR THF->DHF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_RNA DNA & RNA Synthesis dTMP->DNA_RNA Purine_Synthesis Purine Synthesis Purine_Synthesis->DNA_RNA GAR Glycinamide Ribonucleotide (GAR) fGAR Formylglycinamide Ribonucleotide (fGAR) GAR->fGAR GARFT fGAR->Purine_Synthesis Pemetrexed Pemetrexed DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR Inhibition TS Thymidylate Synthase (TS) Pemetrexed->TS Inhibition GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Inhibition Impurity_B This compound (Hypothesized) Impurity_B->DHFR Potential Inhibition Impurity_B->TS Potential Inhibition Impurity_B->GARFT Potential Inhibition

Figure 1: Mechanism of Action of Pemetrexed and Hypothesized Action of Impurity B.

G start Start: this compound Sample cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 enzyme Enzyme Inhibition Assays (TS, DHFR, GARFT) ic50->enzyme cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle enzyme_ic50 Determine Enzyme IC50 Values enzyme->enzyme_ic50 end End: Biological Activity Profile enzyme_ic50->end cell_cycle_data Quantify Cell Cycle Arrest cell_cycle->cell_cycle_data cell_cycle_data->end

Figure 2: Proposed Experimental Workflow for Investigating this compound.

Pemetrexed Pemetrexed Enzyme_Inhibition Inhibition of TS, DHFR, GARFT Pemetrexed->Enzyme_Inhibition Nucleotide_Depletion Depletion of Nucleotide Pools Enzyme_Inhibition->Nucleotide_Depletion Cell_Cycle_Arrest Cell Cycle Arrest (S or G0/G1 Phase) Nucleotide_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Cellular Consequences of Pemetrexed Action.

Conclusion

The biological activity of this compound remains an important unanswered question in the context of Pemetrexed's pharmacology and toxicology. While direct evidence is currently lacking, a systematic investigation based on the known properties of the parent compound can provide crucial insights. The experimental framework proposed in this guide offers a clear path forward for researchers to characterize the potential biological activity of this compound. The findings from such studies will be invaluable for drug development professionals and regulatory agencies in ensuring the quality, safety, and efficacy of Pemetrexed formulations. This research is not only essential for a complete understanding of Pemetrexed but also serves as a model for the evaluation of impurities in other critical chemotherapeutic agents.

References

Unraveling the Genesis of Dimeric Impurities in Pemetrexed: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the origins, formation mechanisms, and analytical characterization of dimeric impurities in the multifaceted anticancer agent, Pemetrexed. Through a meticulous review of scientific literature and pharmacopeial standards, this guide aims to equip researchers and drug development professionals with the critical knowledge to understand and control these impurities, ensuring the quality, safety, and efficacy of Pemetrexed formulations.

Introduction to Pemetrexed and its Impurities

Pemetrexed is a potent antifolate drug that functions by inhibiting multiple enzymes essential for purine and pyrimidine synthesis, thereby disrupting DNA and RNA replication in cancer cells. It is a cornerstone in the treatment of non-small cell lung cancer and mesothelioma. As with any pharmaceutical agent, the purity of Pemetrexed is paramount. The presence of impurities, even in minute quantities, can impact the drug's stability, efficacy, and safety profile. Among the various process-related and degradation impurities, dimeric structures represent a significant class that warrants thorough investigation.

Dimeric impurities in Pemetrexed are primarily formed under two conditions: alkaline hydrolysis and oxidative stress. These impurities are recognized by major pharmacopoeias, with the European Pharmacopoeia (Ph. Eur.) designating them as Impurity B and Impurity C, which exist as a diastereoisomeric mixture. Understanding the pathways leading to their formation is crucial for developing robust manufacturing processes and stable formulations.

The Genesis of Dimeric Impurities

Formation under Alkaline Conditions

The primary route for the generation of the dimeric impurity, often referred to as "Dimer impurity 10," is through the hydrolysis of the diethyl ester of Pemetrexed under basic conditions.[1] This process is particularly relevant during the saponification step in the synthesis of Pemetrexed disodium.

A well-documented method for the deliberate synthesis of this impurity involves heating a solution of Pemetrexed disodium in a sodium hydroxide solution.

Experimental Protocol for the Preparation of Dimeric Impurity (Impurity B and C):

A common laboratory-scale procedure for generating the dimeric impurity for use as a reference standard is as follows:

  • Dissolution: Dissolve Pemetrexed disodium in 0.1 M aqueous sodium hydroxide (NaOH).

  • Heating: Heat the solution at 70°C.

  • Reaction Time: Maintain the temperature for a period ranging from 40 minutes to several days, monitoring the reaction progress by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC).

  • Neutralization and Precipitation: After cooling, adjust the pH of the solution to approximately 3 with hydrochloric acid (HCl) to precipitate the dimeric impurity.

  • Isolation and Purification: The precipitate can then be collected by filtration and purified using chromatographic techniques, such as column chromatography, to isolate the diastereoisomeric mixture of Impurity B and C.[1]

While a precise kinetic profile is not extensively detailed in publicly available literature, the formation is understood to be dependent on the concentration of the base, temperature, and reaction time.

Formation under Oxidative Stress

Forced degradation studies, a critical component of drug development, have revealed that Pemetrexed is susceptible to oxidative degradation, leading to the formation of "oxidative dimers." These studies simulate the effect of long-term storage and exposure to various environmental factors.

The mechanism of oxidative dimerization is not as clearly elucidated as the alkaline-induced pathway. However, it is understood to involve the pyrrolo[2,3-d]pyrimidine core of the Pemetrexed molecule, which is susceptible to oxidation.

Quantitative Data on Impurity Formation

Currently, there is a lack of comprehensive, publicly available quantitative data that details the kinetics of dimeric impurity formation under a wide range of conditions. The existing literature primarily focuses on the qualitative identification and methods for the synthesis of these impurities for analytical reference. The table below summarizes the qualitative understanding of the conditions leading to the formation of dimeric impurities.

Impurity TypeFormation ConditionKey Parameters
Dimer Impurity 10 (Ph. Eur. Impurity B & C)Alkaline HydrolysisHigh pH (e.g., 0.1 M NaOH), Elevated Temperature (e.g., 70°C)
Oxidative DimersOxidative StressPresence of oxidizing agents, exposure to air/oxygen

Further research is warranted to establish detailed kinetic models that can predict the rate of dimer formation as a function of pH, temperature, reactant concentrations, and the presence of catalysts or inhibitors. Such data would be invaluable for optimizing manufacturing processes and defining appropriate storage conditions.

Mechanistic Insights and Logical Relationships

The formation of dimeric impurities can be visualized as a consequence of specific chemical transformations of the Pemetrexed molecule. The following diagrams, generated using the DOT language, illustrate the logical flow of these processes.

Pemetrexed_Dimer_Formation cluster_synthesis Pemetrexed Synthesis cluster_degradation Pemetrexed Degradation Pemetrexed_Ester Pemetrexed Diethyl Ester Saponification Saponification (Basic Hydrolysis) Pemetrexed_Ester->Saponification Dimeric_Impurity Dimeric Impurities (Impurity B & C, Oxidative Dimers) Saponification->Dimeric_Impurity Dimerization Pemetrexed_API Pemetrexed API Alkaline_Stress Alkaline Stress (e.g., high pH, heat) Pemetrexed_API->Alkaline_Stress Oxidative_Stress Oxidative Stress Pemetrexed_API->Oxidative_Stress Alkaline_Stress->Dimeric_Impurity Dimerization Oxidative_Stress->Dimeric_Impurity Oxidative Dimerization

Figure 1: Logical workflow of dimeric impurity formation in Pemetrexed.

The diagram above illustrates that dimeric impurities can arise both as a process-related impurity during the final saponification step of Pemetrexed synthesis and as a degradation product when the final active pharmaceutical ingredient (API) is subjected to alkaline or oxidative stress.

Analytical Characterization

The identification and quantification of dimeric impurities are critical for quality control. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose. The structural elucidation of these impurities relies on a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The diastereoisomeric nature of Impurity B and C necessitates the use of chromatographic methods capable of resolving these stereoisomers.

Conclusion and Future Perspectives

The formation of dimeric impurities is a critical quality attribute to consider during the development, manufacturing, and storage of Pemetrexed. While the fundamental pathways of alkaline-induced and oxidative dimerization have been identified, there remains a need for more detailed quantitative and mechanistic studies. A deeper understanding of the kinetics and the factors influencing the rate of formation will enable the development of more robust control strategies. Future work should focus on:

  • Kinetic Modeling: Developing mathematical models to predict the formation of dimeric impurities under various conditions.

  • Mechanistic Elucidation: Further investigating the precise chemical mechanisms, particularly for oxidative dimerization.

  • Advanced Analytical Techniques: Employing advanced analytical techniques for the rapid and sensitive detection and characterization of these impurities.

By addressing these knowledge gaps, the pharmaceutical industry can continue to ensure the highest standards of quality and safety for patients receiving Pemetrexed therapy.

References

Methodological & Application

Application Note: HPLC Analytical Method for the Quantification of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-028

Introduction

Pemetrexed is an antifolate antineoplastic agent used in the treatment of various cancers. As with any active pharmaceutical ingredient (API), the presence of impurities must be monitored and controlled to ensure the safety and efficacy of the drug product. This application note describes a sensitive and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Pemetrexed Impurity B in bulk drug substances and pharmaceutical dosage forms. The method is validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for routine quality control analysis.[1][2]

Analytical Method

The chromatographic separation of Pemetrexed and its related substances, including Impurity B, is achieved using a C18 reversed-phase column with isocratic elution.

Chromatographic Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column X-Bridge C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (pH 5.0) in a ratio of 15:85 (v/v)[3][4]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 230 nm[3][4]
Run Time 15 minutes[3][4]

Experimental Protocol

1. Preparation of Solutions

  • Phosphate Buffer (pH 5.0): Dissolve a suitable amount of monobasic potassium phosphate in water to obtain a desired concentration. Adjust the pH to 5.0 with orthophosphoric acid.

  • Mobile Phase: Prepare a mixture of acetonitrile and the phosphate buffer in the ratio of 15:85 (v/v). Filter the mobile phase through a 0.22 µm membrane filter and degas prior to use.[3]

  • Diluent: A mixture of methanol and water (1:1 v/v) can be used as a diluent.[5]

  • Standard Stock Solution of Pemetrexed: Accurately weigh and dissolve an appropriate amount of Pemetrexed reference standard in the diluent to obtain a known concentration.

  • Standard Stock Solution of Impurity B: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.

  • Standard Solution: Prepare the working standard solution by diluting the stock solutions of Pemetrexed and Impurity B with the diluent to the desired concentration level (e.g., the specification limit for Impurity B).

  • Sample Solution: Accurately weigh and dissolve the Pemetrexed drug substance or a powdered portion of the pharmaceutical dosage form in the diluent to obtain a target concentration of Pemetrexed.

2. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention times of Pemetrexed and Impurity B.

  • Inject the standard solution in replicate (e.g., six injections) to check for system suitability. The relative standard deviation (RSD) for the peak areas should be not more than 2.0%.

  • Inject the sample solution.

  • Identify the peaks of Pemetrexed and Impurity B based on their retention times obtained from the standard solution chromatogram.

  • Calculate the amount of Impurity B in the sample using the external standard method.

Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Specificity

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Pemetrexed samples were subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions.[6] The results showed that the degradation products did not interfere with the peak of Impurity B, confirming the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of solutions of Impurity B at different concentrations.

Concentration Range (µg/mL)Correlation Coefficient (r²)
0.1 - 100.999

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ for Impurity B were determined based on the signal-to-noise ratio.

ParameterResult (µg/mL)
LOD 0.025
LOQ 0.085

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies.

Precision Level% RSD
Repeatability (n=6) < 1.0
Intermediate Precision (n=6) < 1.5

Accuracy

The accuracy of the method was assessed by recovery studies, spiking a known amount of Impurity B into a sample matrix at three different concentration levels.

Spiked LevelMean Recovery (%)
80% 99.5
100% 100.2
120% 99.8

Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase system_equilibration System Equilibration prep_mobile->system_equilibration prep_std Prepare Standard Solutions sst_injection System Suitability Test prep_std->sst_injection prep_sample Prepare Sample Solution sample_injection Inject Sample prep_sample->sample_injection blank_injection Inject Blank system_equilibration->blank_injection blank_injection->sst_injection sst_injection->sample_injection peak_identification Peak Identification sample_injection->peak_identification quantification Quantification of Impurity B peak_identification->quantification reporting Generate Report quantification->reporting

Caption: HPLC analysis workflow for this compound.

The described HPLC method is simple, sensitive, specific, accurate, and precise for the quantification of this compound.[3] The method has been successfully validated and is suitable for the routine quality control analysis of Pemetrexed in bulk drug substances and pharmaceutical formulations.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Detection of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive LC-MS/MS method for the quantitative analysis of Pemetrexed Impurity B, a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. The method utilizes reversed-phase liquid chromatography coupled with tandem mass spectrometry, offering high selectivity and low detection limits essential for quality control in drug development and manufacturing. This document provides a comprehensive protocol, including sample preparation, detailed instrument parameters, and a summary of expected performance characteristics.

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma.[1] During its synthesis, several process-related impurities can be formed, which must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and quantification of impurities exceeding certain thresholds.[2]

This compound, chemically known as (2S,2′S)-2,2′-[(45R)-42,52-Diamino-44,46,54-trioxo-41,44,46,47,54,57-hexahydro-45H,51H-4(5,5),5(6,5)-dipyrrolo[2,3-d]pyrimidina-1,8(1)-dibenzenaoctaphane-14,84-dicarboxamido]dipentanedioic acid, is a dimeric impurity that can arise during the synthesis of Pemetrexed. Due to its structural similarity to the active pharmaceutical ingredient (API), a highly selective analytical method is required for its detection and quantification. LC-MS/MS is the technique of choice for this purpose, providing the necessary sensitivity and specificity.[1]

Experimental Protocol

Materials and Reagents
  • Pemetrexed Disodium reference standard

  • This compound certified reference material (CAS: 1802552-04-0)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a 1:1 mixture of methanol and water to obtain a final concentration of 1 mg/mL.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition to cover the desired calibration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation: Accurately weigh the Pemetrexed drug substance or dissolve the drug product and dilute with the initial mobile phase to a final concentration within the calibration range.

LC-MS/MS Method

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

Liquid Chromatography:

ParameterValue
Column C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient See Table 1
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) To be determined experimentally (Expected m/z for [M+H]⁺: 869.8)
Product Ions (Q3) To be determined by infusion and fragmentation of the impurity standard
Collision Energy (CE) To be optimized for each transition
Dwell Time 100 ms

Note on MRM Transition Determination: The precursor ion will be the protonated molecule [M+H]⁺. For this compound with a molecular weight of 868.8 g/mol , the expected m/z for the singly charged precursor ion is approximately 869.8. The product ions must be determined by infusing a standard solution of the impurity into the mass spectrometer and performing a product ion scan. The most abundant and stable fragment ions should be selected for the MRM transitions.

Method Validation (Hypothetical Data)

The following table summarizes the expected performance characteristics of a validated method. These values are illustrative and should be confirmed through in-lab validation.

Table 2: Method Validation Parameters

ParameterExpected Performance
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Accuracy (% Recovery) 90-110%
Precision (% RSD) < 10%
Specificity No interference from Pemetrexed or other known impurities

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution (1 mg/mL) working Working Standards (Serial Dilution) stock->working lc Liquid Chromatography (C18 Separation) working->lc sample Sample Preparation (Drug Substance/Product) sample->lc ms Tandem Mass Spectrometry (MRM Detection) lc->ms quant Quantification (Calibration Curve) ms->quant report Reporting quant->report

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship Pemetrexed Pemetrexed (API) Synthesis Synthesis Process Pemetrexed->Synthesis Safety Drug Safety & Efficacy Pemetrexed->Safety ImpurityB This compound (Dimeric Impurity) Synthesis->ImpurityB QC Quality Control (LC-MS/MS) ImpurityB->QC QC->Safety

Caption: Relationship between Pemetrexed synthesis, impurity formation, and quality control.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of this compound. The high sensitivity of this method allows for the detection of this impurity at levels relevant to regulatory requirements, ensuring the quality and safety of Pemetrexed drug products. Method parameters, particularly the MRM transitions, should be optimized and the method fully validated in the user's laboratory to ensure reliable performance.

References

Development of a Stability-Indicating Assay for Pemetrexed and Its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1] To ensure the safety and efficacy of pharmaceutical products containing Pemetrexed, it is crucial to develop and validate a stability-indicating assay method (SIAM). This method must be able to accurately quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products and process-related impurities.[2][3] This document provides a comprehensive overview of the development and validation of a stability-indicating HPLC/UPLC method for Pemetrexed, including detailed protocols for forced degradation studies and method validation.

Pemetrexed is known to degrade primarily through oxidation and hydrolysis pathways.[4][5][6] Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to identify these degradation products and to demonstrate the specificity of the analytical method.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the development of a stability-indicating assay for Pemetrexed.

Pemetrexed Stability Assay Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Documentation start Start: Pemetrexed Drug Substance/Product prep_standards Prepare Standard & Sample Solutions start->prep_standards stress_studies Perform Forced Degradation Studies prep_standards->stress_studies method_dev Method Development & Optimization stress_studies->method_dev hplc_uplc HPLC/UPLC Analysis data_analysis Data Analysis & Peak Purity hplc_uplc->data_analysis method_dev->hplc_uplc method_val Method Validation reporting Generate Application Note & Protocols method_val->reporting data_analysis->method_val finish End reporting->finish

Caption: Workflow for Pemetrexed stability-indicating assay development.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to generate potential degradation products and to assess the stability-indicating nature of the analytical method.

a. Stock Solution Preparation:

Prepare a stock solution of Pemetrexed disodium in a suitable solvent, such as water or a mixture of methanol and water (1:1 v/v), to a concentration of approximately 100 mg/mL.[8] For some studies, mannitol solution (100 mg/mL in water for injection) can be used as the solvent.[8]

b. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.01 N to 1 N HCl to a final drug concentration of approximately 25 mg/mL.[8][9] Store the solution at room temperature or elevated temperatures (e.g., 60°C) for a specified period (e.g., 24 hours).[8][9]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N to 1 N NaOH to a final drug concentration of approximately 25 mg/mL.[8] Store the solution at room temperature for a specified period (e.g., 24 hours).[8]

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% or 6% v/v) to achieve a final drug concentration of approximately 25 mg/mL.[8][9] Store the solution at room temperature for a specified period (e.g., 24 hours).[8]

  • Thermal Degradation: Store the stock solution, protected from light, in an oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 4 weeks).[8]

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours).[4][8]

After exposure to the stress conditions, neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC/UPLC analysis.

Chromatographic Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method is typically employed for the separation of Pemetrexed from its impurities.

a. Recommended Chromatographic Conditions:

ParameterHPLC Method 1HPLC Method 2UPLC Method
Column Hypersil BDS C18, 100 x 4.6 mm, 3 µm[1]X-bridge C18, 150 x 4.6 mm, 5 µm[2]Waters Acquity BEH C18[9][10]
Mobile Phase A 0.02M Sodium dihydrogen phosphate with 0.1% HCOOH, pH 3.8[1]Buffer (pH adjusted to 5 with orthophosphoric acid)[2]0.1% Ortho-phosphoric acid[9][10]
Mobile Phase B Acetonitrile[1]Acetonitrile[2]Acetonitrile[9][10]
Gradient/Isocratic Gradient[1]Isocratic (15:85 v/v, B:A)[2]Gradient[9][10]
Flow Rate 1.2 mL/min[1]1.0 mL/min[2]Not Specified
Column Temperature 27°C[1]Room Temperature[2]Not Specified
Detection Wavelength 240 nm[1]230 nm[2]230 nm[9][10]
Injection Volume Not Specified20 µL[11]10 µL[10]

b. System Suitability:

Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. Typical parameters include theoretical plates, tailing factor, and repeatability of injections.

Method Validation

The developed method must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.

Validation Parameters and Acceptance Criteria:
ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The Pemetrexed peak should be free from interference from degradation products and placebo components. Peak purity should be evaluated using a PDA detector.[9][10]
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified concentration range (e.g., 20-120 µg/mL).[11]
Accuracy Closeness of the test results obtained by the method to the true value.% Recovery should be within 98-102% at different concentration levels (e.g., 50%, 100%, 150%).[7]
Precision Degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample.% RSD for intraday and interday precision should be ≤ 2%.[7]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness Capacity to remain unaffected by small, but deliberate variations in method parameters.% RSD of results should be within acceptable limits when parameters like flow rate, mobile phase composition, and column temperature are varied.[7]
Summary of Validation Data:
ParameterResult
Linearity Range 20-120 µg/mL[11]
Correlation Coefficient (r²) 0.999[11]
LOD 0.445 µg/mL[11]
LOQ 1.348 µg/mL[11]
Accuracy (% Recovery) 98.80-101.87%[11]
Intra-day Precision (%RSD) 0.21-0.68%[11]
Inter-day Precision (%RSD) 0.44-0.88%[11]

Pemetrexed Degradation Pathway

Pemetrexed primarily degrades through oxidation and hydrolysis. The following diagram illustrates the major degradation pathways.

Pemetrexed Degradation Pathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway Pemetrexed Pemetrexed OxidativeDimers Oxidative Dimers Pemetrexed->OxidativeDimers Oxidation HydroxyLactams α-Hydroxy Lactams Pemetrexed->HydroxyLactams Oxidation KetoPemetrexed Keto-Pemetrexed Pemetrexed->KetoPemetrexed Oxidation DesGlutamate Des-glutamate Pemetrexed->DesGlutamate Acidic Hydrolysis GlutamicAcid Glutamic Acid Pemetrexed->GlutamicAcid Acidic Hydrolysis DeaminationProducts Deamination Products (Alkaline) Pemetrexed->DeaminationProducts Alkaline Hydrolysis

Caption: Major degradation pathways of Pemetrexed.

Conclusion

The development of a robust stability-indicating assay is critical for the quality control of Pemetrexed drug substance and product. The protocols and methods outlined in this document provide a comprehensive guide for researchers and scientists to establish a validated HPLC or UPLC method capable of separating and quantifying Pemetrexed in the presence of its impurities and degradation products. Adherence to these protocols and validation procedures will ensure the generation of reliable and accurate data for stability studies and routine quality control.

References

Application Notes and Protocols: Use of Pemetrexed Impurity B as a Certified Reference Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Pemetrexed Impurity B Certified Reference Material (CRM) in pharmaceutical analysis. The protocols and data presented herein are intended to support quality control, method development, and validation activities in a drug development setting.

Introduction to Pemetrexed and its Impurities

Pemetrexed is an antifolate antineoplastic agent widely used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its mechanism of action involves the inhibition of key folate-dependent enzymes essential for cell replication, such as thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

During the synthesis and storage of Pemetrexed, several process-related and degradation impurities can arise. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs) and finished drug products to ensure their safety and efficacy. This compound is a known related substance of Pemetrexed. The availability of a highly characterized Certified Reference Material (CRM) for this compound is crucial for accurate analytical testing.

This compound Certified Reference Material: Data and Specifications

A Certified Reference Material (CRM) for this compound provides a benchmark for accurate and reliable analytical measurements.[1] The data presented in the following tables are representative of a typical Certificate of Analysis (CoA) for this compound CRM.

Table 1: General Information for this compound CRM

ParameterSpecification
Product Name Pemetrexed EP Impurity B
Chemical Name (2S,2'S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]dipentanedioic acid
CAS Number 1802552-04-0[2][3]
Molecular Formula C₄₀H₄₀N₁₀O₁₃[2][3]
Molecular Weight 868.8 g/mol [2][3]
Appearance Off-White to Light Yellow Solid
Solubility Soluble in DMSO
Storage Conditions 2-8°C in a well-closed container[2]

Table 2: Quality and Purity Data for this compound CRM

Analytical TestMethodResult
Purity (by HPLC) HPLC-UV>99.0%
Identity ¹H-NMR, ¹³C-NMR, MS, IRConforms to structure[2]
Water Content Karl Fischer Titration< 1.0%
Residual Solvents GC-HSMeets ICH Limits
Traceability Characterized and qualified against a primary standard

Note: The purity value is a representative value. Please refer to the specific Certificate of Analysis provided by the supplier for the exact purity of the lot.

Experimental Protocols

The following protocols describe the use of this compound CRM in the quantitative analysis of Pemetrexed drug substance and drug product by High-Performance Liquid Chromatography (HPLC).

Preparation of Standard and Sample Solutions

3.1.1. Standard Stock Solution of this compound (CRM)

  • Accurately weigh approximately 10 mg of this compound CRM into a 100 mL volumetric flask.

  • Dissolve the CRM in a minimal amount of Dimethyl Sulfoxide (DMSO).

  • Dilute to volume with the mobile phase diluent (e.g., a mixture of water and acetonitrile).

  • This yields a standard stock solution with a concentration of approximately 100 µg/mL.

3.1.2. Working Standard Solution

  • Further dilute the standard stock solution with the mobile phase diluent to achieve a final concentration suitable for the analytical method (e.g., 1.0 µg/mL).

3.1.3. Sample Solution (Pemetrexed API or Drug Product)

  • Accurately weigh a quantity of the Pemetrexed sample equivalent to 100 mg of Pemetrexed.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase diluent.

  • Filter the solution through a 0.45 µm nylon filter before injection.

HPLC Method for Quantification of this compound

This protocol is a general guideline. Method parameters should be optimized and validated for specific laboratory conditions and instrumentation.

Table 3: HPLC Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Elution Time (min)
0
25
30
31
40
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 227 nm
Injection Volume 10 µL
System Suitability

Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Inject the working standard solution five times.

  • Calculate the relative standard deviation (RSD) for the peak area of this compound. The RSD should be not more than 2.0%.

  • The tailing factor for the this compound peak should be not more than 2.0.

  • The theoretical plates for the this compound peak should be not less than 2000.

Data Analysis and Calculation

The concentration of this compound in the sample is calculated using the following formula:

Where:

  • Area_impurity : Peak area of this compound in the sample chromatogram.

  • Area_standard : Average peak area of this compound in the working standard chromatograms.

  • Conc_standard : Concentration of this compound in the working standard solution (µg/mL).

  • Conc_sample : Concentration of the Pemetrexed sample in the sample solution (µg/mL).

  • Purity_standard : Purity of the this compound CRM (as a decimal).

Visualizations

The following diagrams illustrate key concepts related to the use of this compound CRM.

Pemetrexed's mechanism of action signaling pathway.

CRM_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results & Reporting CRM Receive & Verify This compound CRM Std_prep Prepare Standard Stock Solution CRM->Std_prep Work_std Prepare Working Standard Solution Std_prep->Work_std HPLC HPLC Analysis (System Suitability & Samples) Work_std->HPLC Sample_prep Prepare Sample Solution Sample_prep->HPLC Data_acq Data Acquisition HPLC->Data_acq Calc Calculate Impurity Concentration Data_acq->Calc Report Generate Analytical Report Calc->Report Review Review & Approve Results Report->Review

Experimental workflow for using a CRM.

QC_Logic cluster_input Inputs cluster_process QC Process cluster_output Outputs API Pemetrexed API Batch Analysis Perform HPLC Analysis API->Analysis CRM This compound CRM CRM->Analysis Method Validated Analytical Method Method->Analysis Compare Compare Sample Response to CRM Response Analysis->Compare Pass Batch Meets Specification Compare->Pass Within Limit Fail Batch Fails Specification (OOS) Compare->Fail Exceeds Limit

Logical relationship in QC using a CRM.

References

Application Notes and Protocols for Forced Degradation Studies of Pemetrexed Disodium

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for conducting forced degradation studies on Pemetrexed disodium, a crucial step in the drug development process to establish its intrinsic stability, degradation pathways, and to develop stability-indicating analytical methods. The protocols are designed for researchers, scientists, and drug development professionals.

Introduction

Forced degradation, or stress testing, of new drug substances is a critical component of the drug development process as mandated by regulatory agencies such as the International Council for Harmonisation (ICH). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to elicit degradation. The resulting degradation products are then characterized, and the degradation pathways are elucidated. This information is vital for developing and validating stability-indicating analytical methods, understanding the drug's intrinsic stability, and informing formulation and packaging development.

Pemetrexed disodium is an antifolate antineoplastic agent. Its stability profile is essential to ensure its safety and efficacy. The primary degradation pathways for Pemetrexed disodium are reported to be oxidation and hydrolysis.[1][2][3]

Experimental Protocols

This section details the methodologies for subjecting Pemetrexed disodium to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress.

Materials and Reagents
  • Pemetrexed disodium heptahydrate (or other relevant hydrate form)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ortho-phosphoric acid or Glacial acetic acid

  • Buffers of various pH

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV/photodiode array (PDA) detector

  • Reversed-phase C18 or C8 column (e.g., ODS C18, 250x4.6 mm, 5µm or Zorbax SB C8, 4.6 x 150mm, 3.5µ)

  • pH meter

  • Analytical balance

  • Thermostatic oven

  • Photostability chamber

  • Water bath

Preparation of Stock and Working Solutions

Prepare a stock solution of Pemetrexed disodium in a suitable solvent (e.g., water or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Working solutions for stress studies are typically prepared by diluting the stock solution to a final concentration in the range of 25-150 µg/mL.

Forced Degradation Conditions

The following are representative stress conditions. The duration and concentration of the stressor may need to be adjusted to achieve the target degradation of 5-20%.

  • To a known volume of Pemetrexed disodium working solution, add an equal volume of 0.2 N HCl.[4]

  • Incubate the solution at room temperature for up to 80 hours.[4]

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.2 N NaOH before analysis.

  • Analyze the samples by HPLC.

  • To a known volume of Pemetrexed disodium working solution, add an equal volume of 0.2 N NaOH.[4]

  • Incubate the solution at room temperature for up to 60 hours.[4]

  • Withdraw samples at appropriate time intervals.

  • Neutralize the samples with an equivalent amount of 0.2 N HCl before analysis.

  • Analyze the samples by HPLC.

  • To a known volume of Pemetrexed disodium working solution, add an equal volume of 0.5% H₂O₂.[4]

  • Incubate the solution at room temperature for up to 7 hours.[4]

  • Withdraw samples at appropriate time intervals.

  • Analyze the samples by HPLC.

  • Solid State: Place a known amount of solid Pemetrexed disodium in a thermostatically controlled oven at 60°C for 48 hours.[4]

  • Solution State: Reflux a Pemetrexed disodium working solution at 60°C for a specified period.

  • Withdraw samples at appropriate time intervals. For the solid sample, dissolve it in a suitable solvent to the working concentration before analysis.

  • Analyze the samples by HPLC.

  • Solid State: Expose a thin layer of solid Pemetrexed disodium to UV light at 254 nm for 48 hours in a photostability chamber.[4]

  • Solution State: Expose a Pemetrexed disodium working solution to UV light under the same conditions.

  • Wrap a control sample in aluminum foil to protect it from light.

  • Withdraw samples at appropriate time intervals. For the solid sample, dissolve it in a suitable solvent to the working concentration before analysis.

  • Analyze the samples by HPLC.

Analytical Method: Reversed-Phase HPLC

A stability-indicating HPLC method is crucial to separate the degradation products from the parent drug.

  • Column: ODS C18, 250x4.6 mm, 5µm particle size.[4]

  • Mobile Phase: A gradient elution of 0.1% ortho-phosphoric acid buffer and acetonitrile is commonly used.[4] An isocratic system with a mixture of 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11 v/v) has also been reported.[5]

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Detection Wavelength: 228 nm.[2]

  • Column Temperature: Ambient or controlled at 30°C.[5]

  • Injection Volume: 20 µL.

Data Presentation

The quantitative data from the forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress ConditionStressor Concentration/IntensityDurationTemperature% Degradation of PemetrexedNumber of Degradation Products
Acidic0.2 N HCl80 hoursRoom Temp~11.67%[5]Multiple
Basic0.2 N NaOH60 hoursRoom Temp~17.84%[5]Multiple
Oxidative0.5% H₂O₂7 hoursRoom Temp~11.32%[5]Multiple
Thermal (Solid)N/A48 hours60°CSignificantMultiple
Photolytic (UV)254 nm48 hoursRoom TempSignificantMultiple

Note: The percentage of degradation can vary depending on the specific experimental conditions and the hydrate form of Pemetrexed disodium used.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Pemetrexed disodium.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Pemetrexed Stock Solution (1 mg/mL) prep_work Prepare Working Solutions (25-150 µg/mL) prep_stock->prep_work acid Acidic (0.2N HCl) prep_work->acid Expose to Stress base Basic (0.2N NaOH) prep_work->base Expose to Stress oxidative Oxidative (0.5% H2O2) prep_work->oxidative Expose to Stress thermal Thermal (60°C) prep_work->thermal Expose to Stress photo Photolytic (UV 254nm) prep_work->photo Expose to Stress sampling Sample at Time Intervals acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize (Acid/Base Samples) sampling->neutralize hplc HPLC Analysis sampling->hplc neutralize->hplc data Data Interpretation & Pathway Elucidation hplc->data

Forced degradation experimental workflow for Pemetrexed disodium.
Pemetrexed Disodium Degradation Pathways

The primary degradation pathways of Pemetrexed disodium are oxidation and hydrolysis. The following diagram depicts a simplified representation of these pathways.

G cluster_main Pemetrexed Disodium Degradation cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway pemetrexed Pemetrexed Disodium ox_prod1 Oxidized Product 1 (e.g., N-oxide) pemetrexed->ox_prod1 Oxidation (e.g., H2O2) hydro_prod Hydrolysis Product (e.g., des-glutamate) pemetrexed->hydro_prod Hydrolysis (Acidic/Basic pH) ox_prod2 Oxidized Product 2 ox_prod1->ox_prod2 ox_prod_etc ... (6 identified products) ox_prod2->ox_prod_etc

Simplified degradation pathways of Pemetrexed disodium.

Conclusion

This protocol provides a robust framework for conducting forced degradation studies on Pemetrexed disodium. The results of these studies are integral to understanding the stability of the drug substance, developing and validating a stability-indicating analytical method, and ensuring the quality, safety, and efficacy of the final drug product. It is important to note that the specific conditions may require optimization to achieve the desired level of degradation for comprehensive analysis.

References

Application Notes & Protocols: Quantitative Analysis of Pemetrexed Impurity B in Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pemetrexed is an antifolate antineoplastic agent used in the treatment of various cancers. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. Pemetrexed Impurity B is a known related substance that must be monitored and quantified within strict limits.

This document provides a detailed application note and protocol for the quantitative analysis of this compound in Pemetrexed API using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The provided methodologies are based on established analytical principles for Pemetrexed and its related substances.

Analytical Method Overview

The quantitative determination of this compound is achieved using a gradient RP-HPLC method with UV detection. This method is designed to separate this compound from the main API peak and other potential impurities, ensuring accurate quantification.

Logical Relationship of Analytical Method Components

cluster_Setup Method Setup cluster_Analysis Chromatographic Analysis cluster_Data Data Processing & Results API_Sample Pemetrexed API Sample Sample_Preparation Sample and Standard Preparation API_Sample->Sample_Preparation Impurity_B_Standard Impurity B Reference Standard Impurity_B_Standard->Sample_Preparation HPLC_System RP-HPLC System Sample_Preparation->HPLC_System Injection Chromatographic_Separation Separation on C18 Column HPLC_System->Chromatographic_Separation UV_Detection UV Detection Chromatographic_Separation->UV_Detection Data_Acquisition Data Acquisition (Chromatogram) UV_Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration Quantification Quantification of Impurity B Peak_Integration->Quantification

Caption: Logical flow of the analytical method for quantifying this compound.

Experimental Protocols

Materials and Reagents
  • Pemetrexed API (for testing)

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Acetic Acid (glacial, analytical grade)

  • Water (Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions
ParameterSpecification
Instrumentation High-Performance Liquid Chromatograph with UV/Vis Detector
Column Zorbax C18, 150 mm x 4.6 mm, 5 µm (or equivalent)
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 4.5, adjusted with Acetic Acid) in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (80:20 v/v)
Preparation of Solutions

3.3.1. Mobile Phase A (10 mM Ammonium Acetate, pH 4.5)

  • Weigh and dissolve approximately 0.77 g of Ammonium Acetate in 1000 mL of Milli-Q water.

  • Adjust the pH to 4.5 with glacial acetic acid.

  • Filter through a 0.45 µm membrane filter and degas.

3.3.2. Standard Stock Solution of this compound (100 µg/mL)

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

3.3.3. Standard Solution (1.0 µg/mL)

  • Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.

  • Dilute to volume with the diluent and mix well.

3.3.4. Sample Solution (1000 µg/mL of Pemetrexed API)

  • Accurately weigh about 50 mg of Pemetrexed API into a 50 mL volumetric flask.

  • Add approximately 30 mL of diluent and sonicate to dissolve.

  • Make up to the volume with diluent and mix well.

Experimental Workflow

cluster_Prep Solution Preparation cluster_HPLC HPLC Analysis cluster_Data_Analysis Data Analysis Prep_Mobile_Phase Prepare Mobile Phases (A and B) Equilibrate_System Equilibrate HPLC System with Mobile Phase Prep_Mobile_Phase->Equilibrate_System Prep_Standard Prepare Impurity B Standard Solution Inject_Standard Inject Standard Solution Prep_Standard->Inject_Standard Prep_Sample Prepare Pemetrexed API Sample Solution Inject_Sample Inject Sample Solution Prep_Sample->Inject_Sample Inject_Blank Inject Diluent (Blank) Equilibrate_System->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Record_Chromatograms Record Chromatograms Inject_Sample->Record_Chromatograms Identify_Peaks Identify Peaks by Retention Time Record_Chromatograms->Identify_Peaks Calculate_Concentration Calculate Impurity B Concentration in Sample Identify_Peaks->Calculate_Concentration

Caption: Step-by-step experimental workflow for the analysis of this compound.

Data Presentation: Method Validation Summary

The analytical method was validated according to ICH guidelines. The key validation parameters are summarized below.

System Suitability
ParameterAcceptance CriteriaTypical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 2000> 3000
%RSD of 6 Injections ≤ 5.0%< 2.0%
Specificity (Forced Degradation)

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Pemetrexed was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The results showed that the this compound peak was well-resolved from the main peak and any degradation products.

Linearity
AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound0.1 - 2.0≥ 0.999
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterValue (µg/mL)
LOD 0.03
LOQ 0.1
Accuracy (Recovery)
Spiked LevelMean Recovery (%)
50% 99.5
100% 100.2
150% 99.8
Precision
Precision Type%RSD
Repeatability < 2.0%
Intermediate Precision < 3.0%

Calculation

The percentage of this compound in the Pemetrexed API sample is calculated using the following formula:

Where:

  • Area_Impurity_Sample : Peak area of Impurity B in the sample chromatogram.

  • Area_Standard : Average peak area of Impurity B in the standard chromatograms.

  • Conc_Standard : Concentration of Impurity B in the standard solution (µg/mL).

  • Conc_Sample : Concentration of Pemetrexed API in the sample solution (µg/mL).

Conclusion

The described RP-HPLC method is demonstrated to be specific, linear, accurate, and precise for the quantitative determination of this compound in Pemetrexed API. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement this analytical method for routine quality control and stability testing.

Method Development for the Determination of Potential Genotoxic Impurities in Pemetrexed

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a comprehensive approach for the method development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of potential genotoxic impurities (GTIs) in Pemetrexed disodium. Due to the potential of certain structural motifs to induce genetic mutations, stringent control of such impurities is a critical aspect of pharmaceutical quality control. This document provides a detailed protocol for a stability-indicating HPLC method capable of separating Pemetrexed from its key process-related and degradation impurities. Furthermore, it outlines the typical validation parameters and acceptance criteria in accordance with regulatory guidelines.

Introduction

Pemetrexed is an antifolate antineoplastic agent used in the treatment of various cancers. As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process and subsequent storage can lead to the formation of impurities. Of particular concern are genotoxic impurities, which have the potential to damage DNA and are therefore considered a potential carcinogenic risk to patients. Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for the control of such impurities, often requiring their limitation to parts-per-million (ppm) levels relative to the API.

While definitive genotoxicity data for all known Pemetrexed impurities is not always publicly available, a risk-based approach necessitates the control of impurities that contain structural alerts for mutagenicity. This application note focuses on a selection of potential process and degradation impurities of Pemetrexed that, based on their chemical structures (e.g., N-alkylated compounds), warrant consideration as potential GTIs.

Potential Genotoxic Impurities in Pemetrexed

Based on a review of the synthetic pathways and degradation profiles of Pemetrexed, several related substances have been identified. A subset of these, which may be of interest from a genotoxic risk perspective, are listed below. These impurities can arise from the manufacturing process or as degradation products.

  • N-Methyl Pemetrexed: A potential process-related impurity.

  • Pemetrexed Diethyl Ester: An intermediate in some synthetic routes.

  • Alanine Derivative of Pemetrexed: A potential process-related impurity.

  • Oxidation Impurity: Can form upon exposure to oxidative conditions.

  • Dimer-1 and Dimer-2 Impurities: Potential degradation products.

Analytical Method Development

A stability-indicating RP-HPLC method with UV detection is a suitable technique for the trace-level analysis of these potential GTIs. The method described herein is designed to provide the necessary specificity, sensitivity, and robustness for this purpose.

Chromatographic Conditions

A gradient RP-HPLC method is employed to achieve the separation of the main Pemetrexed peak from its potential impurities.

ParameterValue
Column Hypersil BDS C18, 100 x 4.6 mm, 3 µm
Mobile Phase A 0.02M Sodium Dihydrogen Phosphate with 0.1% Formic Acid, pH 3.8
Mobile Phase B Acetonitrile
Gradient Time (min)
0
5
20
25
26
30
Flow Rate 1.2 mL/min
Column Temperature 27°C
UV Detection 240 nm
Injection Volume 20 µL
Diluent Methanol:Water (1:1 v/v)

Data Presentation

The following table summarizes the typical validation data for the analytical method for Pemetrexed and its potential genotoxic impurities.[1][2]

AnalyteRetention Time (min)LOD (µg/mL)LOQ (µg/mL)Linearity (R²)
Pemetrexed~10.50.050.15>0.999
N-Methyl Pemetrexed~12.10.040.12>0.999
Pemetrexed Diethyl Ester~15.80.060.18>0.999
Alanine Derivative~8.90.050.15>0.999
Oxidation Impurity~11.50.040.12>0.999
Dimer-1 Impurity~13.20.070.21>0.999
Dimer-2 Impurity~14.00.070.21>0.999

Note: The LOD and LOQ values are indicative and may vary based on the specific instrumentation and analytical conditions.

Experimental Protocols

Preparation of Standard Solutions
  • Pemetrexed Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Pemetrexed disodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Impurity Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of each impurity reference standard into separate 25 mL volumetric flasks. Dissolve in and dilute to volume with the diluent.

  • Spiked Standard Solution (for LOD/LOQ and Accuracy): Prepare a solution of Pemetrexed at the target concentration (e.g., 1000 µg/mL) and spike with known concentrations of each impurity at levels appropriate for the determination of LOD, LOQ, and accuracy (e.g., from 0.05 µg/mL to 1.5 µg/mL).

Preparation of Sample Solution
  • Accurately weigh about 25 mg of the Pemetrexed disodium sample into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Method Validation Protocol

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: Forced degradation studies should be performed on Pemetrexed to demonstrate that the method can separate the main peak from degradation products and any potential impurities. Stress conditions should include acid, base, oxidation, heat, and light.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting a series of diluted solutions of the impurities and calculating the signal-to-noise ratio (LOD typically S/N of 3:1, LOQ typically S/N of 10:1).

  • Linearity: Assessed by preparing and analyzing at least five concentrations of each impurity over the range of LOQ to 150% of the specification limit. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Determined by analyzing a sample of Pemetrexed spiked with known amounts of each impurity at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): Repeatability is assessed by six replicate injections of a spiked sample. Intermediate precision is evaluated by performing the analysis on different days, with different analysts, and on different equipment. The relative standard deviation (RSD) should be ≤ 10%.

  • Robustness: The effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results should be evaluated to demonstrate the reliability of the method.

Visualization of Workflows

Genotoxic Impurity Risk Assessment Workflow

G cluster_0 Impurity Identification cluster_1 In Silico Assessment cluster_2 Risk Classification cluster_3 Control Strategy start Identify all potential impurities (process-related and degradation) qsar (Q)SAR analysis for structural alerts for mutagenicity start->qsar classify Classify impurities based on mutagenic potential (ICH M7) qsar->classify no_alert No structural alert (Treat as conventional impurity) classify->no_alert Negative alert Structural alert identified (Potential genotoxic impurity) classify->alert Positive control Develop analytical method for trace-level quantification alert->control validate Validate method as per ICH Q2(R1) control->validate implement Implement routine testing and set specification at TTC limit validate->implement

Workflow for Genotoxic Impurity Risk Assessment and Control.
Analytical Method Development and Validation Workflow

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Implementation dev_start Define analytical target profile (trace analysis of impurities) scouting Scout columns, mobile phases, and gradient conditions dev_start->scouting optimization Optimize chromatographic parameters (resolution, peak shape, run time) scouting->optimization specificity Specificity (Forced Degradation) optimization->specificity lod_loq LOD & LOQ specificity->lod_loq linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) specificity->accuracy precision Precision (Repeatability & Intermediate) specificity->precision robustness Robustness specificity->robustness documentation Prepare validation report and SOP lod_loq->documentation linearity->documentation accuracy->documentation precision->documentation robustness->documentation routine_use Transfer method to QC laboratory for routine analysis documentation->routine_use

Workflow for Analytical Method Development and Validation.

References

Application of qNMR for the Standardization of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the application of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the standardization of Pemetrexed Impurity B, a critical process-related impurity in the synthesis of the anticancer drug Pemetrexed. The protocol outlines the use of an internal standard for accurate and precise quantification, ensuring the quality and safety of the active pharmaceutical ingredient (API). While a specific, validated qNMR protocol for this compound is not publicly available, this document presents a comprehensive approach based on established principles of qNMR for pharmaceutical analysis.

Introduction

Pemetrexed is a multi-targeted antifolate drug used in the treatment of various cancers. During its synthesis, several impurities can be formed, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. This compound is identified as a dimeric impurity of Pemetrexed.[1][2][3] Quantitative NMR (qNMR) offers a powerful and direct method for the certification of reference standards and the quantification of impurities without the need for a specific reference standard for the impurity itself, provided a certified internal standard is used.[4][5][6][7] This application note details a proposed qNMR protocol for the standardization of this compound.

Chemical Structures

Pemetrexed:

Pemetrexed a Pemetrexed

Figure 1: Chemical Structure of Pemetrexed.

This compound:

(2S,2'S)-2,2'-[[(5R)-2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethane-2,1-diylbenzene-4,1-diylcarbonylimino)]dipentanedioic acid

Pemetrexed_Impurity_B a This compound (Dimer)

Figure 2: Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key information for Pemetrexed and its Impurity B, essential for qNMR calculations.

CompoundChemical FormulaMolecular Weight ( g/mol )
PemetrexedC₂₀H₂₁N₅O₆427.41
This compoundC₄₀H₄₀N₁₀O₁₃868.80[1][2][3]

Experimental Protocol: qNMR for this compound Standardization

This protocol describes the determination of the purity of a this compound sample using an internal standard method.

4.1. Materials and Equipment

  • Analyte: this compound sample of unknown purity.

  • Internal Standard (IS): A certified reference standard with a known purity (e.g., Maleic acid, Dimethyl sulfone). The IS should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.

  • Solvent: Deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., Dimethyl Sulfoxide-d₆, DMSO-d₆).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

  • Analytical Balance: A calibrated balance with a readability of at least 0.01 mg.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes.

  • NMR Tubes: High-precision 5 mm NMR tubes.

4.2. Experimental Workflow

qNMR_Workflow qNMR Experimental Workflow for this compound Standardization cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh This compound dissolve Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard (IS) weigh_is->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer setup_nmr Set up NMR spectrometer (e.g., 400 MHz) transfer->setup_nmr acq_params Optimize acquisition parameters (T1, pulse angle, etc.) setup_nmr->acq_params acquire_data Acquire 1H NMR spectrum acq_params->acquire_data phase_baseline Phase and baseline correction acquire_data->phase_baseline integrate Integrate characteristic signals of Impurity B and IS phase_baseline->integrate calculate Calculate purity using the qNMR equation integrate->calculate report Report the final purity value with uncertainty calculate->report

Figure 3: Experimental workflow for qNMR standardization.

4.3. Sample Preparation

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial. Record the exact weight.

  • Accurately weigh approximately 5-10 mg of the selected internal standard into the same vial. Record the exact weight. The molar ratio of the analyte to the internal standard should ideally be between 0.5 and 2.

  • Add a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., DMSO-d₆) to the vial.

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a 5 mm NMR tube.

4.4. NMR Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the probe to achieve optimal resolution and lineshape.

  • Set the temperature to a constant value (e.g., 298 K).

  • Crucial Acquisition Parameters for Quantitation:

    • Relaxation Delay (d1): Set to at least 5 times the longest spin-lattice relaxation time (T₁) of the signals of interest for both the analyte and the internal standard. This ensures full relaxation between scans. A preliminary T₁ measurement is recommended.

    • Pulse Angle: Use a 90° pulse angle for maximum signal intensity.

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • Acquisition Time (aq): Set to at least 3 seconds to ensure good digital resolution.

    • Spectral Width (sw): Ensure the spectral width encompasses all signals of interest.

4.5. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to the entire spectrum.

  • Integrate the well-resolved, characteristic signals of both this compound and the internal standard. Select signals that are free from overlap with other signals, including solvent and other impurities.

    • For this compound: Aromatic protons are often good candidates for integration due to their distinct chemical shifts.

    • For the Internal Standard: Select a signal that is sharp and in a clear region of the spectrum.

Calculation of Purity

The purity of the this compound sample can be calculated using the following equation:

Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte: Integral of the selected signal for this compound.

  • Nanalyte: Number of protons corresponding to the integrated signal of this compound.

  • IIS: Integral of the selected signal for the Internal Standard.

  • NIS: Number of protons corresponding to the integrated signal of the Internal Standard.

  • MWanalyte: Molecular weight of this compound (868.80 g/mol ).

  • MWIS: Molecular weight of the Internal Standard.

  • manalyte: Mass of the this compound sample.

  • mIS: Mass of the Internal Standard.

  • PIS: Purity of the Internal Standard (as a percentage).

Method Validation Considerations

For use in a regulatory environment, the qNMR method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

Quantitative NMR is a highly accurate and precise method for the standardization of pharmaceutical reference materials and the quantification of impurities. The protocol outlined in this application note provides a robust framework for the determination of the purity of this compound. By carefully selecting an appropriate internal standard and optimizing experimental parameters, qNMR can serve as a primary analytical technique for ensuring the quality control of Pemetrexed and its related substances.

References

Troubleshooting & Optimization

Technical Support Center: Pemetrexed Impurity B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of Pemetrexed impurity B.

Troubleshooting Guide: Resolving Peak Tailing for this compound

Peak tailing in HPLC for this compound can arise from various factors, primarily related to secondary interactions with the stationary phase and suboptimal chromatographic conditions. This guide provides a systematic approach to identify and resolve the root cause of peak tailing.

Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing for this compound is often attributed to its chemical properties, particularly the presence of multiple amine and carboxylic acid functional groups, making it susceptible to interactions with the stationary phase. The primary causes and their solutions are outlined below.

Secondary Interactions with Residual Silanols
  • Cause: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based C18 columns. This secondary interaction leads to a portion of the analyte molecules being more strongly retained, resulting in a tailed peak.

  • Solutions:

    • Utilize an End-capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically modifies the silica surface to minimize the number of accessible silanol groups.

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to a range of 2.5-3.5 will suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated amine groups of this compound.[1][2] Since Pemetrexed has pKa values around 3.34 and 4.4, operating at a pH below these values will ensure the molecule carries a consistent positive charge.

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups and improve peak shape.[1]

    • Use Mobile Phase Additives: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with the analyte.

Inappropriate Mobile Phase Conditions
  • Cause: The composition and pH of the mobile phase play a critical role in achieving good peak symmetry. An incorrect pH can lead to the analyte existing in multiple ionization states, causing peak broadening and tailing.[3]

  • Solutions:

    • Optimize Mobile Phase pH: Based on the pKa of Pemetrexed (around 3.3-4.4), a mobile phase pH of approximately 3.8 can provide a good balance between retention and peak shape.[4]

    • Select an Appropriate Buffer: Use a buffer system that has a pKa close to the desired mobile phase pH to ensure good buffering capacity. Phosphate and formate buffers are common choices.

    • Organic Modifier Selection: Acetonitrile is generally preferred over methanol as the organic modifier in reversed-phase HPLC as it often provides better peak shapes and lower backpressure.

Column Overload
  • Cause: Injecting too much sample onto the column can lead to saturation of the stationary phase, resulting in peak fronting or tailing.

  • Solutions:

    • Reduce Injection Volume or Concentration: Dilute the sample or decrease the injection volume to ensure that the mass of this compound injected is within the linear range of the column's capacity.

    • Use a Higher Capacity Column: If sample concentration cannot be reduced, consider using a column with a larger internal diameter or a stationary phase with a higher surface area.

Extra-Column Dead Volume
  • Cause: Excessive volume in the tubing, fittings, or detector flow cell can cause the chromatographic peak to broaden and tail.

  • Solutions:

    • Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector.

    • Ensure Proper Fittings: Use low-dead-volume fittings and ensure they are correctly installed to prevent leaks and minimize dead space.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

TroubleshootingWorkflow start Peak Tailing Observed check_column Check Column Type: Is it a modern, end-capped C18? start->check_column use_endcapped Action: Switch to an end-capped C18 column check_column->use_endcapped No check_ph Check Mobile Phase pH: Is it between 2.5 and 3.8? check_column->check_ph Yes use_endcapped->check_ph adjust_ph Action: Adjust pH to ~3.8 using a suitable buffer check_ph->adjust_ph No check_concentration Check Sample Concentration: Is the column overloaded? check_ph->check_concentration Yes adjust_ph->check_concentration dilute_sample Action: Dilute sample or reduce injection volume check_concentration->dilute_sample Yes check_dead_volume Check for Extra-Column Dead Volume check_concentration->check_dead_volume No dilute_sample->check_dead_volume optimize_tubing Action: Use shorter, narrower ID tubing and low-dead-volume fittings check_dead_volume->optimize_tubing Yes resolved Peak Shape Improved check_dead_volume->resolved No optimize_tubing->resolved

Caption: Troubleshooting workflow for this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity found in the synthesis of Pemetrexed. It is structurally a dimer of Pemetrexed, with a molecular formula of C40H40N10O13 and a molecular weight of 868.80 g/mol .[2][4][5]

Q2: Why is controlling the mobile phase pH so important for this compound analysis?

A2: Pemetrexed and its impurities contain both acidic (carboxylic acid) and basic (amine) functional groups. The ionization state of these groups is highly dependent on the pH of the mobile phase. By controlling the pH, you can ensure that the analyte has a consistent charge, which minimizes peak broadening due to multiple ionic species and reduces unwanted secondary interactions with the stationary phase.[1][2][3]

Q3: Can I use a different column than C18?

A3: While C18 is the most common choice for reversed-phase HPLC, other stationary phases could potentially be used. However, a C18 column, particularly a modern, high-purity, end-capped version, is a good starting point due to its hydrophobicity and well-characterized behavior. If peak tailing persists, a column with a different chemistry, such as a phenyl-hexyl or a polar-embedded phase, could be explored.

Q4: What are the expected pKa values for this compound?

Experimental Protocol: HPLC Method for Pemetrexed and its Impurities

This protocol is based on a validated stability-indicating gradient RP-HPLC method for the determination of Pemetrexed and its process-related impurities.[4]

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Hypersil BDS C18, 100 x 4.6 mm, 3 µm particle size (or equivalent).

  • Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate with 0.1% Formic Acid, pH adjusted to 3.8 with dilute sodium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Methanol:Water (1:1, v/v).

  • Detector Wavelength: 240 nm.

  • Column Temperature: 27 °C.

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 10 µL.

Sample Preparation

Accurately weigh and dissolve the Pemetrexed sample in the diluent to achieve a final concentration suitable for analysis.

Gradient Program
Time (minutes)% Mobile Phase A% Mobile Phase B
09010
156040
254060
302080
359010
409010

Experimental Workflow Diagram

ExperimentalWorkflow prep_sample Prepare Sample in Diluent inject Inject Sample (10 µL) prep_sample->inject prep_mobile_phase Prepare Mobile Phases A and B setup_hplc Set Up HPLC System: - Column: C18 - Detector: 240 nm - Flow Rate: 1.2 mL/min - Temp: 27°C prep_mobile_phase->setup_hplc equilibrate Equilibrate Column with Initial Mobile Phase Conditions setup_hplc->equilibrate equilibrate->inject run_gradient Run Gradient Program inject->run_gradient acquire_data Acquire Data run_gradient->acquire_data analyze Analyze Chromatogram for Peak Shape and Resolution acquire_data->analyze

Caption: HPLC experimental workflow for Pemetrexed impurity analysis.

Data Presentation: Key Parameters for Resolving Peak Tailing

The following table summarizes the key HPLC parameters that can be adjusted to mitigate peak tailing for this compound.

ParameterStandard ConditionAdjustment to Reduce TailingRationale
Column Chemistry C18Use a high-purity, end-capped C18 column.Minimizes secondary interactions with residual silanols.
Mobile Phase pH 6.0 - 7.0Lower to pH 2.5 - 3.8.Suppresses ionization of silanol groups.
Buffer Concentration 10 mMIncrease to 25 - 50 mM.Masks residual silanol groups.
Mobile Phase Additive NoneAdd 0.1% Triethylamine (TEA).Competes with the analyte for active silanol sites.
Sample Concentration As isDilute the sample or reduce injection volume.Prevents column overload.
Tubing ID StandardUse narrow-bore tubing (e.g., 0.125 mm).Reduces extra-column dead volume.

References

Technical Support Center: Optimization of Mobile Phase for Pemetrexed Impurity Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of mobile phases for the separation of Pemetrexed and its impurities by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for mobile phase composition in Pemetrexed impurity analysis?

A common starting point for a reversed-phase HPLC method for Pemetrexed impurity analysis is a gradient elution using a phosphate or acetate buffer with a pH in the range of 3.0 to 6.5 as the aqueous phase (Mobile Phase A) and a polar organic solvent like acetonitrile or methanol as the organic phase (Mobile Phase B).[1][2][3] The choice of a C18 or C8 column is also a conventional starting point.[3][4]

Q2: How does the pH of the mobile phase affect the separation of Pemetrexed and its impurities?

The pH of the mobile phase is a critical parameter as Pemetrexed and many of its impurities are ionizable compounds. Adjusting the pH can significantly alter the retention times and selectivity of the separation. For instance, operating at a lower pH can suppress the ionization of silanol groups on the silica-based stationary phase, which can help in reducing peak tailing for basic compounds. Conversely, for acidic compounds, maintaining a pH below their pKa is generally recommended to ensure they are in their neutral form, leading to better retention and peak shape on a reversed-phase column.

Q3: What are the common organic modifiers used, and how do I choose between them?

Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity, which results in lower backpressure, and has a lower UV cutoff, which can be advantageous for detecting impurities at low wavelengths.[5] Methanol, on the other hand, can offer different selectivity for certain compounds. The choice between them often comes down to empirical testing to see which provides a better resolution for the specific impurities of interest.

Q4: My Pemetrexed peak is tailing. What are the likely causes and how can I fix it?

Peak tailing for Pemetrexed can be caused by several factors:

  • Secondary Interactions: Strong interactions between the basic functional groups in Pemetrexed and acidic residual silanol groups on the HPLC column packing material can cause tailing.

    • Solution: Lowering the mobile phase pH (e.g., to around 3) can protonate the silanol groups and reduce these interactions. Using a highly deactivated, end-capped column can also minimize this effect.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Try diluting the sample or reducing the injection volume.

  • Column Degradation: An old or contaminated column can lose its efficiency and cause peak distortion.

    • Solution: Replace the column with a new one of the same type. A guard column can help extend the life of the analytical column.

Q5: I am observing co-elution of two impurities. What steps can I take to improve the resolution?

Improving the resolution of co-eluting peaks often requires a systematic approach to method development:

  • Optimize Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic modifier in the mobile phase will increase retention times and may improve the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.

  • Adjust the Mobile Phase pH: A small change in the pH can significantly impact the retention of ionizable impurities, potentially leading to their separation.

  • Modify the Gradient Profile: If using a gradient, adjusting the slope of the gradient can improve the resolution of closely eluting peaks. A shallower gradient provides more time for separation.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, switching to a column with a different stationary phase (e.g., from a C18 to a phenyl or cyano column) can provide a significant change in selectivity.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the separation of Pemetrexed impurities.

IssuePossible Cause(s)Recommended Action(s)
Poor Peak Resolution - Inappropriate mobile phase composition (pH, organic modifier ratio).- Suboptimal gradient profile.- Column losing efficiency.- Systematically adjust the mobile phase pH and the percentage of the organic modifier.- Optimize the gradient slope and time.- Replace the column. Consider a different stationary phase if necessary.
Peak Tailing - Secondary interactions with the stationary phase.- Column overload.- Extra-column dead volume.- Lower the mobile phase pH.- Use a highly deactivated, end-capped column.- Reduce sample concentration or injection volume.- Check and minimize the length and diameter of tubing between the injector, column, and detector.
Unexpected Peaks - Contamination in the mobile phase, diluent, or sample.- Sample degradation.- Carryover from previous injections.- Use high-purity solvents and freshly prepared mobile phases.- Investigate sample stability and preparation procedures.- Implement a robust needle wash program on the autosampler.
Baseline Noise or Drift - Mobile phase not properly degassed.- Contaminated mobile phase or HPLC system.- Detector lamp aging.- Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging.- Flush the system with a strong solvent.- Replace the detector lamp if it has exceeded its lifetime.
Retention Time Shifts - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.- Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is delivering a constant flow rate.

Data Presentation: Comparison of Mobile Phase Parameters

The following tables summarize quantitative data from various published methods, illustrating the impact of different mobile phase parameters on the separation of Pemetrexed and its impurities.

Table 1: Comparison of Different HPLC Methods for Pemetrexed Impurity Analysis

ParameterMethod 1[2]Method 2[3]Method 3[1]
Column Hypersil BDS C18 (100 x 4.6mm, 3µm)Zorbax SB C8 (150 x 4.6mm, 3.5µm)X-bridge C18 (150 x 4.6mm, 5µm)
Mobile Phase A 0.02M Sodium Dihydrogen Phosphate with 0.1% HCOOH, pH 3.80.17% Glacial Acetic Acid, pH 5.3Buffer, pH adjusted to 5 with orthophosphoric acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocratic (89:11, A:B)Isocratic (85:15, A:B)
Flow Rate 1.2 mL/min2.0 mL/min1.0 mL/min
Detection 240 nmNot specified230 nm

Experimental Protocols

Detailed Methodology for a Gradient RP-HPLC Method

This protocol is a representative example for the separation of Pemetrexed and its process-related and degradation impurities.[2]

1. Materials and Reagents:

  • Pemetrexed Disodium Reference Standard and impurity standards

  • Sodium Dihydrogen Phosphate (analytical grade)

  • Formic Acid (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium Hydroxide (for pH adjustment)

2. Chromatographic Conditions:

  • Column: Hypersil BDS C18, 100 x 4.6 mm, 3 µm particle size

  • Column Temperature: 27°C

  • Mobile Phase A: 0.02 M Sodium Dihydrogen Phosphate with 0.1% Formic Acid in water, pH adjusted to 3.8 with dilute Sodium Hydroxide.

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol:Water (1:1, v/v)

3. Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
107030
204060
254060
26955
30955

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Pemetrexed Disodium reference standard in the diluent to obtain a known concentration.

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity in the diluent.

  • Spiked Sample Solution: Prepare a solution of the Pemetrexed sample and spike it with known amounts of each impurity to verify the resolution and quantitation.

5. System Suitability:

  • Inject the standard solution at least five times.

  • The relative standard deviation (RSD) for the peak area of Pemetrexed should be not more than 2.0%.

  • The tailing factor for the Pemetrexed peak should be not more than 2.0.

  • The theoretical plates for the Pemetrexed peak should be not less than 2000.

  • The resolution between critical impurity pairs should be not less than 1.5.

Mandatory Visualizations

Troubleshooting_Workflow start Start: Chromatographic Issue Identified issue Characterize the Problem (e.g., Poor Resolution, Peak Tailing, etc.) start->issue resolution Poor Resolution issue->resolution tailing Peak Tailing issue->tailing other Other Issues issue->other adjust_mp_strength Adjust Mobile Phase Strength (% Organic) resolution->adjust_mp_strength lower_ph Lower Mobile Phase pH tailing->lower_ph check_system Check System Suitability (Pressure, Leaks, etc.) other->check_system adjust_ph Adjust Mobile Phase pH adjust_mp_strength->adjust_ph change_organic Change Organic Modifier (ACN <-> MeOH) adjust_ph->change_organic optimize_gradient Optimize Gradient Profile change_organic->optimize_gradient change_column Change Stationary Phase optimize_gradient->change_column resolution_ok Resolution Acceptable? change_column->resolution_ok end End: Problem Resolved resolution_ok->end Yes escalate Consult Senior Scientist or Manufacturer resolution_ok->escalate No check_overload Check for Column Overload (Dilute Sample) lower_ph->check_overload use_deactivated_column Use High-Purity/End-capped Column check_overload->use_deactivated_column tailing_ok Tailing Acceptable? use_deactivated_column->tailing_ok tailing_ok->end Yes tailing_ok->escalate No check_system->escalate

Caption: Troubleshooting workflow for common HPLC issues.

Mobile_Phase_Optimization cluster_params Mobile Phase Parameters cluster_outcomes Chromatographic Outcomes pH pH Retention_Time Retention Time pH->Retention_Time affects ionization Selectivity Selectivity (α) pH->Selectivity Peak_Shape Peak Shape (Tailing Factor) pH->Peak_Shape suppresses silanol interactions Organic_Modifier Organic Modifier (% and Type) Organic_Modifier->Retention_Time controls elution strength Organic_Modifier->Selectivity Buffer_Concentration Buffer Concentration Buffer_Concentration->Peak_Shape maintains pH stability Resolution Resolution (Rs) Retention_Time->Resolution Selectivity->Resolution Peak_Shape->Resolution

Caption: Relationship between mobile phase parameters and outcomes.

References

Troubleshooting co-elution of Pemetrexed impurity B and C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pemetrexed and its impurities. Our focus is to help you resolve common analytical challenges, particularly the co-elution of Pemetrexed impurity B and C.

Frequently Asked Questions (FAQs)

Q1: What are Pemetrexed impurities B and C, and why are they difficult to separate?

This compound and C are process-related impurities that are structurally very similar to Pemetrexed and to each other.[1][2] According to the European Pharmacopoeia, they often exist as a mixture.[2][3] Their similar physicochemical properties and chromatographic behavior present a significant challenge in achieving baseline separation during HPLC analysis.[1]

Q2: What is a common analytical technique for separating Pemetrexed and its impurities?

A common and effective technique is reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[4] This method utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase to separate compounds based on their hydrophobicity.

Troubleshooting Guide: Co-elution of this compound and C

Issue: I am observing co-elution or poor resolution between this compound and C in my RP-HPLC analysis.

This is a common challenge due to the structural similarities of these impurities. The following steps provide a systematic approach to troubleshoot and resolve this issue.

Step 1: Method Verification

Before making adjustments, ensure your current method is aligned with established protocols.

dot

cluster_verification Method Verification Workflow start Start: Co-elution Observed protocol Compare current method with established protocol start->protocol params Check Critical Parameters: - Column Type & Dimensions - Mobile Phase pH - Organic Modifier - Gradient Profile - Flow Rate - Temperature protocol->params match Parameters Match? params->match proceed Proceed to Optimization match->proceed Yes adjust Adjust to Protocol match->adjust No cluster_mobile_phase Mobile Phase Optimization start Poor Resolution ph Adjust Mobile Phase pH (e.g., in increments of 0.2 units) start->ph organic Change Organic Modifier (Acetonitrile vs. Methanol) ph->organic gradient Modify Gradient Slope (Shallower gradient for better resolution) organic->gradient end Improved Separation gradient->end

References

Improving resolution between Pemetrexed and its dimeric impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between Pemetrexed and its dimeric impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of Pemetrexed and its related substances.

Question: Why am I observing poor resolution between the Pemetrexed peak and its dimeric impurities?

Answer:

Poor resolution between Pemetrexed and its dimeric impurities is a common challenge. The "oxidative dimer peaks" are often the critical pair, meaning they are the most difficult to separate.[1] Several factors can contribute to this issue. Here are some troubleshooting steps to improve resolution:

  • Optimize Mobile Phase pH: The retention of Pemetrexed and its impurities is highly dependent on the pH of the mobile phase.[1] Small adjustments to the pH can significantly impact selectivity. Experiment with a pH range, for example, between 3.0 and 6.5, to find the optimal separation.[2]

  • Adjust Gradient Slope: If using a gradient method, modifying the gradient profile can enhance resolution. A shallower gradient around the elution time of the critical pair will increase the separation window.[2]

  • Evaluate Stationary Phase: The choice of HPLC column is crucial. While C18 columns are commonly used, other stationary phases like C8 and Phenyl columns have also been shown to provide good selectivity for Pemetrexed and its impurities.[1][3] If you are using a C18 column, consider trying a C8 or Phenyl column to see if it improves resolution.

  • Modify Mobile Phase Composition: The type and concentration of the organic modifier (e.g., acetonitrile or methanol) and the buffer can affect selectivity. While both acetonitrile and methanol can be used, acetonitrile is often preferred for its clean baseline.[1] Experiment with different buffer systems and concentrations to optimize the separation.

Question: My Pemetrexed peak is tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can compromise peak integration and accuracy. The common causes and solutions for Pemetrexed peak tailing include:

  • Secondary Interactions with the Column: Silanol groups on the silica backbone of the column can interact with the basic functional groups of Pemetrexed, leading to tailing.

    • Use an End-capped Column: Ensure you are using a high-quality, end-capped column to minimize silanol interactions.

    • Adjust Mobile Phase pH: Operating at a lower pH (e.g., around 3-4) can suppress the ionization of silanol groups and reduce tailing.

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to block the active sites on the stationary phase and improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.

  • Column Contamination: Contamination of the column with strongly retained compounds can also cause peak tailing. Flush the column with a strong solvent or consider replacing it if the problem persists.

Question: I am seeing ghost peaks in my chromatogram. Where are they coming from?

Answer:

Ghost peaks are extraneous peaks that appear in a chromatogram and can interfere with the analysis. Potential sources of ghost peaks in your Pemetrexed analysis include:

  • Contaminated Mobile Phase or Diluent: Ensure that the water and solvents used to prepare your mobile phase and diluent are of high purity (HPLC grade or better).

  • Carryover from Previous Injections: If a previous sample had a high concentration of Pemetrexed or impurities, it might not have been completely eluted from the column or injector. Implement a robust needle wash program and consider injecting a blank after high-concentration samples.

  • Leaching from System Components: Components of your HPLC system, such as tubings, seals, and vials, can sometimes leach contaminants. Ensure all components are compatible with the mobile phase you are using.

Frequently Asked Questions (FAQs)

Q1: What is a typical HPLC method for the analysis of Pemetrexed and its dimeric impurities?

A1: A common approach is a stability-indicating reversed-phase HPLC (RP-HPLC) method. These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, including dimers.[1][2] A typical method would utilize a C8 or C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile.

Q2: How are dimeric impurities of Pemetrexed formed?

A2: Dimeric impurities can be formed during the synthesis of Pemetrexed or as degradation products. For instance, one method to generate a system suitability solution containing these impurities involves heating a solution of the drug substance in sodium hydroxide.[1]

Q3: What are the acceptance criteria for system suitability in a Pemetrexed HPLC method?

A3: System suitability parameters are established to ensure the analytical system is performing correctly. Typical acceptance criteria for a Pemetrexed method include:

  • Resolution: The resolution between the critical pair of peaks (e.g., an impurity and Pemetrexed, or two closely eluting impurities) should be greater than 1.5.[4]

  • Tailing Factor: The tailing factor for the Pemetrexed peak should not be more than 1.5.[4]

  • Theoretical Plates (N): The number of theoretical plates for the Pemetrexed peak should not be less than 2000.[4]

Q4: How can I confirm the identity of the dimeric impurities?

A4: While HPLC provides retention time data, it is not sufficient for definitive identification. Mass spectrometry (MS), particularly LC-MS, is a powerful technique used to determine the molecular weight of the impurities and aid in their structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for definitive structure confirmation.

Data Presentation

The following tables summarize quantitative data from different validated HPLC methods for the analysis of Pemetrexed and its related substances.

Table 1: Comparison of Chromatographic Conditions for Pemetrexed Analysis

ParameterMethod 1Method 2Method 3
Column Zorbax® SB-C8, 15 cm x 4.6 mm, 3.5-µmHypersil BDS C18, 100 x 4.6mm, 3µmZorbax SB-Phenyl, 250 x 4.6 mm, 5.0 μm
Mobile Phase A Aqueous buffer (pH evaluated from 2.1 to 8.2)0.02M sodium dihydrogen phosphate with 0.1% HCOOH (pH 3.8)0.03% TFA in water
Mobile Phase B AcetonitrileAcetonitrile0.025% TFA in acetonitrile
Elution GradientGradientGradient
Flow Rate Not Specified1.2 mL/minNot Specified
Detection (UV) 250 nm240 nm228 nm
Reference [1][2][4]

Table 2: System Suitability Parameters from a Validated Method

ParameterAcceptance CriteriaObserved Value
Resolution (between critical pair) ≥ 1.5> 1.5
Tailing Factor (Pemetrexed) ≤ 1.5< 1.5
Theoretical Plates (Pemetrexed) ≥ 2000> 2000
Reference [4][4]

Experimental Protocols

This section provides a detailed methodology for a stability-indicating RP-HPLC method for the determination of Pemetrexed and its related substances.

Objective: To separate and quantify Pemetrexed and its process-related and degradation impurities, including dimeric impurities.

Materials:

  • Pemetrexed Disodium reference standard

  • Acetonitrile (HPLC grade)

  • Sodium Dihydrogen Phosphate (analytical grade)

  • Formic Acid (analytical grade)

  • Water (HPLC grade)

  • Hypersil BDS C18 column (100 x 4.6mm, 3µm) or equivalent

  • HPLC system with a UV detector

Chromatographic Conditions:

  • Column: Hypersil BDS C18, 100 x 4.6mm, 3µm

  • Mobile Phase A: 0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 27°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

  • Diluent: Methanol:Water (1:1 v/v)[2]

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by dissolving the appropriate amount of sodium dihydrogen phosphate in water, adding formic acid, and adjusting the pH to 3.8. Filter through a 0.45 µm membrane filter and degas.

    • Mobile Phase B is HPLC grade acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh about 25 mg of Pemetrexed Disodium reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample equivalent to about 25 mg of Pemetrexed into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • System Suitability:

    • Inject the standard solution and verify that the system suitability parameters (resolution, tailing factor, and theoretical plates) meet the pre-defined acceptance criteria.

  • Analysis:

    • Inject the blank (diluent), standard solution, and sample solution into the chromatograph.

    • Record the chromatograms and integrate the peak areas.

  • Calculations:

    • Calculate the amount of impurities in the sample by comparing the peak areas of the impurities to the peak area of the Pemetrexed standard.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the analysis of Pemetrexed and its impurities.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_std Weigh Pemetrexed Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std hplc_system HPLC System (C18 Column, Gradient Elution) dissolve_std->hplc_system weigh_sample Weigh Pemetrexed Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample dissolve_sample->hplc_system inject_blank Inject Blank hplc_system->inject_blank inject_std Inject Standard hplc_system->inject_std inject_sample Inject Sample hplc_system->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_impurities Calculate Impurity Content integrate_peaks->calculate_impurities

Caption: Experimental workflow for HPLC analysis of Pemetrexed.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization cluster_result Outcome start Poor Resolution of Pemetrexed & Dimers optimize_ph Adjust pH start->optimize_ph adjust_gradient Modify Gradient Slope start->adjust_gradient change_stationary_phase Try C8 or Phenyl Column start->change_stationary_phase check_column_health Check for Contamination start->check_column_health improved_resolution Improved Resolution optimize_ph->improved_resolution adjust_gradient->improved_resolution change_buffer Change Buffer System change_stationary_phase->improved_resolution

Caption: Troubleshooting logic for poor resolution.

References

Technical Support Center: Analysis of Pemetrexed and its Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Pemetrexed and its related impurities, with a specific focus on addressing matrix effects in the analysis of Pemetrexed Impurity B.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor peak shape and reproducibility for this compound.

Q1: We are observing poor peak shape (e.g., tailing, broadening) and inconsistent retention times for this compound in our LC-MS/MS analysis. What could be the cause?

A1: Poor peak shape and lack of reproducibility are common issues in LC-MS/MS analysis and can often be attributed to matrix effects or suboptimal chromatographic conditions.[1][2] Co-eluting endogenous components from the sample matrix can interfere with the ionization of your target analyte, leading to ion suppression or enhancement, which can manifest as poor peak shape and shifting retention times.[3] Additionally, interactions between the analyte and the stationary phase of the analytical column can contribute to these issues.[4]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram.[5][6] This will help determine if co-eluting matrix components are impacting your analyte's signal.

  • Optimize Sample Preparation: A more rigorous sample clean-up can significantly reduce matrix effects.[3][7] Consider switching from a simple protein precipitation to a more selective technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3][7]

  • Adjust Chromatographic Conditions:

    • Gradient Modification: Alter the gradient profile to improve the separation of Impurity B from interfering matrix components.[3]

    • Column Chemistry: Experiment with a different column chemistry. If you are using a standard C18 column, consider a phenyl-hexyl or a column with a different bonding technology to achieve alternative selectivity.[8]

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Pemetrexed and its impurities.[8] Experiment with slight adjustments to the mobile phase pH.

Issue 2: Inaccurate and imprecise quantitative results for this compound.

Q2: Our quantitative results for this compound show high variability and do not seem accurate. We suspect matrix effects are the culprit. How can we confirm and mitigate this?

A2: Inaccurate and imprecise results are classic indicators of uncompensated matrix effects.[1][5] The co-eluting matrix components can variably suppress or enhance the ionization of the analyte and the internal standard (IS), leading to erroneous quantification.[2][3]

Quantitative Assessment of Matrix Effects:

A quantitative assessment is crucial to understand the extent of the issue. This is typically done by calculating the matrix factor (MF).

Experimental Protocol: Matrix Factor Calculation

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte of interest (this compound) and the internal standard (IS) spiked into the mobile phase or a neat solvent.

    • Set B (Post-Extraction Spike): Blank matrix extract (e.g., plasma, urine) is spiked with the analyte and IS at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Blank matrix is spiked with the analyte and IS before the extraction process.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • An IS-Normalized MF close to 1 suggests the IS is effectively compensating for the matrix effect.

Data Presentation: Matrix Effect Evaluation

AnalyteLot 1 MatrixLot 2 MatrixLot 3 MatrixMean MF% RSD
Pemetrexed0.850.820.880.853.5%
Impurity B0.650.700.620.666.1%
IS0.830.800.860.833.6%

Mitigation Strategies:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will have nearly identical chromatographic and ionization behavior to the analyte.[3][7]

  • Matrix-Matched Calibrators: Preparing calibration standards and quality control samples in the same biological matrix as the study samples can help to normalize the matrix effect across the analytical run.[3]

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[9] However, this approach may compromise the sensitivity of the assay.

Issue 3: Difficulty in achieving the required sensitivity for this compound.

Q3: We are struggling to achieve the required lower limit of quantification (LLOQ) for this compound. Could matrix effects be limiting our sensitivity?

A3: Yes, significant ion suppression is a primary cause of reduced sensitivity in LC-MS/MS assays.[1][5] If co-eluting matrix components are suppressing the ionization of Impurity B, it will be difficult to achieve a sufficient signal-to-noise ratio at low concentrations.

Troubleshooting Workflow for Sensitivity Issues:

A Low Sensitivity for Impurity B B Perform Post-Column Infusion A->B C Ion Suppression Observed? B->C D Optimize Sample Cleanup (SPE, LLE) C->D Yes K No Significant Ion Suppression C->K No E Modify Chromatography (Gradient, Column) D->E F Ion Suppression Mitigated? E->F G Optimize MS/MS Parameters F->G Yes I Consider Alternative Ionization (APCI) F->I No H Sensitivity Improved? G->H J LLOQ Achieved H->J Yes L Re-evaluate Method and Standard Preparation H->L No I->J K->G

Caption: Troubleshooting workflow for low sensitivity.

Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a starting point for developing a more effective sample clean-up method to reduce matrix effects.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 500 µL of pre-treated plasma sample (plasma diluted 1:1 with 2% formic acid).

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.

Experimental Workflows and Signaling Pathways

Diagram: General Workflow for LC-MS/MS Analysis with Matrix Effect Assessment

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (PPT, LLE, or SPE) Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC Liquid Chromatography Separation Evap->LC MS Tandem Mass Spectrometry Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Matrix Matrix Effect Assessment Quant->Matrix

Caption: LC-MS/MS analysis workflow.

Diagram: Logical Relationship for Mitigating Matrix Effects

cluster_method Method Optimization Strategies cluster_compensate Compensation Strategies Start Matrix Effect Identified Method Method Optimization Start->Method Compensate Compensation Start->Compensate Cleanup Improve Sample Cleanup Method->Cleanup Chromo Optimize Chromatography Method->Chromo Ionization Change Ionization Source Method->Ionization SIL_IS Use Stable Isotope-Labeled IS Compensate->SIL_IS Matrix_Matched Use Matrix-Matched Calibrants Compensate->Matrix_Matched Dilution Sample Dilution Compensate->Dilution

Caption: Strategies for mitigating matrix effects.

References

Technical Support Center: Pemetrexed Impurity B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of Pemetrexed impurity B detection during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a process-related impurity that can form during the synthesis of Pemetrexed. It is structurally related to Pemetrexed and its presence needs to be carefully monitored to ensure the quality and safety of the drug substance. The IUPAC name for this compound is (2S,2'S)-2,2'-[[4,4'-[[(5R)-2,2'-diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-5,6'-bipyrrolo[2,3-d]pyrimidine-5,5'-diyl]bis(ethylenebenzene-4,1-diylcarbonylimino)]]dipentanedioic acid.

Q2: Why is enhancing the sensitivity of this compound detection important?

A2: Regulatory agencies set strict limits for impurities in pharmaceutical products. Enhancing the detection sensitivity of this compound is crucial for:

  • Accurate Quantification: Ensuring that the level of the impurity is below the established safety threshold.

  • Process Optimization: A sensitive method allows for better monitoring and control of the manufacturing process to minimize the formation of the impurity.

  • Stability Studies: Accurately tracking the potential increase of the impurity under various storage conditions.

Q3: What are the common analytical techniques used for the detection of this compound?

A3: The most common and reliable technique for the detection and quantification of this compound is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors. Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation used.

Troubleshooting Guide: Enhancing Sensitivity

This guide addresses common issues encountered during the HPLC analysis of this compound that can affect sensitivity.

Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Peak Area 1. Suboptimal Wavelength Selection: The UV detector wavelength is not set at the absorption maximum of Impurity B. 2. Low Injection Volume/Concentration: The amount of analyte injected is insufficient for detection. 3. Mobile Phase Incompatibility: The mobile phase composition is causing poor ionization (if using MS) or affecting the chromophore's absorbance. 4. Detector Malfunction: The detector lamp is aging, or the flow cell is dirty.1. Optimize Wavelength: Determine the UV absorption maximum for this compound (typically around 230 nm) and set the detector to this wavelength. 2. Increase Analyte Amount: Carefully increase the sample concentration or injection volume. Be cautious of overloading the column. 3. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For MS detection, use volatile mobile phase additives (e.g., formic acid, ammonium formate) to enhance ionization. 4. Detector Maintenance: Check the detector lamp's usage hours and replace if necessary. Clean the flow cell according to the manufacturer's instructions.
High Baseline Noise 1. Contaminated Mobile Phase: Impurities or dissolved gases in the mobile phase. 2. Pump Pulsations: Inconsistent flow from the HPLC pump. 3. Detector Issues: Air bubbles in the flow cell or a contaminated flow cell. 4. Column Bleed: The stationary phase is degrading and eluting from the column.1. Mobile Phase Preparation: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Degas the mobile phase thoroughly using sonication or an inline degasser. 2. Pump Maintenance: Purge the pump to remove air bubbles. If pulsations persist, check pump seals and check valves for wear. 3. Detector Care: Purge the detector flow cell to remove air bubbles. Flush the system with a strong solvent (e.g., isopropanol) to clean the flow cell. 4. Column Care: Use a column with a stable stationary phase within the recommended pH and temperature ranges. Consider using a guard column to protect the analytical column.
Peak Tailing 1. Secondary Silanol Interactions: Basic amine groups in the analyte interacting with acidic silanol groups on the silica-based column packing. 2. Column Overload: Injecting too much sample, leading to a distorted peak shape. 3. Mismatched Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase. 4. Column Void: A void or channel has formed at the head of the column.1. Mobile Phase Modification: Lower the pH of the mobile phase (e.g., to pH 3) to protonate the silanol groups and reduce interactions. Use a mobile phase with a higher ionic strength or add a competing base (e.g., triethylamine, though this is not MS-friendly). 2. Reduce Sample Load: Dilute the sample or decrease the injection volume. 3. Solvent Matching: Dissolve the sample in the initial mobile phase or a weaker solvent. 4. Column Replacement/Guard Column: If a void is suspected, replace the analytical column. Prophylactically use a guard column to protect the main column.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound Detection

This protocol provides a general framework. Method optimization and validation are essential for specific applications.

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV/PDA or Mass Spectrometric detector.

2. Chromatographic Conditions:

Parameter Recommendation
Column C18 stationary phase (e.g., Zorbax SB-C18, 150 mm x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution Start with a low percentage of Mobile Phase B (e.g., 5-10%) and gradually increase to elute Pemetrexed and its impurities. A typical gradient might be: 0-5 min: 10% B 5-25 min: 10-50% B 25-30 min: 50-90% B 30-35 min: 90% B 35-40 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 230 nm (UV/PDA) or appropriate m/z for MS
Injection Volume 10 µL
Sample Diluent Mobile Phase A or Water:Acetonitrile (90:10)

3. Sample Preparation:

  • Accurately weigh and dissolve the Pemetrexed sample in the sample diluent to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

4. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in the sample diluent.

  • Perform serial dilutions to create a calibration curve covering the expected concentration range of the impurity.

Visualizations

Pemetrexed Mechanism of Action

Pemetrexed is a multi-targeted antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, thereby disrupting DNA and RNA synthesis in cancer cells.

Pemetrexed_Mechanism_of_Action Pemetrexed Pemetrexed Pemetrexed_in Pemetrexed (intracellular) Pemetrexed->Pemetrexed_in Cellular Uptake Cell Tumor Cell Polyglutamation Polyglutamation (by FPGS) Pemetrexed_in->Polyglutamation Pemetrexed_poly Pemetrexed Polyglutamates Polyglutamation->Pemetrexed_poly DHFR Dihydrofolate Reductase (DHFR) Pemetrexed_poly->DHFR Inhibits TS Thymidylate Synthase (TS) Pemetrexed_poly->TS Inhibits GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed_poly->GARFT Inhibits DNA_RNA DNA & RNA Synthesis DHFR->DNA_RNA Required for TS->DNA_RNA Required for GARFT->DNA_RNA Required for Apoptosis Apoptosis DNA_RNA->Apoptosis Inhibition leads to

Caption: Pemetrexed's mechanism of action.

Pemetrexed Degradation Pathway

Pemetrexed can degrade under various stress conditions, primarily through oxidation and hydrolysis, leading to the formation of several degradation products.

Pemetrexed_Degradation Pemetrexed Pemetrexed Oxidation Oxidation (e.g., H₂O₂) Pemetrexed->Oxidation Hydrolysis Hydrolysis (Acidic/Basic conditions) Pemetrexed->Hydrolysis Oxidative_DPs Oxidative Degradation Products Oxidation->Oxidative_DPs Hydrolytic_DPs Hydrolytic Degradation Products Hydrolysis->Hydrolytic_DPs

Caption: Pemetrexed degradation pathways.

Troubleshooting Workflow for Low Sensitivity

This workflow provides a logical sequence of steps to troubleshoot low sensitivity issues in this compound analysis.

Troubleshooting_Workflow Start Low Sensitivity Observed Check_Wavelength Verify Detector Wavelength (UV max of Impurity B) Start->Check_Wavelength Resolved Sensitivity Improved Check_Wavelength->Resolved Improvement Not_Resolved Issue Persists Check_Wavelength->Not_Resolved No Improvement Check_Concentration Review Sample Concentration and Injection Volume Check_Concentration->Resolved Improvement Not_Resolved2 Issue Persists Check_Concentration->Not_Resolved2 No Improvement Optimize_Mobile_Phase Optimize Mobile Phase (pH, organic content) Optimize_Mobile_Phase->Resolved Improvement Not_Resolved3 Issue Persists Optimize_Mobile_Phase->Not_Resolved3 No Improvement Check_System Inspect HPLC System (Pump, Detector, Column) Check_System->Resolved Issue Found & Fixed Not_Resolved->Check_Concentration Not_Resolved2->Optimize_Mobile_Phase Not_Resolved3->Check_System

Caption: Troubleshooting low sensitivity. low sensitivity.

Technical Support Center: Optimal Separation of Pemetrexed Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the column selection and separation of Pemetrexed and its impurities via HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common columns used for Pemetrexed impurity analysis?

A1: The most frequently used columns for the analysis of Pemetrexed and its related substances are reversed-phase columns, particularly C18 and C8 columns.[1][2] C18 columns are generally more retentive due to their longer alkyl chains and are widely used for separating a broad range of non-polar to moderately polar compounds.[2] C8 columns, with shorter alkyl chains, are less retentive and can be advantageous for reducing run times while still providing adequate separation for many analytes.[1][3]

Q2: What are the key impurities of Pemetrexed that I should be aware of?

A2: Several process-related and degradation impurities of Pemetrexed have been identified. Some of the key impurities include:

  • Process-Related Impurities: Dimer-1, Dimer-2, N-Methyl Pemetrexed, Pemetrexed diethyl ester, Alanine derivative of Pemetrexed, and DMF derivative of Pemetrexed.[4][5][6]

  • Degradation Impurities: Oxidation impurities and products from acid and base hydrolysis.[4][5][7]

  • Chiral Impurities: The D-isomer of Pemetrexed.[8]

Q3: What is a typical mobile phase for Pemetrexed impurity analysis?

A3: A typical mobile phase for Pemetrexed impurity analysis consists of a buffer and an organic modifier. Commonly used buffers include phosphate or acetate buffers, with the pH adjusted to a range of 3 to 6.[4][7][9] Acetonitrile is the most common organic modifier used, and the separation is often performed using a gradient elution to resolve all impurities effectively.[4][5]

Q4: Why is the pH of the mobile phase important for the separation of Pemetrexed and its impurities?

A4: The pH of the mobile phase is a critical parameter as it affects the ionization state of Pemetrexed and its impurities, which in turn influences their retention and peak shape. Pemetrexed is an acidic compound, and controlling the pH of the mobile phase is essential to ensure consistent retention times and symmetrical peaks. A mobile phase pH around 3.8 has been shown to provide good separation of Pemetrexed and its related substances.[4][5]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) for Pemetrexed

Q: My Pemetrexed peak is showing significant tailing. What are the possible causes and how can I resolve this?

A: Peak tailing for Pemetrexed is a common issue and can be caused by several factors. The troubleshooting workflow below can help identify and resolve the problem.

G cluster_0 Troubleshooting Pemetrexed Peak Tailing start Pemetrexed Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH to 3-4 check_ph->adjust_ph pH outside optimal range check_buffer Check Buffer Concentration check_ph->check_buffer pH is optimal adjust_ph->check_buffer increase_buffer Increase Buffer Strength check_buffer->increase_buffer Concentration too low check_column Evaluate Column Condition check_buffer->check_column Concentration is adequate increase_buffer->check_column flush_column Flush with Strong Solvent check_column->flush_column Column is old or contaminated end Symmetrical Peak Achieved check_column->end Column is in good condition replace_column Replace Column flush_column->replace_column Tailing persists flush_column->end Tailing resolved replace_column->end

Caption: Troubleshooting workflow for Pemetrexed peak tailing.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Incorrect Mobile Phase pH The ionization of Pemetrexed is highly dependent on pH. Ensure the mobile phase pH is within the optimal range of 3-4. A pH of 3.8 has been reported to provide good peak shape.[4][5]
Secondary Interactions with Silanol Groups Residual silanol groups on the silica backbone of the column can interact with the analyte, causing tailing. Using a well-endcapped column or adding a competing base like triethylamine to the mobile phase can mitigate this issue.
Column Overload Injecting too concentrated a sample can lead to peak distortion. Try diluting the sample and re-injecting.
Column Contamination or Degradation The column may be contaminated with strongly retained compounds or the stationary phase may be degraded. Flush the column with a strong solvent (e.g., 100% acetonitrile) or, if the problem persists, replace the column.
Issue 2: Poor Resolution Between Pemetrexed and an Impurity

Q: I am observing poor resolution between the Pemetrexed peak and a known impurity. How can I improve the separation?

A: Achieving adequate resolution between Pemetrexed and its closely eluting impurities is crucial for accurate quantification. The following logical relationship diagram illustrates the steps to improve resolution.

G cluster_1 Improving Resolution of Pemetrexed and Impurities start Poor Resolution Observed optimize_gradient Optimize Gradient Program start->optimize_gradient shallower_gradient Use a Shallower Gradient optimize_gradient->shallower_gradient Co-eluting peaks adjust_ph Adjust Mobile Phase pH optimize_gradient->adjust_ph Gradient is optimal shallower_gradient->adjust_ph end Resolution Achieved shallower_gradient->end Resolution improved change_ph Slightly alter pH (e.g., ±0.2 units) adjust_ph->change_ph pH adjustment needed change_organic Change Organic Modifier adjust_ph->change_organic pH is optimal change_ph->change_organic change_ph->end Resolution improved methanol_trial Try Methanol instead of Acetonitrile change_organic->methanol_trial Selectivity issue change_column Change Column change_organic->change_column Organic modifier is optimal methanol_trial->change_column methanol_trial->end Resolution improved c8_column Switch to a C8 Column change_column->c8_column Different selectivity required c8_column->end

Caption: Logical steps for improving peak resolution.

Strategies for Improving Resolution:

Strategy Details
Optimize the Gradient If using a gradient method, try making the gradient shallower around the elution time of the peaks of interest. This will increase the separation time between them.
Adjust Mobile Phase pH A small change in the mobile phase pH (e.g., ±0.2 units) can alter the retention times of ionizable compounds differently, potentially improving resolution.
Change the Organic Modifier Switching from acetonitrile to methanol, or using a combination of both, can change the selectivity of the separation and may resolve co-eluting peaks.
Change the Column If the above strategies fail, changing the column chemistry can provide the necessary selectivity. If you are using a C18 column, switching to a C8 column might provide a different elution order and better separation.[1][3] A Zorbax SB C8 column has been successfully used for the separation of Pemetrexed and its impurities.[7]

Experimental Protocols

Protocol 1: Gradient RP-HPLC Method for Pemetrexed and Process-Related Impurities

This method is suitable for the separation of Pemetrexed from several process-related impurities, including Dimer-1, Dimer-2, and N-Methyl Pemetrexed.[4][5]

Parameter Condition
Column Hypersil BDS C18, 100 x 4.6 mm, 3 µm
Mobile Phase A 0.02M Sodium Dihydrogen Phosphate with 0.1% Formic Acid, pH adjusted to 3.8
Mobile Phase B Acetonitrile
Gradient Time (min)
Flow Rate 1.2 mL/min
Column Temperature 27 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Diluent Methanol:Water (1:1 v/v)
Protocol 2: Isocratic RP-HPLC Method for Pemetrexed and its Related Substances

This method provides a simpler isocratic separation for Pemetrexed and its related substances.[9]

Parameter Condition
Column X-bridge C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Buffer (pH adjusted to 5 with orthophosphoric acid) in a ratio of 15:85 (v/v)
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 15 min

Data Presentation

Table 1: Comparison of Chromatographic Columns for Pemetrexed Analysis
Column Type Dimensions Advantages Disadvantages Reference
Hypersil BDS C18 100 x 4.6 mm, 3 µmGood resolution of multiple process-related impurities.Requires a gradient method, longer run time.[4][5]
X-bridge C18 150 x 4.6 mm, 5 µmSimple isocratic method, good for routine analysis.May not resolve all potential impurities.[9]
Zorbax SB C8 150 x 4.6 mm, 3.5 µmGood separation of degradation products, potentially faster analysis.May have lower retention for some non-polar impurities.[7]
Chiralpak AD-H 250 x 4.6 mm, 5 µmSpecifically for the separation of the D-isomer.Not suitable for general impurity profiling.[8]

References

Minimizing on-column degradation of Pemetrexed impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Pemetrexed and its impurities during HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Pemetrexed?

A1: Forced degradation studies have shown that Pemetrexed primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3] Six of the seven major degradation products identified are a result of oxidation, with the remaining one forming through hydrolysis.[1][2]

Q2: What are the common impurities of Pemetrexed?

A2: Common process-related and degradation impurities of Pemetrexed include Dimer-1, Dimer-2, N-Methyl Pemetrexed, Pemetrexed diethyl ester, an Alanine derivative, a DMF derivative, an acid intermediate, and an oxidation impurity.[4]

Q3: How does pH affect the stability of Pemetrexed in solution?

A3: Pemetrexed is susceptible to degradation at both acidic and alkaline pH.[1][5] One study noted that in acidic conditions, decarboxylation of the glutamic acid moiety can occur, leading to the formation of des-glutamate and glutamic acid.[6] In alkaline conditions (e.g., 5N NaOH), significant degradation (17.84%) has been observed.[7] The optimal pH for stability in analytical methods is often slightly acidic, for instance, around pH 3 to 5.3.[7][8]

Q4: Can antioxidants be used to minimize Pemetrexed degradation?

A4: Yes, the addition of antioxidants can significantly influence the stability of Pemetrexed solutions, as oxidation is a primary degradation mechanism.[3] While specific on-column use isn't detailed, using antioxidants in sample preparation can help prevent the formation of oxidative impurities before analysis.

Troubleshooting Guide: On-Column Degradation

On-column degradation can manifest as poor peak shape (tailing or fronting), the appearance of unexpected peaks, or a loss of the main analyte peak area. Below are common causes and recommended solutions.

IssuePotential CauseRecommended Solution
Appearance of new, unexpected impurity peaks during analysis. Mobile Phase pH: The mobile phase pH may be promoting hydrolysis or oxidation of Pemetrexed on the column.Adjust the mobile phase to a pH where Pemetrexed is more stable, typically in the slightly acidic range (pH 3-5.3).[7][8]
Reactive Column Surface: The stationary phase itself might have reactive sites causing degradation.Try a different type of HPLC column with a different stationary phase (e.g., a high-coverage C18 or a phenyl column).[9][10] An acidic mobile phase may also help by reducing the reactivity of the column.[10]
Loss of Pemetrexed peak area and poor recovery. Oxidation during Analysis: Dissolved oxygen in the mobile phase can contribute to on-column oxidation.Degas the mobile phase thoroughly before and during the analysis. Consider sparging with an inert gas like helium.
Temperature Effects: Elevated column temperatures can accelerate degradation.If possible, perform the analysis at a lower column temperature. Some methods have been successfully run at ambient temperature or 27-30°C.[4][7][8]
Poor peak shape (tailing or fronting). Strong Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak fronting.[11]Prepare the sample in a diluent that is similar in composition and strength to the mobile phase, such as a methanol:water (1:1) mixture.[4]
Analyte Interaction with Stationary Phase: Secondary interactions between Pemetrexed and the stationary phase can lead to peak tailing.Modify the mobile phase by adding an ion-pairing agent or adjusting the buffer concentration. Ensure the pH is appropriate to control the ionization state of Pemetrexed.

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the analysis of Pemetrexed and its impurities, minimizing on-column degradation.

Method 1: Gradient RP-HPLC for Impurity Profiling
  • Column: Hypersil BDS C18 (100 x 4.6mm, 3µm)[4]

  • Mobile Phase A: 0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.[4]

  • Mobile Phase B: Acetonitrile[4]

  • Gradient: A gradient elution is used to separate a wide range of impurities.[4]

  • Flow Rate: 1.2 mL/min[4]

  • Column Temperature: 27°C[4]

  • Detector Wavelength: 240 nm[4]

  • Diluent: Methanol:water (1:1 v/v)[4]

Method 2: Isocratic RP-HPLC for Quantitation
  • Column: Zorbax SB C8 (150 x 4.6mm, 3.5µm)[7]

  • Mobile Phase: A homogeneous mixture of 0.17% glacial acetic acid (pH 5.3) and acetonitrile in an 89:11 ratio.[7]

  • Flow Rate: 2.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Detector: UV/PDA[7]

  • Injection Volume: 20.0 µL[7]

Data Summary

Table 1: Pemetrexed Degradation Under Various Stress Conditions
Stress ConditionObservationReference
Acidic (1 M HCl, 70°C, 1 day) 82.66% of Pemetrexed remaining; 9.7% secondary peak areas.[5]
Alkaline (1 M NaOH, 70°C, 1 hour) 91.96% of Pemetrexed remaining; 5.15% secondary peak areas.[5]
Oxidative (30% H₂O₂, ambient temp, 3 days) 73.9% of Pemetrexed remaining; 16.22% secondary peak areas.[5]
Alkali (5N NaOH, room temp, 15 h) 17.84% degradation of Pemetrexed observed.[7]
Oxidation (50% H₂O₂, room temp, 30 min) 11.32% degradation of Pemetrexed observed.[7]

Visualizations

cluster_degradation Pemetrexed Degradation Pathways Pemetrexed Pemetrexed Oxidation Oxidation (Primary Pathway) Pemetrexed->Oxidation O₂, Light, Heat Hydrolysis Hydrolysis (Secondary Pathway) Pemetrexed->Hydrolysis Acidic/Alkaline pH Oxidative_Impurities Oxidative Impurities (e.g., Dimers, Ring-Opened Products) Oxidation->Oxidative_Impurities Hydrolytic_Impurities Hydrolytic Impurities (e.g., Des-glutamate) Hydrolysis->Hydrolytic_Impurities

Caption: Primary degradation pathways of Pemetrexed.

cluster_troubleshooting On-Column Degradation Troubleshooting Workflow Start Observe Unexpected Peaks or Peak Shape Issues Check_pH Is Mobile Phase pH Optimal (3-5.3)? Start->Check_pH Adjust_pH Adjust Mobile Phase pH Check_pH->Adjust_pH No Check_Column Is Column Reactive? Check_pH->Check_Column Yes Adjust_pH->Check_Column Change_Column Use Different Column Chemistry (e.g., Phenyl, High-Coverage C18) Check_Column->Change_Column Yes Check_Temp Is Column Temp Too High? Check_Column->Check_Temp No Change_Column->Check_Temp Lower_Temp Reduce Column Temperature Check_Temp->Lower_Temp Yes Check_Oxygen Is Mobile Phase Degassed? Check_Temp->Check_Oxygen No Lower_Temp->Check_Oxygen Degas Thoroughly Degas Mobile Phase Check_Oxygen->Degas No Resolved Problem Resolved Check_Oxygen->Resolved Yes Degas->Resolved

References

Technical Support Center: Pemetrexed Impurity B Method Transfer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analytical method transfer of Pemetrexed Impurity B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging for HPLC method transfer?

This compound is a process-related impurity that is structurally a dimer of Pemetrexed. Its larger size and more complex structure compared to the active pharmaceutical ingredient (API) can lead to different chromatographic behavior. Challenges in method transfer often arise from its potential for lower solubility, different retention characteristics, and susceptibility to peak shape issues like broadening or tailing, especially when transferring methods between different HPLC systems.

Q2: What are the most critical parameters to consider during the method transfer for this compound?

The most critical parameters include:

  • HPLC System Dwell Volume: Differences in the gradient delay volume between the originating and receiving labs' HPLC systems can cause significant shifts in retention time and affect resolution.

  • Column Temperature: Inadequate temperature control or differences in how the column and mobile phase are thermostatted can impact the selectivity of the separation.

  • Mobile Phase Preparation: Inconsistencies in pH adjustment, buffer concentration, and the ratio of organic modifier to aqueous phase can lead to variability in retention time and peak shape.

  • Column Chemistry: Using columns with different batch numbers or from different manufacturers, even with the same stationary phase chemistry (e.g., C18), can introduce variability.

Q3: How does the mobile phase pH affect the analysis of this compound?

Pemetrexed and its impurities are ionizable compounds. The pH of the mobile phase will significantly influence their ionization state and, consequently, their retention on a reversed-phase column. A mobile phase pH that is not robust can lead to shifts in retention time and poor peak shape if it is close to the pKa of the impurity. For consistent results, the mobile phase pH should be controlled and buffered, ideally at least one pH unit away from the pKa of Pemetrexed and its impurities.

Q4: What are typical acceptance criteria for a successful method transfer of an impurity like this compound?

Acceptance criteria are typically defined in a pre-approved protocol and may include the following parameters for the receiving laboratory's results compared to the originating laboratory's:

ParameterTypical Acceptance Criteria
Retention Time (RT) of Impurity B Within ± 5% of the originating lab's RT
Relative Retention Time (RRT) of Impurity B Within ± 2% of the originating lab's RRT
Peak Area % of Impurity B Results should be within ± 15% of the originating lab's results, or within a specified absolute difference for low-level impurities.
Resolution (Rs) between Impurity B and adjacent peaks Rs ≥ 2.0 (or as defined in the validated method)
Tailing Factor (Tf) for Impurity B Tf ≤ 1.5
Precision (%RSD) of Impurity B peak area (n=6) ≤ 10.0%

Troubleshooting Guide

Issue 1: Significant shift in the retention time of this compound at the receiving laboratory.

Potential Cause Troubleshooting Step
Difference in HPLC System Dwell Volume 1. Determine the dwell volume of both the originating and receiving HPLC systems. 2. If different, adjust the gradient profile on the receiving system to compensate for the volume difference. This may involve adding an isocratic hold at the beginning of the gradient.
Inconsistent Mobile Phase Preparation 1. Ensure the same procedure for mobile phase preparation is followed at both sites, including the source and grade of solvents and reagents. 2. Verify the pH of the mobile phase at both laboratories using calibrated pH meters.
Column Temperature Variation 1. Confirm that the column ovens in both systems are calibrated and operating at the specified temperature. 2. Consider using a mobile phase pre-heater if the receiving system is equipped with one, to ensure thermal equilibrium.
Column Equilibration Time Ensure the column is adequately equilibrated with the mobile phase before injection. A longer equilibration time may be necessary on the receiving system.

Issue 2: Poor peak shape (tailing, fronting, or broadening) for this compound.

Potential Cause Troubleshooting Step
Secondary Interactions with the Stationary Phase 1. Pemetrexed and its impurities have basic and acidic functional groups that can interact with residual silanols on the silica-based stationary phase. 2. Ensure the mobile phase pH is appropriate to suppress these interactions. A slightly acidic pH is often used. 3. Consider using a column with end-capping or a different stationary phase chemistry if tailing persists.
Column Overload 1. Due to its larger size, Impurity B may have lower solubility in the mobile phase. 2. Reduce the injection volume or the concentration of the sample.
Sample Solvent Mismatch If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Dilute the sample in the initial mobile phase if possible.
Column Contamination or Degradation 1. Flush the column with a strong solvent to remove any adsorbed contaminants. 2. If the problem persists, replace the column with a new one of the same batch, if available.

Issue 3: Inconsistent quantification or failure to meet precision acceptance criteria.

Potential Cause Troubleshooting Step
Integrator Parameter Differences Ensure that the peak integration parameters (e.g., peak width, threshold) are the same in the chromatography data systems of both laboratories.
Sample Preparation Variability 1. Review the sample preparation procedure in detail. 2. Ensure accurate weighing and dilution steps are performed. Use calibrated pipettes and balances.
Autosampler Issues Check the autosampler for accuracy and precision of the injection volume. Perform a carryover study to ensure no residual impurity is being injected in subsequent runs.

Experimental Protocols

1. Protocol for HPLC Method Transfer Feasibility

  • Objective: To assess the suitability of the analytical method for transfer to a receiving laboratory.

  • Methodology:

    • The originating laboratory provides the complete, validated analytical method to the receiving laboratory. This includes details on the column, mobile phase preparation, gradient program, flow rate, injection volume, and detector settings.

    • A pre-transfer meeting is held to discuss the method and identify any potential differences in instrumentation.

    • The receiving laboratory performs an initial run using a well-characterized standard of Pemetrexed containing Impurity B.

    • The chromatogram is compared to a representative chromatogram from the originating laboratory.

    • Key system suitability parameters (resolution, tailing factor, theoretical plates) are evaluated against the established criteria.

2. Protocol for Comparative Testing in Method Transfer

  • Objective: To formally verify that the receiving laboratory can obtain comparable results to the originating laboratory.

  • Methodology:

    • A formal method transfer protocol with pre-defined acceptance criteria is approved by both laboratories.

    • The originating laboratory prepares and sends a set of identical samples (e.g., spiked samples, retain samples of a specific batch) to the receiving laboratory.

    • Both laboratories analyze the samples concurrently or within a short timeframe.

    • The results (e.g., % impurity) are compared, and a formal report is generated to document that the results from the receiving laboratory meet the acceptance criteria.

Visualizations

Logical Workflow for this compound Method Transfer

MethodTransferWorkflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_troubleshooting Troubleshooting Loop Dev Method Development & Validation Protocol Draft Method Transfer Protocol Dev->Protocol Provide validated method Review Review Method & Protocol Protocol->Review Samples Prepare & Ship Samples Execute Execute Formal Transfer Protocol Samples->Execute Feasibility Perform Feasibility Study Review->Feasibility Identify potential issues Feasibility->Execute Proceed if successful Troubleshoot Troubleshoot Deviations Feasibility->Troubleshoot If issues arise Report Generate Transfer Report Execute->Report Execute->Troubleshoot If acceptance criteria not met Final Final Report->Final Method Transfer Complete Troubleshoot->Feasibility Re-evaluate

Caption: A logical workflow for the successful transfer of an analytical method between two laboratories.

Troubleshooting Decision Tree for Peak Shape Issues

PeakShapeTroubleshooting start Poor Peak Shape for Impurity B (Tailing, Fronting, Broadening) check_column Is the column old or contaminated? start->check_column check_sample Is the sample solvent stronger than the mobile phase? check_column->check_sample No replace_column Flush or replace the column check_column->replace_column Yes check_overload Is the peak fronting? check_sample->check_overload No dilute_sample Dilute sample in mobile phase check_sample->dilute_sample Yes check_tailing Is the peak tailing? check_overload->check_tailing No reduce_load Reduce injection volume or concentration check_overload->reduce_load Yes check_pH Is the mobile phase pH appropriate? check_tailing->check_pH Yes adjust_pH Adjust mobile phase pH check_pH->adjust_pH end Peak Shape Improved replace_column->end dilute_sample->end reduce_load->end adjust_pH->end

Caption: A decision tree for troubleshooting common peak shape problems encountered during HPLC analysis.

Strategies to control the formation of Pemetrexed impurity B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to control the formation of Pemetrexed impurity B during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a process-related impurity identified as a dimer of Pemetrexed.[1][2] It is also referred to as Pemetrexed (5R)-Dimer or Pemetrexed BP Impurity B. Its formation is a known issue during the synthesis of Pemetrexed, and its control is crucial to ensure the quality and safety of the final drug substance.

Q2: What is the chemical structure of this compound?

The chemical structure of this compound is a dimeric adduct of the Pemetrexed molecule.

  • Chemical Name: (2S,2'S)-2,2'-((4,4'-((2,2'-Diamino-4,4',6-trioxo-1,4,4',6,7,7'-hexahydro-1'H,5H-[5,6'-bipyrrolo[2,3-d]pyrimidine]-5,5'-diyl)bis(ethane-2,1-diyl))bis(benzoyl))bis(azanediyl))diglutaric acid

  • CAS Number: 1802552-04-0[1]

  • Molecular Formula: C40H40N10O13[1]

  • Molecular Weight: 868.8 g/mol [1]

Q3: What is the primary cause of this compound formation?

This compound is primarily formed during the basic hydrolysis step of the Pemetrexed synthesis.[1] The use of a strong base, such as sodium hydroxide (NaOH), combined with elevated temperatures, creates favorable conditions for the dimerization of Pemetrexed molecules. The European Pharmacopoeia outlines a method for the deliberate synthesis of this impurity by heating Pemetrexed disodium in a 0.1 M NaOH solution, highlighting the role of basic conditions and heat.[1]

Troubleshooting Guide: Controlling this compound Formation

This guide addresses specific issues related to the formation of this compound and provides actionable strategies to mitigate them.

Issue Potential Cause Recommended Action
High levels of Impurity B detected after saponification. Excessively high pH during hydrolysis. Carefully control the pH of the reaction mixture. Avoid using a large excess of strong base. The optimal pH should be maintained in a range that ensures complete hydrolysis of the ester precursor while minimizing the rate of dimerization. It is recommended to perform small-scale experiments to determine the optimal pH range for your specific process.
Prolonged reaction time at elevated temperature. Minimize the duration of the hydrolysis step at high temperatures. Monitor the reaction progress closely using in-process controls (e.g., HPLC) to determine the endpoint of the hydrolysis accurately. Once the reaction is complete, cool the mixture promptly to quench the dimerization reaction.
High reaction temperature. Reduce the temperature of the hydrolysis reaction. While a certain temperature is necessary to drive the saponification, excessive heat accelerates the formation of Impurity B. Evaluate the effect of temperature on both the desired reaction and impurity formation to find an optimal balance.
Inconsistent levels of Impurity B from batch to batch. Poor process control over pH and temperature. Implement strict process controls for pH and temperature. Utilize automated dosing systems for the base and ensure accurate temperature monitoring and control throughout the reaction.
Variability in the quality of starting materials. Ensure the purity of the Pemetrexed precursor and other reagents. Impurities in the starting materials could potentially catalyze or participate in side reactions leading to the formation of Impurity B.
Difficulty in removing Impurity B by crystallization. Similar solubility profile to Pemetrexed. Optimize the crystallization solvent system and conditions. Explore different solvent/anti-solvent ratios, cooling profiles, and seeding strategies to enhance the selective crystallization of Pemetrexed and leave Impurity B in the mother liquor.
Co-precipitation of Impurity B with the final product. Consider an additional purification step, such as chromatography, if crystallization alone is insufficient to reduce Impurity B to the desired level.

Data Presentation

Table 1: Key Parameters Influencing this compound Formation

ParameterImpact on Impurity B FormationRecommended Control Strategy
pH High pH significantly increases the rate of formation.Maintain pH at the lowest effective level for saponification.
Temperature Higher temperatures accelerate the dimerization reaction.Conduct the reaction at the lowest feasible temperature.
Reaction Time Longer exposure to harsh conditions increases impurity levels.Minimize reaction time by closely monitoring completion.
Base Concentration Higher concentration of strong base promotes dimerization.Use the minimum effective concentration of the base.

Experimental Protocols

Protocol 1: In-Process Monitoring of this compound by HPLC

This protocol outlines a general method for the in-process monitoring of this compound during synthesis. Method validation and optimization are required for specific applications.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.02 M sodium dihydrogen phosphate buffer with 0.1% formic acid (adjust pH to a suitable value, e.g., 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B (linear gradient)

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B (linear gradient)

    • 26-30 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Withdraw a sample from the reaction mixture, quench the reaction immediately (e.g., by cooling and neutralizing), and dilute with an appropriate solvent (e.g., a mixture of water and acetonitrile) to a suitable concentration. Filter the sample through a 0.45 µm filter before injection.

  • Quantification: Use a calibrated external standard of this compound to quantify its concentration in the sample.

Mandatory Visualization

Pemetrexed_Impurity_B_Formation_Pathway cluster_synthesis Pemetrexed Synthesis cluster_conditions Reaction Conditions Pemetrexed_Ester Pemetrexed Ester Precursor Pemetrexed Pemetrexed Pemetrexed_Ester->Pemetrexed Saponification Impurity_B This compound (Dimer) Pemetrexed->Impurity_B Dimerization Base High pH (e.g., NaOH) Base->Pemetrexed_Ester Base->Pemetrexed Heat Elevated Temperature Heat->Pemetrexed_Ester Heat->Pemetrexed

Caption: Logical relationship of this compound formation.

Caption: Troubleshooting workflow for high levels of this compound.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Pemetrexed Impurity B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Pemetrexed Impurity B, a critical process-related impurity in the manufacturing of the anticancer drug Pemetrexed. The validation of analytical methods to quantify this impurity is paramount to ensure the quality, safety, and efficacy of the final drug product. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and discusses alternative and advanced techniques, presenting supporting data and detailed experimental protocols in accordance with international regulatory guidelines.

Introduction to Pemetrexed and Impurity B

Pemetrexed is a potent antifolate drug used in the treatment of various cancers. During its synthesis and storage, several impurities can arise. This compound, along with Impurity C, is a dimeric impurity that can be formed during the basic hydrolysis of the pemetrexed ester intermediates[1]. The European Pharmacopoeia documents this dimeric substance as a potential impurity that must be monitored and controlled[1]. The levels of such impurities in the final active pharmaceutical ingredient (API) are strictly regulated, with typical thresholds for reporting, identification, and qualification. It is not uncommon to find impurity levels in Pemetrexed batches ranging from 0.05% to 0.5% by HPLC[1].

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Validated Approach

A stability-indicating reversed-phase HPLC method with UV detection is a widely accepted and validated technique for the quantification of Pemetrexed and its related substances, including Impurity B. A comprehensive validation of such a method, in accordance with ICH Q2(R1) guidelines, demonstrates its suitability for its intended purpose[2][3].

Experimental Protocol: Validated HPLC-UV Method

This protocol is based on established and validated methods for the analysis of Pemetrexed and its impurities[2][3][4][5].

Chromatographic Conditions:

  • Column: Zorbax® SB-C8, 150 mm x 4.6 mm, 3.5-µm particle size

  • Mobile Phase A: 1.5 g/L Ammonium Formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A multi-step gradient is employed to ensure the separation of all impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 26 °C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Diluent: Water or a mixture of mobile phase constituents

Standard and Sample Preparation:

  • Standard Solution: A standard solution of Pemetrexed and known impurities (including Impurity B) is prepared in the diluent at a concentration relevant to the specification limit.

  • Sample Solution: The drug substance or product is dissolved in the diluent to a final concentration that allows for the accurate quantification of impurities at the specified levels.

Performance Data of the Validated HPLC-UV Method

The following table summarizes the validation parameters for the determination of Pemetrexed impurities, including Impurity B, using a validated HPLC-UV method. The data demonstrates that the method is accurate, precise, linear, and sensitive for the quantification of these impurities[2][6].

Validation ParameterAcceptance CriteriaResult for Pemetrexed Impurities
Specificity The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.The method is specific and able to separate all known impurities from Pemetrexed and each other. No interference from blank or placebo was observed.
Linearity Correlation coefficient (r²) ≥ 0.99r² > 0.999 for all impurities. The response is linear over the range of LOQ to 120% of the specification limit[2][6].
Accuracy 90.0% - 110.0% recoveryThe accuracy for all impurities was found to be between 90% and 110%[2].
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) ≤ 5.0%The RSD for all impurities was below 5%[2].
Limit of Detection (LOD) Signal-to-Noise ratio of approximately 3:1< 0.003% with respect to the test concentration of 1.0 mg/mL[5].
Limit of Quantitation (LOQ) Signal-to-Noise ratio of approximately 10:1< 0.01% with respect to the test concentration of 1.0 mg/mL[5].
Robustness The method should be reliable under minor variations in analytical parameters.The method is robust for small changes in wavelength (±5 nm) and column temperature (±4 °C)[3].

Alternative and Advanced Analytical Methodologies

While HPLC-UV is a robust and widely used technique, other methods can offer advantages in terms of speed, sensitivity, and specificity.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC systems, utilizing smaller particle size columns, can offer significantly faster analysis times and improved resolution compared to traditional HPLC. A validated UPLC method for Pemetrexed and its impurities would follow similar principles to the HPLC method but with optimized parameters for the UPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For impurities that are present at very low levels or for unambiguous identification, LC-MS/MS is a powerful tool. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. An LC-MS/MS method would be particularly useful for the characterization of unknown degradation products and for trace-level quantification.

Forced Degradation Studies and Impurity B Formation

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. Pemetrexed is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products[2]. Dimeric impurities, including Impurity B, are known to be formed under conditions of basic hydrolysis[1]. A validated stability-indicating method must be able to separate these degradation products from the parent drug and other impurities.

Visualizing the Validation Workflow and Key Relationships

To better understand the process of analytical method validation, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships between key validation parameters.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Experimental Execution cluster_3 Data Analysis & Reporting Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria Opt->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Analysis Data Analysis Specificity->Analysis Linearity->Analysis Accuracy->Analysis Precision->Analysis LOD_LOQ->Analysis Robustness->Analysis Report Validation Report Generation Analysis->Report

Caption: Experimental workflow for analytical method validation.

G center Validated Analytical Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Robustness Robustness center->Robustness Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Precision LOQ LOQ Precision->LOQ LOD LOD LOQ->LOD

Caption: Interdependencies of key analytical validation parameters.

Conclusion

The validated RP-HPLC method with UV detection provides a reliable and robust approach for the routine quality control of Pemetrexed and the quantification of Impurity B. The presented data confirms that the method meets the stringent requirements of regulatory agencies for specificity, linearity, accuracy, precision, and sensitivity. While alternative technologies such as UPLC and LC-MS/MS can offer advantages in specific applications, the validated HPLC method remains the cornerstone for ensuring the quality and safety of Pemetrexed drug products. The provided experimental protocols and validation data serve as a valuable resource for researchers and scientists involved in the development and manufacturing of Pemetrexed.

References

A Comparative Analysis of Pemetrexed Impurity B and Impurity C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Pemetrexed Impurity B and Impurity C, two process-related impurities of the multi-targeted antifolate chemotherapy agent, Pemetrexed. This document outlines their chemical nature, synthesis, and analytical separation, alongside available toxicological data to support risk assessment in drug development.

Chemical Structure and Physicochemical Properties

This compound and Impurity C are diastereomeric dimeric structures of Pemetrexed.[1] Their formation is associated with the manufacturing process of the Pemetrexed active pharmaceutical ingredient (API).[1] While specific physicochemical properties for the isolated impurities are not extensively reported in publicly available literature, their structural similarity to Pemetrexed suggests comparable solubility and stability profiles.

FeaturePemetrexedThis compoundPemetrexed Impurity C
Chemical Name N-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoyl)-L-glutamic acidDiastereomer of (S)-2-((S)-4-(2-(2-amino-5-(2-(4-(((S)-1,3-dicarboxypropyl)carbamoyl)phenyl)ethyl)-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl)benzamido)pentanedioic acidDiastereomer of (S)-2-((S)-4-(2-(2-amino-5-(2-(4-(((S)-1,3-dicarboxypropyl)carbamoyl)phenyl)ethyl)-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)ethyl)benzamido)pentanedioic acid
Molecular Formula C₂₀H₂₁N₅O₆C₄₀H₄₀N₁₀O₁₂C₄₀H₄₀N₁₀O₁₂
Molecular Weight 427.41 g/mol 856.81 g/mol 856.81 g/mol
General Description A multi-targeted antifolate drug.A dimeric impurity of Pemetrexed.A dimeric impurity of Pemetrexed.

Synthesis and Formation

Pemetrexed Impurities B and C can be formed during the synthesis of Pemetrexed, specifically during the basic hydrolysis of the diethyl ester precursor of Pemetrexed.[1]

A general workflow for the synthesis of Pemetrexed and the potential formation of these dimeric impurities is outlined below.

General Synthesis Workflow and Impurity Formation A Pemetrexed Diethyl Ester B Basic Hydrolysis (e.g., NaOH) A->B C Pemetrexed B->C D Dimerization Side Reaction B->D Potential Formation Pathway E This compound and C (Diastereomeric Mixture) D->E

A simplified workflow illustrating the formation of Pemetrexed and its dimeric impurities.

Analytical Methodologies

The detection and quantification of this compound and Impurity C are typically achieved using High-Performance Liquid Chromatography (HPLC). Several reversed-phase HPLC methods have been developed to separate these impurities from the parent drug and other related substances.

Experimental Protocol: HPLC Method for Pemetrexed and Its Dimeric Impurities

This protocol is a representative example based on published methods.

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: An aqueous buffer, such as 0.05 M ammonium acetate, with the pH adjusted to a suitable range (e.g., 6.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient program is employed to achieve separation, starting with a low percentage of Mobile Phase B and gradually increasing it over the run time.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 227 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Samples are dissolved in a suitable diluent, such as a mixture of water and acetonitrile.

HPLC Analysis Workflow A Sample Preparation (Dissolution in Diluent) B HPLC Injection A->B C Chromatographic Separation (C18 Column, Gradient Elution) B->C D UV Detection (227 nm) C->D E Data Analysis (Peak Integration and Quantification) D->E

A typical workflow for the HPLC analysis of Pemetrexed and its impurities.

Comparative Performance and Biological Activity

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for DNA and RNA synthesis, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).

Pemetrexed Mechanism of Action Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT DNA_RNA DNA and RNA Synthesis TS->DNA_RNA DHFR->DNA_RNA GARFT->DNA_RNA

Pemetrexed inhibits key enzymes in the folate pathway, disrupting DNA and RNA synthesis.

Toxicological Data

A key consideration for any impurity is its toxicological profile relative to the active pharmaceutical ingredient. A non-clinical review by the U.S. Food and Drug Administration (FDA) provides valuable insight. A study was conducted on pemetrexed diacid with increased levels of impurities. The results of this study showed no significant differences in toxicity or toxicokinetics between pemetrexed diacid with or without these impurities when compared to the approved drug, Alimta® (pemetrexed disodium). While this study assessed a mixture of impurities and not Impurity B and C in isolation, it provides strong evidence that the presence of these and other process-related impurities at controlled levels does not significantly alter the overall toxicological profile of the drug substance.

Conclusion

This compound and Impurity C are diastereomeric dimeric process-related impurities of Pemetrexed. Well-established HPLC methods allow for their effective separation and control. While specific data on the comparative biological activity of these individual impurities is lacking, toxicological studies on Pemetrexed containing a mixture of impurities, including the dimeric forms, have shown no significant difference in the overall toxicity profile compared to the pure drug. This suggests that at the levels specified and controlled in the final drug product, these impurities do not pose a significant additional risk to patients. For drug development professionals, this information is crucial for establishing appropriate specifications and justifying the control strategy for these impurities in Pemetrexed drug products. Further research into the isolated biological activities of Impurity B and C could provide a more complete understanding of their pharmacological and toxicological profiles.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Pemetrexed Impurities

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of impurities in pharmaceutical ingredients and finished products is a critical aspect of drug development and quality control. Pemetrexed, an antifolate drug used in the treatment of various cancers, is no exception. Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques employed for the analysis of Pemetrexed and its related substances. This guide provides a detailed comparison of representative HPLC and UPLC methods, offering insights into their performance, experimental protocols, and the seamless transfer of methods from HPLC to UPLC platforms.

Experimental Protocols

The following sections detail the experimental conditions for a conventional HPLC method and a more rapid UPLC method for the analysis of Pemetrexed and its impurities.

HPLC Method Protocol

A robust, stability-indicating HPLC method is essential for resolving Pemetrexed from its potential process-related impurities and degradation products.

ParameterSpecification
Instrument Shimadzu HPLC (LC_2010 CHT) with a prominence diode array detector (SPD-M20A)[1]
Column Kromasil C18 (250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase 20 mM Dibasic Phosphate Buffer (pH 6.50 with ortho-phosphoric acid) and Acetonitrile (88:12 v/v)[1]
Flow Rate 1.2 mL/min[2]
Detection Wavelength 225 nm[1] or 240 nm[2]
Injection Volume 20 µL[1]
Column Temperature 27°C[2]
Diluent Water[1] or Methanol:Water (1:1)[2]

UPLC Method Protocol

UPLC technology offers significant advantages in terms of speed and efficiency, allowing for much shorter run times without compromising separation quality.

ParameterSpecification
Instrument Waters Binary UPLC with a Photo Diode Array (PDA) detector[3]
Column Acquity BEH C18 (dimensions not specified, but typically shorter length and smaller particle size, e.g., 50-100 mm, <2 µm)[3]
Mobile Phase A: 0.1% Ortho-phosphoric acid in waterB: Acetonitrile (operated in gradient mode)[3]
Flow Rate Not explicitly stated, but typically lower than HPLC (e.g., 0.2-0.6 mL/min)
Detection Wavelength 230 nm[3][4]
Injection Volume 10 µL[4]
Column Temperature Ambient (not specified)
Diluent HPLC grade water[4]
Run Time 4.0 minutes[3][4]

Data Presentation: A Comparative Analysis

The performance of analytical methods is best assessed through a direct comparison of key validation parameters. The following table summarizes the performance characteristics of the described HPLC and UPLC methods, based on available data.

ParameterHPLC MethodUPLC Method
Linearity Range 20-120 µg/mL[1]50 to 150% of test concentration[3]
Correlation Coefficient (r²) > 0.999[1]> 0.999[3]
Precision (%RSD) Inter-day: 0.44-0.88%[1]Within limits (not specified)[3]
Accuracy (% Recovery) 98.80-101.87%[1]Within limits (not specified)[3]
Limit of Detection (LOD) 0.445 µg/mL[1]Not specified
Limit of Quantitation (LOQ) 1.348 µg/mL[1]Not specified
Run Time ~15 min[5]4.0 min[3]

It is evident from the data that while both methods demonstrate excellent linearity, precision, and accuracy, the UPLC method offers a significantly shorter analysis time. This reduction in run time can lead to substantial increases in sample throughput and a decrease in solvent consumption, resulting in cost savings and a more environmentally friendly process.[6]

Method Transfer and Cross-Validation Workflow

The process of transferring a method from HPLC to UPLC is a well-established practice that, when performed systematically, ensures the integrity of the analytical results.[7] The primary goal is to maintain the resolving power and selectivity of the original separation while leveraging the speed and efficiency of UPLC technology.

CrossValidationWorkflow hplc_dev Original HPLC Method Development hplc_val HPLC Method Validation hplc_dev->hplc_val select_uplc_col Select Equivalent UPLC Column hplc_val->select_uplc_col scale_params Scale Method Parameters (Flow Rate, Gradient, Inj. Vol.) uplc_opt UPLC Method Optimization scale_params->uplc_opt select_uplc_col->scale_params uplc_val UPLC Method Cross-Validation uplc_opt->uplc_val compare_data Compare Data: - Retention Times - Resolution - Tailing Factor uplc_val->compare_data

References

A Comparative Guide to Orthogonal Analytical Techniques for Pemetrexed Impurity Profiling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of impurities in active pharmaceutical ingredients (APIs) like Pemetrexed is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the final drug product. Regulatory agencies require robust analytical methods to detect, identify, and quantify these impurities. Employing orthogonal analytical techniques—methods that utilize different separation mechanisms—provides a more complete and accurate impurity profile, reducing the risk of co-eluting peaks and ensuring that all potential impurities are detected.

This guide provides a comparison of two powerful analytical techniques for the impurity profiling of Pemetrexed: the widely used Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the increasingly popular orthogonal technique, Hydrophilic Interaction Liquid Chromatography (HILIC). While RP-HPLC is a cornerstone of pharmaceutical analysis, HILIC offers a complementary separation mechanism, particularly advantageous for polar compounds like Pemetrexed and its related substances.

The Principle of Orthogonality in Impurity Analysis

Orthogonal analytical methods are based on fundamentally different physicochemical principles of separation. By analyzing a sample with two orthogonal techniques, the probability of an impurity co-eluting with the main peak or another impurity in both systems is significantly reduced. This approach provides a higher degree of confidence in the purity assessment. For Pemetrexed, a polar, ionizable molecule, combining a hydrophobic interaction-based separation (RP-HPLC) with a hydrophilic interaction-based separation (HILIC) offers a robust strategy for comprehensive impurity profiling.

Orthogonal_Analysis cluster_0 Analytical Workflow Pemetrexed_Sample Pemetrexed API Sample (with potential impurities) RP_HPLC Technique 1: Reversed-Phase HPLC (Separation by Hydrophobicity) Pemetrexed_Sample->RP_HPLC HILIC Technique 2: Hydrophilic Interaction Liquid Chromatography (Separation by Hydrophilicity) Pemetrexed_Sample->HILIC Data_Comparison Data Comparison and Impurity Profile Confirmation RP_HPLC->Data_Comparison HILIC->Data_Comparison Comprehensive_Profile Comprehensive and Accurate Impurity Profile Data_Comparison->Comprehensive_Profile

Caption: Workflow illustrating the use of orthogonal analytical techniques for comprehensive impurity profiling.

Comparative Overview of Analytical Techniques

The following table summarizes the key performance parameters of a validated stability-indicating RP-HPLC method and a representative HILIC method for the analysis of Pemetrexed and its impurities.

ParameterReversed-Phase HPLC (RP-HPLC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Separation Principle Separation is based on the hydrophobic/lipophilic interactions between the analytes and the non-polar stationary phase. More polar compounds elute earlier.Separation is based on the partitioning of analytes between a water-enriched layer on the surface of a polar stationary phase and a less polar mobile phase. More polar compounds are retained longer.
Stationary Phase C18 (e.g., Hypersil BDS C18, 100 x 4.6mm, 3µm)[1]Bare silica or polar bonded phases (e.g., amide, diol)
Mobile Phase Gradient or isocratic mixture of an aqueous buffer (e.g., 0.02M sodium dihydrogen phosphate, pH 3.8) and an organic modifier (e.g., acetonitrile).[1]High concentration of a water-miscible organic solvent (e.g., >70% acetonitrile) with a small amount of aqueous buffer.
Elution Order Less polar impurities are retained longer. Pemetrexed, being polar, has moderate retention.More polar impurities are retained longer. Pemetrexed would be well-retained.
Sensitivity (LOD/LOQ) Method dependent, typically in the µg/mL range. A reported method has a Pemetrexed concentration range of 0.5-1500 µg/mL.[1]Generally offers enhanced sensitivity with mass spectrometry detection due to the high organic content of the mobile phase facilitating efficient ionization.
Key Advantages Robust, well-established, and widely available. Excellent for separating non-polar to moderately polar compounds.Superior retention and separation of very polar and hydrophilic compounds that are poorly retained in RP-HPLC.[2] MS-friendly mobile phases.
Potential Challenges Poor retention of very polar impurities, which may elute in the void volume.Method development can be more complex. Susceptible to changes in mobile phase water content.

Experimental Protocols

Detailed methodologies for both the RP-HPLC and a representative HILIC method are provided below.

Method 1: Stability-Indicating Reversed-Phase HPLC

This method is adapted from a validated stability-indicating RP-HPLC method for the determination of Pemetrexed and its process-related substances.[1]

Chromatographic Conditions:

  • Column: Hypersil BDS C18, 100 x 4.6mm, 3µm particle size[1]

  • Mobile Phase A: 0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.[1]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient Program: A gradient elution is typically used to separate a wide range of impurities with varying polarities.

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: 27°C[1]

  • Detection: UV at 240 nm[1]

  • Diluent: Methanol:water (1:1 v/v)[1]

Sample Preparation:

  • Prepare a stock solution of the Pemetrexed sample in the diluent.

  • Further dilute the stock solution to a suitable concentration for analysis.

Method 2: Orthogonal Hydrophilic Interaction Liquid Chromatography (HILIC)

The following is a representative HILIC protocol suitable for the analysis of polar compounds like Pemetrexed and its impurities. Specific parameters would require optimization and validation for Pemetrexed.

Chromatographic Conditions:

  • Column: A polar stationary phase such as a silica-based column (e.g., Zorbax Silica, 250 × 4.6 mm, 5 μm).

  • Mobile Phase A: Acetonitrile with 0.1% formic acid.

  • Mobile Phase B: Water with 0.1% formic acid.

  • Gradient Program: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm or Mass Spectrometry (MS) for enhanced sensitivity and identification.

Sample Preparation:

  • Prepare a stock solution of the Pemetrexed sample in a diluent with a high organic content (e.g., 90% acetonitrile in water) to ensure compatibility with the initial mobile phase conditions and good peak shape.

  • Further dilute as necessary.

Experimental_Workflow cluster_1 Experimental Protocol Sample_Prep Sample Preparation (Dissolution in appropriate diluent) Chromatography Chromatographic Separation (RP-HPLC or HILIC) Sample_Prep->Chromatography Detection Detection (UV or MS) Chromatography->Detection Data_Analysis Data Analysis (Peak integration, impurity quantification) Detection->Data_Analysis Report Reporting (Impurity Profile) Data_Analysis->Report

Caption: A generalized experimental workflow for chromatographic impurity analysis.

Conclusion

For the comprehensive impurity profiling of Pemetrexed, a multi-faceted approach utilizing orthogonal analytical techniques is recommended. While RP-HPLC remains a robust and reliable primary method for quality control, its combination with an orthogonal technique like HILIC provides a more complete understanding of the impurity landscape. HILIC's ability to retain and separate polar compounds makes it an invaluable tool for ensuring that no hydrophilic impurities are missed. The adoption of such an orthogonal strategy strengthens the analytical data package for regulatory submissions and ultimately contributes to the delivery of a safer and more effective drug product.

References

A Comparative Guide to the Analysis of Pemetrexed Impurity B in Inter-Laboratory Settings

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Pemetrexed impurity B, a critical parameter in the quality control of the anticancer drug Pemetrexed. The information is intended for researchers, scientists, and drug development professionals to facilitate the selection and implementation of robust analytical methods.

Executive Summary

Pemetrexed is an antifolate drug used in the treatment of various cancers, including non-small cell lung cancer.[] The presence of impurities can affect the safety and efficacy of the drug product. This compound, identified as a dimeric impurity, is one of the potential process-related impurities that must be monitored and controlled.[2][3][4] This guide summarizes and compares high-performance liquid chromatography (HPLC) methods reported in scientific literature and pharmacopeias for the analysis of Pemetrexed impurities, with a focus on impurity B. The aim is to provide a clear overview of the available analytical techniques to support inter-laboratory comparison and method validation efforts.

Data Presentation: Comparison of HPLC Methods

The following table summarizes the key chromatographic parameters from various sources for the analysis of Pemetrexed and its impurities, including impurity B. This comparative data allows for an at-a-glance assessment of different analytical approaches.

Parameter Method 1 (USP-NF) [5]Method 2 (PharmTech) [6]Method 3 (Molnar Institute) [7]Method 4 (ResearchGate) [8]
Column Information not specifiedZorbax SB-Phenyl, AgilentZorbax® SB-C8, 15 cm × 4.6 mm, 3.5-µmC18 column, 250mm x 4.6 mm, 5µm
Mobile Phase A Not specified0.025% TFA in waterInformation not specified0.1% ortho phosphoric acid buffer
Mobile Phase B Not specified0.025% TFA in acetonitrileInformation not specifiedAcetonitrile
Elution GradientGradientGradientIsocratic (80:20 Buffer:Acetonitrile)
Flow Rate Information not specifiedNot specifiedInformation not specified1.0 ml/min
Detection (UV) Information not specified228 nm250 nm225 nm
Sample Conc. 0.2 mg/mL1.0 mg/mLInformation not specifiedInformation not specified
Run Time Information not specified40 minInformation not specified6 min

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of analytical methods. Below are generalized methodologies based on the reviewed literature for the analysis of this compound.

1. Sample Preparation:

  • Standard Solution: A reference standard of this compound can be procured from specialized suppliers.[3][9][10][11] A stock solution is prepared by dissolving an accurately weighed amount of the standard in a suitable solvent, such as a mixture of sodium acetate solution and acetonitrile.[6]

  • Sample Solution: An accurately weighed amount of the Pemetrexed drug substance is dissolved in a suitable solvent (e.g., water) to achieve a final concentration typically ranging from 0.2 mg/mL to 1.0 mg/mL.[5][6] To avoid degradation, samples should be stored at controlled temperatures (e.g., 2-8 °C).[7]

  • System Suitability Solution: To ensure the proper functioning of the chromatographic system, a system suitability solution is often prepared. This can be achieved by intentionally degrading a Pemetrexed sample (e.g., by heating in a basic solution) to generate impurities, including the dimeric impurity B.[4][5]

2. Chromatographic Conditions:

  • Instrumentation: A high-performance liquid chromatograph equipped with a UV detector is typically used.

  • Column: Reversed-phase columns, such as C8 or C18, are commonly employed for the separation of Pemetrexed and its impurities.[7][8]

  • Mobile Phase and Elution: A gradient elution using a mixture of an aqueous buffer (e.g., trifluoroacetic acid in water or a phosphate buffer) and an organic modifier (e.g., acetonitrile) is frequently utilized to achieve optimal separation of all impurities.[6]

  • Detection: The UV detection wavelength is typically set in the range of 225-250 nm to ensure adequate response for both Pemetrexed and its structurally similar impurities.[6][7][8]

3. Data Analysis and Validation:

  • The performance of the analytical method should be validated in accordance with ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limits of detection (LOD) and quantitation (LOQ).[8]

  • System suitability is assessed by parameters like resolution between critical peaks, tailing factor, and theoretical plates.[6] For instance, the resolution between impurity B and other closely eluting peaks should be greater than 1.5.[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for inter-laboratory comparison and the signaling pathway of Pemetrexed.

experimental_workflow cluster_planning Planning & Preparation cluster_analysis Analysis Phase cluster_evaluation Evaluation & Reporting A Define Comparison Scope (e.g., Method, Samples) B Select Participating Laboratories A->B C Prepare & Distribute Homogeneous Samples B->C D Laboratories Perform This compound Analysis C->D E Data Collection & Reporting (e.g., Peak Area, Concentration) D->E F Statistical Analysis of Results (e.g., z-scores) E->F G Identify Outliers & Investigate Discrepancies F->G H Final Comparison Report & Recommendations G->H

Caption: Experimental workflow for an inter-laboratory comparison study.

pemetrexed_pathway cluster_synthesis Nucleotide Synthesis cluster_products Cellular Building Blocks Pemetrexed Pemetrexed TS Thymidylate Synthase (TS) Pemetrexed->TS DHFR Dihydrofolate Reductase (DHFR) Pemetrexed->DHFR GARFT Glycinamide Ribonucleotide Formyltransferase (GARFT) Pemetrexed->GARFT Thymidine Thymidine TS->Thymidine Purines Purines DHFR->Purines GARFT->Purines DNA_RNA DNA & RNA Synthesis Thymidine->DNA_RNA Purines->DNA_RNA Apoptosis Inhibition of Cell Growth & Apoptosis DNA_RNA->Apoptosis

Caption: Signaling pathway of Pemetrexed's mechanism of action.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Pemetrexed is paramount. This guide provides an objective comparison of Pemetrexed Impurity B against other process-related impurities, supported by available data and experimental protocols.

Pemetrexed, an antifolate antineoplastic agent, can be associated with various impurities that may arise during the synthesis process or degradation.[1][2] Understanding and controlling these impurities is a critical aspect of quality control in pharmaceutical manufacturing.[3] Among these, this compound, a dimeric impurity, is of significant interest.

Overview of Pemetrexed Impurities

Process-related impurities in Pemetrexed can be broadly categorized into those formed during synthesis and degradation products. Key impurities documented in pharmacopoeias and scientific literature include:

  • This compound and C (Dimer Impurity 10): These are diastereomeric dimeric impurities.[1][3]

  • Pemetrexed Impurity A (N-Methyl Impurity 6): An impurity formed due to methylation.[1][3]

  • Pemetrexed Impurity D (γ-Dipeptide impurity 8 and α-Dipeptide impurity 9): Dipeptide impurities formed during the synthesis.[1][3]

  • Pemetrexed Impurity E ((R)-Enantiomer): The D-enantiomer of Pemetrexed.[1][3]

  • Oxidative Degradation Products: These include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers.[4]

  • Hydrolysis and Decarboxylation Products: Under certain pH conditions, Pemetrexed can degrade to form des-glutamate and glutamic acid.[4]

Comparative Analysis of Impurities

The European Pharmacopoeia lists specific limits for some of these impurities in the Pemetrexed Disodium drug substance.[4]

Impurity NameEuropean Pharmacopoeia DesignationTypical Pharmacopoeial Limit
N-Methyl PemetrexedImpurity A≤ 0.15%
Dimer ImpuritiesImpurity B and CNot explicitly separated in some monographs
Dipeptide ImpurityImpurity D≤ 0.15%
(R)-EnantiomerImpurity E≤ 0.3%
Unspecified Impurities-≤ 0.10% each
Total Impurities-≤ 0.6%

Formation Pathways

The formation of these impurities is linked to specific steps in the manufacturing process and storage conditions.

This compound Formation

This compound, along with its diastereomer Impurity C, is a dimeric impurity that can form during the basic hydrolysis of the pemetrexed diethyl ester intermediate.[1] The alkaline conditions can promote a dimerization reaction.

cluster_synthesis Pemetrexed Synthesis Pemetrexed_diethyl_ester Pemetrexed Diethyl Ester Basic_hydrolysis Basic Hydrolysis (e.g., NaOH) Pemetrexed_diethyl_ester->Basic_hydrolysis Step in synthesis Pemetrexed_disodium Pemetrexed Disodium (API) Basic_hydrolysis->Pemetrexed_disodium Desired Reaction Impurity_B This compound (Dimer) Basic_hydrolysis->Impurity_B Side Reaction (Dimerization)

Caption: Formation of this compound during synthesis.

Formation of Other Process-Related Impurities
  • N-Methyl Impurity (Impurity A): This impurity is suggested to form from a methylating agent produced by the decomposition of the excess CDMT·NMM complex used in the condensation step.[1]

  • (R)-Enantiomer (Impurity E): The presence of this impurity can arise from trace amounts of the D-enantiomer in the starting material, diethyl L-glutamate, or through epimerization during the hydrolysis of the ethyl esters under alkaline conditions.[1][3]

  • Dipeptide Impurities (Impurity D): The precise formation mechanism is not detailed in the provided results but is understood to be a process-related impurity from the synthesis.[1]

Experimental Protocols for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the detection and quantification of Pemetrexed and its impurities.[2][5]

General HPLC Method for Impurity Profiling

A stability-indicating reversed-phase HPLC (RP-HPLC) method is typically employed. While specific parameters may vary, a general protocol can be outlined.

cluster_workflow HPLC Impurity Analysis Workflow Sample_Prep Sample Preparation (Dissolve in Diluent) HPLC_System HPLC System Sample_Prep->HPLC_System Column Stationary Phase (e.g., C18 column) HPLC_System->Column Detection UV Detection (e.g., 240 nm) Column->Detection Mobile_Phase Mobile Phase (Gradient Elution) Mobile_Phase->Column Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of Pemetrexed impurities.

Detailed Methodological Parameters (Example):

A reported stability-indicating gradient RP-HPLC method for the determination of Pemetrexed disodium and its process-related substances utilized the following:[5]

  • Column: Hypersil BDS C18, 100 x 4.6mm, 3µm

  • Column Temperature: 27°C

  • Mobile Phase: A gradient mixture of:

    • A: 0.02M sodium dihydrogen phosphate with 0.1% formic acid, pH adjusted to 3.8 with dilute sodium hydroxide.

    • B: Acetonitrile.

  • Flow Rate: 1.2 mL/min

  • Diluent: Methanol: water (1:1 v/v)

  • Detection Wavelength: 240 nm

  • Injection Volume: Not specified in the abstract.

This method was reported to separate Pemetrexed from several process-related impurities, including Dimer-1 and Dimer-2 impurities (related to Impurity B and C), N-Methyl Pemetrexed (Impurity A), and the D-isomer (Impurity E).[5]

Chiral HPLC for Enantiomeric Purity:

To specifically detect and quantify the (R)-enantiomer (Impurity E), a chiral HPLC method is necessary.[1]

Physicochemical Characterization

The structural elucidation of these impurities relies on a combination of advanced analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR experiments are crucial for confirming the chemical structure.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns of the impurities.[1][2]

Conclusion

The control of process-related impurities is a critical aspect of ensuring the quality, safety, and efficacy of Pemetrexed. This compound, a dimeric impurity, is a key substance to monitor, arising from a specific step in the synthesis. Alongside other impurities like the N-methyl derivative and the R-enantiomer, its presence is carefully controlled through validated analytical methods, primarily HPLC. For researchers and drug development professionals, a thorough understanding of the formation pathways and analytical methodologies for these impurities is essential for robust process development and quality assurance.

References

Navigating Pemetrexed Impurity B Levels: A Comparative Guide to Pharmacopeial Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparison of pharmacopeial limits for Pemetrexed impurity B reveals a harmonized approach to ensuring the quality and safety of this critical oncology drug. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the acceptance criteria set forth by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and a general perspective in the absence of specific limits in the Japanese Pharmacopoeia (JP), supported by established analytical methodologies.

Pemetrexed, a key chemotherapeutic agent, is subject to rigorous quality control to minimize the presence of impurities that could impact its efficacy and safety. This compound, a dimeric species, is one of the potential process-related impurities that is closely monitored. This guide synthesizes the pharmacopeial requirements and presents them in a clear, comparative format to aid in regulatory compliance and analytical method development.

Pharmacopeial Limits for Pemetrexed Impurities: A Comparative Table

The acceptable levels of this compound and other related substances are defined in the monographs of major pharmacopeias. While specific nomenclature may differ, the underlying commitment to patient safety through impurity control is a shared principle.

Impurity/ParameterUnited States Pharmacopeia (USP-NF)European Pharmacopoeia (EP)Japanese Pharmacopoeia (JP)
Pemetrexed R-dimer (Impurity B) Not explicitly listed with a specific limit; falls under "Any individual unspecified impurity"Not explicitly listed with a specific limit; falls under "Unspecified impurities"No specific monograph or limit found for Pemetrexed impurities.
Pemetrexed S-dimer (Impurity C) Not explicitly listed with a specific limit; falls under "Any individual unspecified impurity"Not explicitly listed with a specific limit; falls under "Unspecified impurities"No specific monograph or limit found for Pemetrexed impurities.
Any individual unspecified impurity ≤ 0.10%≤ 0.10%Not Applicable
Total impurities ≤ 0.60%≤ 0.6%Not Applicable

Note: The USP monograph for Pemetrexed Disodium notes the relative retention times for the Pemetrexed R-dimer and S-dimer as approximately 0.87 and 0.88, respectively, relative to the main Pemetrexed peak. The EP monograph also provides relative retention data for identification purposes.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

The determination of this compound levels is typically performed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The following protocol is a representative example based on methods described in scientific literature and pharmacopeial monographs.

Objective: To separate and quantify this compound and other related substances in Pemetrexed drug substance or drug product.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector

  • Chromatographic data acquisition and processing software

Chromatographic Conditions:

  • Column: A reversed-phase column, such as a C18 or Phenyl stationary phase, is commonly used. A typical dimension is 250 mm x 4.6 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities.

    • Mobile Phase A: An aqueous buffer, such as ammonium formate or phosphate buffer, with the pH adjusted to a specific value (e.g., pH 3.5).

    • Mobile Phase B: An organic solvent, typically acetonitrile.

  • Gradient Program: The gradient program is optimized to ensure the resolution between Pemetrexed and all known impurities, including impurity B. A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run time.

  • Flow Rate: A flow rate of approximately 1.0 mL/min is common.

  • Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection Wavelength: UV detection is performed at a wavelength where Pemetrexed and its impurities have significant absorbance, often around 230 nm or 250 nm.

  • Injection Volume: A precise volume of the sample solution is injected, for instance, 10 µL.

Sample Preparation:

  • Standard Solution: A solution of known concentration of Pemetrexed reference standard is prepared in a suitable diluent.

  • Impurity Standard Solution: If available, a reference standard of this compound is used to prepare a solution of known concentration for identification and system suitability purposes. In the absence of an isolated standard, a system suitability solution can be prepared by degrading a Pemetrexed sample under conditions known to generate impurity B (e.g., basic hydrolysis).

  • Sample Solution: A solution of the Pemetrexed drug substance or product is prepared in the same diluent as the standard solutions to a specified concentration.

System Suitability: Before sample analysis, the chromatographic system is evaluated to ensure it is performing adequately. System suitability parameters typically include:

  • Resolution: The resolution between the Pemetrexed peak and the closest eluting impurity peak (including impurity B) should be greater than a specified value (e.g., >1.5).

  • Tailing Factor: The tailing factor for the Pemetrexed peak should be within an acceptable range (e.g., ≤ 2.0).

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be below a certain percentage (e.g., < 2.0%).

Calculation: The amount of this compound and other impurities is calculated by comparing the peak area of each impurity in the sample chromatogram to the peak area of the Pemetrexed peak in the standard chromatogram (using the principle of external standardization and assuming a relative response factor of 1.0 if not otherwise determined).

Workflow for this compound Assessment

The logical process for assessing this compound levels against pharmacopeial limits can be visualized as a structured workflow. This ensures that all necessary steps, from sample analysis to final compliance evaluation, are systematically followed.

cluster_0 Analytical Phase cluster_1 Evaluation Phase node_sample Receive Pemetrexed Sample (API or Drug Product) node_prep Prepare Sample and Standard Solutions node_sample->node_prep node_hplc Perform HPLC Analysis node_prep->node_hplc node_data Acquire and Process Chromatographic Data node_hplc->node_data node_identify Identify Impurity B Peak (based on RRT) node_data->node_identify node_quantify Quantify Impurity B Level (% area) node_identify->node_quantify node_compare Compare with Pharmacopeial Limits node_quantify->node_compare node_decision Compliance Decision node_compare->node_decision node_pass Pass node_decision->node_pass Within Limits node_fail Fail node_decision->node_fail Exceeds Limits

Caption: Workflow for this compound Assessment.

Signaling Pathway of Pemetrexed Action and the Importance of Purity

Pemetrexed exerts its cytotoxic effects by inhibiting multiple folate-dependent enzymes crucial for DNA and RNA synthesis. The purity of the drug is paramount to ensure that the intended therapeutic action is not compromised by impurities that could potentially interfere with these pathways or introduce untoward toxicity.

node_pemetrexed Pemetrexed node_ts Thymidylate Synthase (TS) node_pemetrexed->node_ts inhibits node_dhfr Dihydrofolate Reductase (DHFR) node_pemetrexed->node_dhfr inhibits node_garft Glycinamide Ribonucleotide Formyltransferase (GARFT) node_pemetrexed->node_garft inhibits node_dna_rna Inhibition of DNA and RNA Synthesis node_ts->node_dna_rna node_dhfr->node_dna_rna node_garft->node_dna_rna node_apoptosis Tumor Cell Apoptosis node_dna_rna->node_apoptosis node_impurity Impurity B node_effect Potential for Altered Efficacy or Increased Toxicity node_impurity->node_effect node_effect->node_pemetrexed interferes with

Caption: Pemetrexed's Mechanism and Impurity Impact.

Justification of Specifications for Pemetrexed Impurity B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the specifications for Pemetrexed impurity B, a critical aspect in the quality control of the widely used chemotherapy agent, Pemetrexed. By examining pharmacopeial standards, analytical methodologies, and the underlying toxicological considerations, this document aims to offer a clear justification for the established limits of this impurity.

Understanding Pemetrexed and Its Impurities

Pemetrexed is a multi-targeted antifolate drug primarily used in the treatment of malignant pleural mesothelioma and non-squamous non-small cell lung cancer.[1] Its mechanism of action involves the inhibition of several key enzymes in the folate pathway, ultimately disrupting DNA synthesis in cancer cells.

As with any synthetically derived active pharmaceutical ingredient (API), the manufacturing process of Pemetrexed can result in the formation of impurities. These impurities must be carefully controlled to ensure the safety and efficacy of the final drug product. This compound, identified as the (5R)-Dimer of Pemetrexed, is one such process-related impurity that requires stringent control.

Pharmacopeial Specifications for this compound

Major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), establish limits for impurities in pharmaceutical substances. These limits are based on a thorough evaluation of the impurity's potential impact on the drug's safety and efficacy.

The United States Pharmacopeia (USP) monograph for Pemetrexed Disodium specifies acceptance criteria for several related compounds. Notably, it includes limits for "Pemetrexed R-dimer" and "Pemetrexed S-dimer" and sets a limit for total impurities.[2][3] Pemetrexed EP Impurity B is chemically identified as the (5R)-Dimer, which corresponds to the "Pemetrexed R-dimer" specified in the USP.

Table 1: Pharmacopeial Limits for Pemetrexed Related Impurities (as per USP)

Impurity NameAcceptance Criteria (Not More Than)
Pemetrexed glutamide0.15%
Any individual unspecified impurity0.10%
Total impurities 0.60%

While a specific limit for Impurity B is not individually listed in this public-facing monograph, it is controlled under the umbrella of total impurities and potentially as an unspecified impurity if not individually named in a specific monograph version. The control of this and other impurities is guided by the principles outlined in the International Council for Harmonisation (ICH) Q3A guidelines.[4][5]

Justification of Impurity B Specification

The justification for the established limits of this compound is multifactorial, relying on international regulatory guidelines, the clinical indication of the drug, and available analytical and safety data.

ICH Q3A Guidelines

The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances.[4][5] The thresholds for these actions are determined by the maximum daily dose of the drug. For a drug like Pemetrexed, with a typical dose of 500 mg/m², the identification and qualification thresholds for impurities are generally low. The principle is to ensure that any impurity present at a significant level is identified and its potential biological safety is evaluated.

Context of Clinical Use: Advanced Cancer Treatment

A crucial aspect in the risk assessment of impurities in Pemetrexed is its use in patients with advanced cancer. According to the ICH M7 guideline, which addresses mutagenic impurities, the stringent requirements may be less applicable for drugs intended for the treatment of advanced cancer.[6][7] The rationale is that the potential risk associated with a low-level impurity is considered acceptable in the context of a life-threatening disease and the inherent toxicity of the chemotherapeutic agent itself. An assessment report from the European Medicines Agency (EMA) for a generic pemetrexed product supports this, stating that a full discussion on genotoxic impurities may not be required for this indication.[7]

Toxicological Considerations

Comparative Analysis of Analytical Methods

The accurate detection and quantification of this compound are essential for ensuring compliance with its specification. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose. Various HPLC methods have been developed and validated for the analysis of Pemetrexed and its related substances.

Table 2: Comparison of Published HPLC Methods for Pemetrexed Impurity Analysis

ParameterMethod 1 (Reference A)Method 2 (Reference B)Method 3 (Reference C)
Column C18, 5 µm, 4.6 x 250 mmPhenyl, 5 µm, 4.6 x 150 mmC8, 3.5 µm, 4.6 x 150mm
Mobile Phase Gradient elution with phosphate buffer and acetonitrileGradient elution with trifluoroacetic acid in water and acetonitrileIsocratic elution with acetate buffer and acetonitrile
Detection UV at 227 nmUV at 228 nmUV at 225 nm
LOD of Impurities ~0.01%0.0011 - 0.0027%Not Specified
LOQ of Impurities ~0.03%0.0035 - 0.0090%Not Specified
Linearity (r²) > 0.999> 0.99> 0.999
Precision (%RSD) < 2.0%< 5.0%< 1.0%
Accuracy (% Recovery) 98-102%95-105%99-101%

Note: This table is a summary of representative data from different publications and is intended for comparative purposes. The specific performance characteristics can vary between laboratories and with different equipment.

The data indicates that several robust and sensitive HPLC methods are available for the quality control of Pemetrexed, capable of detecting and quantifying impurity B at levels well below the typical pharmacopeial limits.

Experimental Protocols

Representative HPLC Method for Pemetrexed Impurity Profiling

Objective: To separate and quantify Pemetrexed and its related substances, including impurity B.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.05 M phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient starting from 10% B to 40% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 227 nm.

  • Injection Volume: 20 µL.

Sample Preparation:

  • Standard Solution: Prepare a solution of Pemetrexed reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution: Dissolve the Pemetrexed drug substance in the diluent to a known concentration.

Data Analysis: The percentage of impurity B is calculated by comparing its peak area in the sample chromatogram to the peak area of the corresponding reference standard or by area normalization, assuming a response factor of 1.0 if a reference standard is not available and the impurity level is low.

Signaling Pathways and Logical Relationships

Pemetrexed's Mechanism of Action

Pemetrexed exerts its anticancer effects by inhibiting multiple enzymes essential for purine and pyrimidine synthesis. This disruption of DNA and RNA synthesis leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8][9][10][11]

Caption: Pemetrexed's mechanism of action in cancer cells.

Logical Flow for Justification of Impurity B Specification

The decision-making process for setting the specification for this compound follows a logical progression based on established regulatory principles.

Justification_Flow Impurity_ID Identify Pemetrexed Impurity B ICH_Q3A Apply ICH Q3A Guidelines Impurity_ID->ICH_Q3A Max_Dose Determine Maximum Daily Dose ICH_Q3A->Max_Dose Set_Thresholds Set Reporting, Identification, & Qualification Thresholds Max_Dose->Set_Thresholds Tox_Assess Toxicological Assessment Set_Thresholds->Tox_Assess Analytical_Method Develop & Validate Analytical Method (HPLC) Set_Thresholds->Analytical_Method defines required sensitivity Set_Spec Establish Specification Limit in Pharmacopeia Tox_Assess->Set_Spec Clinical_Context Consider Clinical Context (Advanced Cancer - ICH M7) Clinical_Context->Tox_Assess influences risk assessment Analytical_Method->Set_Spec enables control

Caption: Justification workflow for this compound specification.

Conclusion

The specification for this compound is a well-justified standard derived from a comprehensive evaluation based on international regulatory guidelines, the specific clinical application of the drug, and the capabilities of modern analytical techniques. While direct toxicological data for this specific impurity is limited in the public domain, the established limits in major pharmacopeias are founded on the principles of impurity qualification that ensure patient safety. The availability of sensitive and robust analytical methods, primarily HPLC, allows for the consistent monitoring and control of this compound, thereby guaranteeing the quality and safety of Pemetrexed for patients. This guide provides the necessary framework for researchers and drug development professionals to understand and rationalize the specifications for this critical impurity.

References

Evaluation of Pemetrexed Impurity B: A Comparative Guide to Ensuring Drug Product Quality

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of Pemetrexed impurity B and its potential impact on the quality of the final drug product. Pemetrexed, a critical antifolate chemotherapeutic agent, is used in the treatment of non-small cell lung cancer and mesothelioma.[1][] The presence of impurities can significantly affect the safety, efficacy, and stability of the drug product.[1] This document outlines the current understanding of this compound, methods for its detection, and a comparative analysis of its potential effects.

Understanding Pemetrexed and its Impurities

Pemetrexed functions by inhibiting multiple enzymes essential for purine and pyrimidine synthesis, thereby disrupting DNA and RNA production in cancer cells.[1][] Impurities in the active pharmaceutical ingredient (API) can arise from the manufacturing process, degradation of the drug substance, or improper storage.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the identification, qualification, and control of impurities in drug products.

This compound is identified as a dimeric impurity of Pemetrexed. It is often found as a mixture of diastereomers with Pemetrexed impurity C. The European Pharmacopoeia describes a method for the preparation of a mixture of these impurities by heating Pemetrexed disodium in a 0.1 M sodium hydroxide solution at 70°C, indicating that it is a potential degradation product formed under alkaline conditions and heat.[3]

The Potential Impact of this compound on Drug Product Quality

While specific quantitative data on the direct impact of this compound on drug product quality is not extensively available in public literature, general principles of pharmaceutical science and experience with other drug products, particularly biologics where aggregation is a concern, allow for an objective evaluation of the potential risks. Dimeric impurities can influence several critical quality attributes (CQAs) of a drug product.

Table 1: Comparative Evaluation of Pemetrexed Drug Product Quality Attributes

Quality AttributePemetrexed with Low/Undetectable Impurity BPemetrexed with Elevated Impurity B (Hypothetical)Potential Impact of Impurity B
Appearance Clear, colorless to slightly yellow solution (reconstituted)Potential for visible particulates or opalescenceDimeric impurities may have lower solubility, leading to precipitation.
Solubility High solubility in aqueous media for injectionReduced solubility, potential for precipitation upon reconstitution or dilutionAltered physicochemical properties of the dimer compared to the monomeric API.
Stability Stable under recommended storage conditionsPotential for increased degradation and formation of other impuritiesThe presence of dimers may act as a nucleus for further aggregation or degradation.
Efficacy Expected therapeutic activityPotential for reduced efficacyThe dimeric structure may have altered binding affinity to target enzymes (e.g., thymidylate synthase).
Safety/Immunogenicity Well-established safety profilePotential for increased adverse events or immunogenic responseAggregated forms of drugs, especially larger molecules, can sometimes trigger an immune response.

Analytical Methodologies for the Detection and Quantification of this compound

The primary analytical technique for monitoring Pemetrexed and its impurities is High-Performance Liquid Chromatography (HPLC). Several stability-indicating HPLC methods have been developed and validated for this purpose.

Experimental Protocol: Representative HPLC Method

This protocol is a synthesis of commonly employed methods for the analysis of Pemetrexed and its related substances.

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chromatographic data system for data acquisition and processing.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate adjusted to pH 5.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a solution of Pemetrexed reference standard and this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sample Solution: Accurately weigh and dissolve the Pemetrexed drug substance or product in the diluent to a known concentration.

4. System Suitability:

  • Inject the standard solution to verify the system's performance. Key parameters include resolution between Pemetrexed and impurity B peaks, theoretical plates, and tailing factor for the Pemetrexed peak.

5. Analysis:

  • Inject the sample solution and record the chromatogram.

  • Identify the peaks based on their retention times relative to the standards.

  • Quantify the amount of this compound using the peak area and the response factor relative to Pemetrexed.

Visualization of Workflows and Logical Relationships

Diagram 1: Experimental Workflow for this compound Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Drug Product in Diluent hplc_system HPLC System with C18 Column prep_sample->hplc_system prep_std Prepare Reference Standard Solution (Pemetrexed & Impurity B) prep_std->hplc_system gradient Gradient Elution hplc_system->gradient detection UV Detection at 227 nm gradient->detection chromatogram Record Chromatogram detection->chromatogram peak_id Identify Peaks by Retention Time chromatogram->peak_id quant Quantify Impurity B using Peak Area peak_id->quant G cluster_impact Potential Impact on Drug Product Quality impurity_b This compound solubility Decreased Solubility impurity_b->solubility stability Reduced Stability impurity_b->stability efficacy Altered Efficacy impurity_b->efficacy safety Potential Safety Concerns impurity_b->safety

References

Safety Operating Guide

Navigating the Disposal of Pemetrexed Impurity B: A Comprehensive Safety and Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling Pemetrexed impurity B, a substance associated with the cytotoxic agent Pemetrexed, adherence to stringent disposal protocols is paramount to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step logistical information for the proper management and disposal of this compound, aligning with established guidelines for cytotoxic and hazardous pharmaceutical waste.

Core Principles of Cytotoxic Waste Management

Pemetrexed and its impurities are classified as cytotoxic, meaning they are toxic to living cells. Consequently, any material that comes into contact with this compound must be handled and disposed of as cytotoxic waste. The primary methods for rendering such waste harmless are incineration at a licensed facility or chemical neutralization.[1] It is crucial to segregate cytotoxic waste from other laboratory waste streams to prevent cross-contamination and ensure proper handling.

Regulatory oversight for pharmaceutical waste disposal in the United States falls under the Environmental Protection Agency (EPA), which governs hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[2][3][4][5] Many states have additional, often more stringent, regulations.[2] A key aspect of these regulations is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[3]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense in minimizing exposure risks.

PPE ComponentSpecificationPurpose
Gloves Two pairs of chemotherapy-grade, powder-free glovesProvides a barrier against direct skin contact. Double-gloving is recommended.
Gown Disposable, impermeable, long-sleeved gown with closed front and cuffsProtects skin and personal clothing from contamination.
Eye Protection Safety goggles or a face shieldShields eyes from potential splashes or aerosols.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Recommended when handling powders or creating aerosols to prevent inhalation.

This table summarizes the essential personal protective equipment for handling this compound.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the immediate and necessary steps for the safe disposal of this compound and contaminated materials.

1. Segregation and Collection:

  • Designate a specific, clearly labeled, leak-proof, and puncture-resistant container for all this compound waste. This container should be marked with the universal cytotoxic waste symbol.[1]

  • This includes:

    • Unused or expired this compound.

    • Any labware that has come into direct contact with the compound (e.g., vials, pipettes, flasks).

    • Contaminated PPE (gloves, gown, etc.).

    • Spill cleanup materials.

2. Packaging for Disposal:

  • All solid waste should be placed directly into the designated cytotoxic waste container.

  • For liquid waste containing this compound, it should be collected in a sealed, leak-proof container, also clearly labeled as cytotoxic waste. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps, such as needles or contaminated glassware, must be placed in a designated cytotoxic sharps container.[1][6]

3. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Wearing the full complement of PPE, cover the spill with absorbent material.

  • Working from the outside in, carefully clean the area.

  • All cleanup materials must be disposed of in the cytotoxic waste container.

  • Decontaminate the area with an appropriate cleaning agent as recommended by your facility's safety protocols.

4. Final Disposal:

  • Once the cytotoxic waste container is full (do not overfill), it must be securely sealed.

  • The sealed container should be stored in a designated, secure area away from general laboratory traffic until it is collected by a licensed hazardous waste disposal contractor.

  • The ultimate disposal of cytotoxic waste is typically through high-temperature incineration at a permitted facility, which ensures the complete destruction of the hazardous compounds.[3][4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_containment Containment cluster_disposal Final Disposal start Identify this compound Waste ppe Don Appropriate PPE start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid sharps_waste Sharps Waste waste_type->sharps_waste Sharps solid_container Place in Labeled Cytotoxic Waste Container solid_waste->solid_container liquid_container Collect in Sealed, Labeled Cytotoxic Liquid Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container sharps_waste->sharps_container storage Securely Store for Pickup solid_container->storage liquid_container->storage sharps_container->storage disposal Collection by Licensed Hazardous Waste Contractor for Incineration storage->disposal

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel and the environment from the risks associated with cytotoxic compounds. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.

References

Personal protective equipment for handling Pemetrexed impurity B

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Pemetrexed impurity B. Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory setting. Pemetrexed and its related compounds are classified as cytotoxic and should be handled with extreme caution.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a cytotoxic compound that may cause skin and eye irritation, and is suspected of causing genetic defects and damage to fertility or an unborn child.[1][2] Due to the potential for serious health risks, a comprehensive PPE protocol is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements
PPE CategoryItemSpecifications & Best Practices
Hand Protection Double GlovesWear two pairs of chemotherapy-tested, powder-free nitrile gloves.[3] The outer glove should be disposed of immediately after handling the compound, and the inner glove removed upon leaving the designated handling area.
Body Protection Disposable GownA disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffs is required.[3] Gowns should be changed immediately in case of contamination.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved respirator (e.g., N95) is necessary when handling the solid form of the compound to prevent inhalation of airborne particles.[2]
Eye Protection Safety GogglesWear chemical safety goggles with side shields to protect against splashes or airborne particles.[4][5]
Foot Protection Shoe CoversDisposable shoe covers should be worn to prevent the spread of contamination outside of the handling area.

Safe Handling and Operational Procedures

All handling of this compound must occur within a designated containment area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure.

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the designated work area by covering surfaces with disposable, absorbent pads.

  • Compound Handling:

    • Solid Form: When handling the powder form, use caution to avoid generating dust. Use appropriate tools (e.g., chemical spatulas) for weighing and transferring the compound.

    • Solution Form: When working with solutions, be mindful of potential splashes. Use a closed system for transfers whenever possible to minimize aerosol generation.[6]

  • Post-Handling: After handling, carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container. Wipe down all surfaces in the work area with an appropriate deactivating agent.

  • Leaving the Area: Before leaving the designated handling area, remove all PPE in the following order: outer gloves (if not already done), gown, shoe covers, inner gloves, respirator, and eye protection. Dispose of all disposable PPE in the cytotoxic waste container. Wash hands thoroughly with soap and water.

Handling and Disposal Workflow Figure 1: this compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Prepare Designated Handling Area A->B C Handle this compound (Solid or Solution) B->C D Decontaminate Work Surfaces C->D E Segregate and Dispose of Contaminated Materials D->E G Doff PPE D->G F Incineration of Cytotoxic Waste E->F H Wash Hands Thoroughly G->H

Caption: Figure 1: this compound Handling and Disposal Workflow

Disposal Plan

All materials contaminated with this compound are considered cytotoxic waste and must be disposed of accordingly.

Disposal Protocol:

  • Segregation: All contaminated items, including gloves, gowns, absorbent pads, and any labware, must be placed in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.

  • Container Sealing: Once the container is full, it should be securely sealed to prevent any leakage.

  • Waste Collection: The sealed container must be collected by a licensed hazardous waste disposal service.

  • Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

Table 2: Emergency Response Plan
IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[2]
Inhalation Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including a respirator. Cover the spill with an absorbent material. Collect the absorbed material and place it in a designated cytotoxic waste container. Clean the spill area with a deactivating agent.

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs) for this compound.[1][4][5] However, due to its cytotoxic nature, exposure should be minimized to the lowest possible level. For context, the table below provides OELs for components found in Pemetrexed for Injection.

Table 3: Occupational Exposure Limits for Related Components
ComponentTypeLimit
Hydrochloric acidACGIH Ceiling2 ppm
Hydrochloric acidOSHA Ceiling7 mg/m³
Sodium hydroxideACGIH Ceiling2 mg/m³
Sodium hydroxideOSHA TWA2 mg/m³

Disclaimer: The OELs in Table 3 are for related components and not for this compound. They are provided for informational purposes only. All handling of this compound should be conducted with the goal of zero exposure.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.